1-(Ethoxy)nonafluorobutane
Description
The exact mass of the compound Ethyl Perfluorobutyl Ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F9O/c1-2-16-6(14,15)4(9,10)3(7,8)5(11,12)13/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUYAWQUODQGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9OCH2CH3, C6H5F9O | |
| Record name | Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro- | |
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| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073118 | |
| Record name | Ethyl perfluorobutyl ether | |
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Molecular Weight |
264.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; Low odor; [OSHA] | |
| Record name | Ethyl perfluorobutyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14208 | |
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Vapor Pressure |
109.0 [mmHg] | |
| Record name | Ethyl perfluorobutyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14208 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
163702-05-4, 813458-04-7 | |
| Record name | Ethyl perfluorobutyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163702-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl perfluorobutyl ether | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro- | |
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| Record name | Ethyl perfluorobutyl ether | |
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| Record name | Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.843 | |
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| Record name | Ethyl nonafluorobutyl ether | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl nonafluorobutyl ether | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PERFLUOROBUTYL ETHER | |
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Foundational & Exploratory
"1-(Ethoxy)nonafluorobutane" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Ethoxy)nonafluorobutane, a hydrofluoroether (HFE) with the chemical formula C₆H₅F₉O. Also known by its commercial name HFE-7200, this compound has emerged as a versatile and environmentally favorable solvent and heat-transfer fluid in a multitude of high-tech applications. Its unique combination of properties, including high density, low viscosity, low surface tension, non-flammability, and excellent thermal and chemical stability, makes it a subject of significant interest in research and development. This document consolidates critical data on its physicochemical characteristics, explores its reactivity and stability, and presents standardized protocols for its analysis and handling, aiming to serve as an essential resource for scientists and engineers.
Introduction: The Advent of Hydrofluoroethers
The phasing out of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their ozone-depleting potential spurred the development of alternative chemical technologies. Hydrofluoroethers (HFEs) were introduced as a new class of compounds designed to offer high performance with a significantly improved environmental and safety profile.[1] this compound is a prominent member of this class, valued for its zero ozone depletion potential (ODP) and low global warming potential (GWP).[2][3] This guide delves into the core scientific principles that govern the behavior of this unique fluorinated ether.
Molecular Structure and Identification
The molecular structure of this compound consists of a nonafluorobutyl group linked to an ethyl group via an ether oxygen. The high degree of fluorination is central to its distinct properties.
Figure 1: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane[4] |
| Synonyms | Ethyl nonafluorobutyl ether, HFE-7200[5] |
| CAS Number | 163702-05-4[6] |
| Molecular Formula | C₆H₅F₉O[6] |
| Molecular Weight | 264.09 g/mol [4][6] |
| InChI Key | DFUYAWQUODQGFF-UHFFFAOYSA-N[4] |
Physicochemical Properties
The physical properties of this compound are summarized in the table below. These properties are critical for its application as a solvent and heat transfer fluid.
Table 2: Key Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless liquid |
| Odor | Odorless |
| Density (at 25 °C) | 1.43 g/mL[2] |
| Boiling Point | 76 °C[7] |
| Melting Point | -138 °C[7] |
| Vapor Pressure (at 25 °C) | 109 mmHg[2] |
| Viscosity (at 25 °C) | 0.61 cPs[2] |
| Surface Tension | 13.6 dynes/cm[2] |
| Refractive Index (n20/D) | 1.282[7] |
| Heat of Vaporization (at boiling point) | 30 cal/g[2] |
| Specific Heat | 0.29 cal/g°C[2] |
Solubility Profile
This compound exhibits selective solubility. It is practically insoluble in water (<20 ppmw), but water has a low solubility in it (92 ppmw).[2] Its miscibility with a range of organic solvents is a key attribute for its use in various applications. While comprehensive miscibility data is not extensively published, hydrofluoroethers like HFE-7100 (a related compound) are miscible with less polar organic solvents like THF, toluene, and acetone, but immiscible with more polar solvents such as acetonitrile, methanol, and dimethylformamide.[8] This suggests a similar trend for this compound, positioning it as a solvent for non-polar to moderately polar compounds. Its lipophilic character makes it a potential substitute for hexane in certain chromatographic applications.[7]
Chemical Properties and Reactivity
General Reactivity and Stability
A hallmark of hydrofluoroethers is their high degree of chemical and thermal stability.[9] The strong carbon-fluorine bonds in this compound impart exceptional resistance to chemical degradation.[10] It is generally unreactive with strong acids and bases under normal conditions. This inertness allows for its use in processes where unwanted chemical reactions must be minimized.[10]
Thermal Decomposition
While thermally stable, at very high temperatures, this compound will decompose. The primary decomposition products are expected to be toxic hydrogen fluoride and various fluorocarbon compounds. The decomposition mechanism of perfluoroalkyl ether carboxylic acids (a related class of compounds) suggests that cleavage of the C-O ether bond is a key pathway.[11] For hydrofluoroalkanes, thermal decomposition is often initiated by C-C bond fission rather than HF elimination.[2] The exact decomposition profile for this compound would depend on the specific conditions, but the formation of smaller perfluorinated and hydrofluorinated fragments is anticipated.
Figure 3: Simplified workflow for the synthesis of this compound.
Analytical Methodologies
Accurate characterization and quantification of this compound are crucial for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of this compound.
Protocol: GC-MS Analysis
-
Sample Preparation: For quantitative analysis, prepare a stock solution of this compound in a suitable volatile organic solvent (e.g., methanol or hexane) at a concentration of approximately 1 mg/mL. Create a series of calibration standards by serial dilution of the stock solution. For qualitative analysis of a neat sample, a small aliquot can be diluted in a suitable solvent. [12]2. Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer. A common setup includes a non-polar capillary column (e.g., DB-5ms).
-
GC Parameters (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 2 minutes.
-
Injection Mode: Splitless or split, depending on the concentration.
-
-
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis: The retention time of the analyte peak in the total ion chromatogram (TIC) is used for identification, along with comparison of the obtained mass spectrum with a reference spectrum. Quantification is performed by constructing a calibration curve from the peak areas of the calibration standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation. Both ¹H and ¹⁹F NMR are highly informative.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group. A triplet for the methyl protons (–CH₃) and a quartet for the methylene protons (–OCH₂–) would be anticipated, with coupling between them.
-
¹⁹F NMR: The fluorine NMR spectrum will be more complex due to the different fluorine environments in the nonafluorobutyl chain and potential C-F couplings. Chemical shifts are typically referenced to CFCl₃. [8][13]The spectrum will show distinct signals for the CF₃, and the three different CF₂ groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the molecule.
-
Expected Absorptions: The FTIR spectrum of this compound will be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. [9][14]The C-O-C ether linkage will also show a characteristic stretching vibration in the 1000-1200 cm⁻¹ region. [15]The C-H stretching vibrations of the ethyl group will appear around 2850-3000 cm⁻¹.
Safety, Handling, and Disposal
While this compound has a favorable safety profile, standard laboratory safety practices should always be followed.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves (nitrile rubber is often suitable), and a lab coat. [16]Avoid inhalation of vapors and contact with skin and eyes. * Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and sources of ignition. [9]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in various R&D settings:
-
Specialty Solvent: It serves as a solvent for fluorinated compounds, enabling the synthesis and processing of advanced materials. [10]Its use in chromatography as a hexane replacement is also being explored. [7]* Reaction Medium: Its chemical inertness makes it a suitable medium for reactions involving sensitive reagents.
-
Precision Cleaning: Its low surface tension and viscosity allow it to penetrate tight spaces, making it effective for cleaning sensitive electronic and optical components. [9]* Heat Transfer Fluid: Its wide liquid range and thermal stability make it an excellent heat transfer fluid for controlling temperatures in laboratory and pilot-scale reactors and instrumentation. [17]* Drug Delivery: In pharmaceutical development, its properties are being investigated for use in formulating drug delivery systems. [4]
Conclusion
This compound is a high-performance hydrofluoroether with a compelling combination of physical and chemical properties. Its low environmental impact, high stability, and versatile solvent characteristics position it as a key enabling technology in numerous scientific and industrial fields. This guide has provided a detailed overview of its fundamental properties, synthesis, analysis, and handling, offering a solid foundation for its effective and safe use in research and development.
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Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (n.d.). National Center for Biotechnology Information. [Link]
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Engineered Fluid, HFE 7200, 55 Gallon, 551lb/Drum. (n.d.). Hisco. [Link]
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HFE7200. (n.d.). MicroCare. [Link]
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Hydrofluoroethers (HFE) | Novec 7100, 7200, 7300 Replacement. (n.d.). I.S.T. [Link]
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Shock wave and modeling study of the thermal decomposition reactions of pentafluoroethane and 2-H-heptafluoropropane. (2014). PubMed. [Link]
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Thermal degradation of tetrafluoroethylene and hydrofluoroethylene polymers in a vacuum. (n.d.). NIST Technical Series Publications. [Link]
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Density, Viscosity, and Thermal Conductivity of Mixtures of 1-Ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane (HFE 7200) with Methanol and 1-Ethoxybutane. (2025). ResearchGate. [Link]
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Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. (2025). ResearchGate. [Link]
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Thermodynamics of Binary Mixtures 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane (HFE-7200) + 2-propanol: High Pressure Density, Speed of Sound and Derivative Properties. (n.d.). ResearchGate. [Link]
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Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. [Link]
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Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]
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The Multifaceted Utility of 1-Ethoxy-1,1,2,2,3,3,4,4,4-Nonafluorobutane. (n.d.). [Link]
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FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. (n.d.). ResearchGate. [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Royal Society of Chemistry. [Link]
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Ethoxynonafluorobutane. (n.d.). PubChem. [Link]
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Ethyl perfluorobutyl ether. (n.d.). PubChem. [Link]
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Synthesis of new 1-epoxyethyl-2-perfluoroalkoxy-2,3,3-trifluorocyclobutanes. (2025). ResearchGate. [Link]
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Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. (n.d.). MDPI. [Link]
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Sodium Hydroxide + Sulfuric Acid - Acid Base Neutralization Reaction. (2020). YouTube. [Link]
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Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. (2025). ResearchGate. [Link]
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Explosive Reaction of Sodium Hydroxide and Sulphuric Acid. (2016). YouTube. [Link]
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An In-Depth Technical Guide to the Synthesis and Purification of 1-(Ethoxy)nonafluorobutane
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification methodologies for 1-(ethoxy)nonafluorobutane, a hydrofluoroether (HFE) of significant industrial interest. Known for its favorable environmental profile and versatile solvent properties, this guide is tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the primary synthetic routes, with a focus on the Williamson ether synthesis and industrial electrochemical fluorination methods. Furthermore, this guide will detail robust purification techniques, including fractional distillation, and outline modern analytical methods for purity assessment, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Safety protocols for handling fluorinated compounds are also addressed to ensure best laboratory practices.
Introduction to this compound (HFE-7200)
This compound, with the chemical formula C4F9OC2H5, is a segregated hydrofluoroether. It is a clear, colorless, and low-odor fluid with a unique combination of properties that make it a valuable solvent and heat-transfer medium in a variety of applications.[1][2] Marketed under trade names such as Novec™ 7200, its applications span precision cleaning, lubricant deposition, and as a carrier solvent for fluoropolymer coatings.[3][4][5] Its low surface tension, non-flammability, and favorable environmental and toxicological profile contribute to its widespread use as a replacement for ozone-depleting substances.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C6H5F9O |
| Molecular Weight | 264.09 g/mol |
| Boiling Point | 76 °C[7] |
| Melting Point | -138 °C[7] |
| Density | 1.428 g/mL at 25 °C[7] |
| CAS Number | 163702-05-4[1] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, with the most common being adaptations of classical ether syntheses and industrial-scale electrochemical processes.
Williamson Ether Synthesis: A Laboratory-Scale Approach
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers in a laboratory setting.[8][9] The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[10] For the synthesis of this compound, two main variations of this approach are feasible: the reaction of sodium ethoxide with a nonafluorobutyl halide or the reaction of a sodium nonafluorobutoxide with an ethyl halide.
The latter approach is often preferred due to the enhanced reactivity of the ethyl halide as an SN2 substrate. The synthesis can be conceptually broken down into two key stages: the formation of the nonafluorobutoxide anion and the subsequent etherification.
Diagram 1: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis of this compound.
The following protocol is a representative procedure based on established principles of Williamson ether synthesis for fluorinated compounds.
Materials:
-
Perfluorobutyryl fluoride (C3F7COF)
-
Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)
-
Anhydrous diglyme
-
Ethyl iodide (C2H5I)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Alkoxide Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, suspend anhydrous potassium fluoride in anhydrous diglyme.
-
Cool the suspension in an ice bath.
-
Slowly add perfluorobutyryl fluoride to the stirred suspension under an inert atmosphere. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours to ensure the complete formation of the potassium nonafluorobutoxide.
-
-
Etherification:
-
To the freshly prepared potassium nonafluorobutoxide solution, add a stoichiometric amount of ethyl iodide.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction can be monitored by 19F NMR spectroscopy or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel. The desired product will be in the organic phase.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Filter to remove the drying agent.
-
The crude this compound can then be purified by fractional distillation.
-
Phase-Transfer Catalysis in Williamson Ether Synthesis
To enhance the reaction rate and yield, especially in biphasic systems, phase-transfer catalysis (PTC) can be employed.[10][11] A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, facilitates the transfer of the alkoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present.[6][12] This approach can often be performed under milder conditions and with less expensive bases.[13]
Diagram 2: Role of Phase-Transfer Catalyst
Caption: Mechanism of phase-transfer catalysis in ether synthesis.
Industrial Synthesis: Electrochemical Fluorination (ECF)
On an industrial scale, this compound and other hydrofluoroethers are often produced via a multi-step process that begins with electrochemical fluorination (ECF).[1][14] This process, also known as the Simons process, involves the electrolysis of a hydrocarbon precursor (e.g., butyryl fluoride) in anhydrous hydrogen fluoride.[15] This step produces the perfluorinated acyl fluoride, which is then converted to the hydrofluoroether through subsequent alkylation reactions, similar to the Williamson synthesis described above.[16]
Purification of this compound
Purification of the crude product is critical to meet the high-purity standards required for its applications. The primary method for purifying this compound is fractional distillation.
Fractional Distillation
Fractional distillation is a highly effective technique for separating liquid mixtures of compounds with close boiling points.[17][18][19] The process involves multiple vaporization-condensation cycles within a fractionating column, which enriches the vapor in the more volatile component at each stage.[20]
Diagram 3: Fractional Distillation Setup
Caption: A schematic of a laboratory fractional distillation apparatus.
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all joints are properly sealed.
-
Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[18]
-
-
Distillation:
-
Gently heat the distillation flask.
-
Observe the vapor front rising through the fractionating column. The heating rate should be controlled to allow for a slow and steady rise.
-
Monitor the temperature at the top of the column. A stable temperature reading indicates that a pure component is distilling.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (76 °C).
-
Discard any initial forerun that distills at a lower temperature and any higher-boiling residue left in the distillation flask.
-
-
Collection:
-
Collect the purified product in a clean, dry receiving flask.
-
Store the purified this compound in a tightly sealed container.
-
Purity Assessment and Analytical Characterization
The purity of the synthesized and purified this compound must be verified using appropriate analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds in a mixture.[5][21] It is ideal for assessing the purity of this compound and identifying any potential impurities.[4][22][23] A single, sharp peak in the gas chromatogram at the expected retention time is indicative of a high-purity sample. The mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the compound.
Table 2: Representative GC-MS Parameters
| Parameter | Setting |
| Column | Non-polar capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 40 °C, ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (Electron Ionization) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds like this compound, both ¹H and ¹⁹F NMR are crucial.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethoxy group (a quartet for the -OCH2- protons and a triplet for the -CH3 protons). The integration of these signals should correspond to the expected 2:3 ratio.
-
¹⁹F NMR: The fluorine NMR spectrum will provide detailed information about the nonafluorobutyl group. The chemical shifts and coupling patterns of the fluorine signals are highly sensitive to their chemical environment, allowing for unambiguous structural confirmation.[7][24][25][26][27]
Safety, Handling, and Environmental Considerations
Safety and Handling
Per- and polyfluoroalkyl substances (PFAS), including hydrofluoroethers, require careful handling to minimize exposure.[28][29]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[30]
-
Ventilation: All work with this compound should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[28]
-
Spill Response: In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous waste.[8]
Solvent Recycling and Disposal
Hydrofluoroethers like this compound can often be recycled through distillation, which reduces waste and operational costs.[9][12][31] Any waste material, including distillation residues and contaminated materials, must be disposed of as hazardous waste according to local, state, and federal regulations.[10]
Conclusion
This technical guide has provided a detailed overview of the synthesis, purification, and analysis of this compound. By understanding the principles behind the Williamson ether synthesis and fractional distillation, and by employing modern analytical techniques, researchers and scientists can confidently produce and characterize this important hydrofluoroether. Adherence to strict safety protocols is paramount when working with fluorinated compounds to ensure a safe and successful outcome.
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The Multifaceted Utility of 1-Ethoxy-1,1,2,2,3,3,4,4,4-Nonafluorobutane. (2025, December 22). ANGAL PHARMA. Retrieved from [Link]
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PFAS - Environmental Health & Safety. (n.d.). Michigan State University. Retrieved from [Link]
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Synthesis of Hydrofluoroether via Electrochemical Fluorination and Alkylation Reaction. (n.d.). EurekAlert!. Retrieved from [Link]
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Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (n.d.). RSG Safety. Retrieved from [Link]
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Stuart, A. M., & Vidal, J. A. (2007). Perfluoroalkylated 4,13-diaza-18-crown-6 ethers: synthesis, phase-transfer catalysis, and recycling studies. The Journal of Organic Chemistry, 72(10), 3735–3740. [Link]
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Shein, S. M., & German, L. S. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Russian Journal of Organic Chemistry, 57(6), 843–875. [Link]
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SAFETY DATA SHEET. (2023, May 16). National Institute of Standards and Technology. Retrieved from [Link]
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PFAS Risks & Workplace Safety. (n.d.). EcoOnline US. Retrieved from [Link]
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Zhang, T., et al. (2023). Fast, highly enantioselective, and sustainable fluorination of 4-substituted pyrazolones catalyzed by amide-based phase-transfer catalysts. Organic Chemistry Frontiers, 10(10), 2536-2543. [Link]
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What Is Solvent Recycling? Everything You Need To Know. (2024, December 16). Baron Blakeslee. Retrieved from [Link]
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PFAS and Worker Health. (2024, September 25). Centers for Disease Control and Prevention. Retrieved from [Link]
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Kříž, J., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(38), 10466–10475. [Link]
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Pupo, G., et al. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society, 142(28), 12384–12391. [Link]
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Scott, D. J., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(21), 6296–6304. [Link]
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Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. (n.d.). ResearchGate. Retrieved from [Link]
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Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Sustainable Chemistry. Retrieved from [Link]
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This compound - Physico-chemical Properties. (n.d.). ChemBK. Retrieved from [Link]
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Recyclable Fluorine-Based Cleaning Solvents for Resist Removal. (n.d.). Scientific.Net. Retrieved from [Link]
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HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. (2025, April 18). Xiamen Juda Chemical & Equipment Co., Ltd. Retrieved from [Link]
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New Frontiers and Developing Applications in 19F NMR. (2015). Magnetic Resonance in Chemistry, 53(10), 749–768. [Link]
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F -19 NMR Spectroscopy. (2022, July 15). YouTube. Retrieved from [Link]
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19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
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BestSolv® 7200 Engineered Fluid | Novec™ 7200 Replacement. (n.d.). Best Technology. Retrieved from [Link]
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Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. (2021). Journal of Visualized Experiments, (175). [Link]
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How Fractional Distillation Process Works. (2020, November 11). USA Lab. Retrieved from [Link]
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Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Derivatives. (2023). Catalysts, 13(3), 479. [Link]
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Superalkali–Alkalide Interactions and Ion Pairing in Low-Polarity Solvents. (2011). Journal of the American Chemical Society, 133(12), 4465–4474. [Link]
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5.3D: Step-by-Step Procedures for Fractional Distillation. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]
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ANALYTICAL METHOD SUMMARIES. (2021, May 24). Eurofins. Retrieved from [Link]
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UPDATED How To Set-Up and Perform Fractional Distillation #Science. (2018, October 23). YouTube. Retrieved from [Link]
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How to Purify by Fractional Distillation at Atmospheric Pressure. (n.d.). University of Rochester. Retrieved from [Link]
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1-(Ethoxy)nonafluorobutane (CAS 163702-05-4): A Comprehensive Technical Guide for Scientific Professionals
Foreword: Unveiling a Versatile Fluorinated Ether
In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the demand for solvents and reagents with a unique combination of performance, safety, and environmental sustainability has never been greater. 1-(Ethoxy)nonafluorobutane, a hydrofluoroether (HFE) with the CAS number 163702-05-4, has emerged as a significant player in this arena.[1][2] This guide provides an in-depth technical overview of this remarkable compound, moving beyond surface-level data to offer insights into its practical applications, underlying chemical principles, and its role in advancing research and development.
Core Molecular and Physicochemical Profile
This compound is a clear, colorless, and low-odor fluid.[3][4] It is chemically identified as the ethyl ether of nonafluorobutane and is often supplied as a mixture of two inseparable isomers: (CF₃)₂CFCF₂OC₂H₅ (CAS 163702-06-5) and CF₃CF₂CF₂CF₂OC₂H₅ (CAS 163702-05-4), which possess nearly identical properties.[3][4]
Key Physicochemical Properties
The distinct properties of this compound stem from its highly fluorinated structure, which imparts chemical inertness, thermal stability, and non-flammability.[1][2] These characteristics make it a superior choice for a multitude of demanding applications.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅F₉O | [1][5][] |
| Molecular Weight | 264.09 g/mol | [1][5] |
| Boiling Point | 76 °C (169 °F) | [1] |
| Melting Point | -138 °C (-216 °F) | [1] |
| Density (at 25 °C) | 1.428 g/mL | [1][] |
| Vapor Pressure (at 25 °C) | 156 mmHg | [1] |
| Surface Tension | 13.6 dynes/cm | [7] |
| Viscosity (at 25 °C) | 0.61 cSt | [7] |
| Flash Point | None | [7] |
| Refractive Index (n20/D) | 1.282 | [1] |
| Solubility in Water | <20 ppm by weight | [7] |
Spectroscopic and Analytical Characterization
While specific, detailed spectroscopic data for this compound is not widely published in publicly accessible literature, its characterization would rely on standard analytical techniques. The interpretation of such data is crucial for its identification and quality control in a research setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethoxy group (-OCH₂CH₃). The methylene protons (-OCH₂-) would likely appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) would appear as a triplet. The chemical shifts would be influenced by the electronegative oxygen and the fluorinated butyl group.
-
¹⁹F NMR: The fluorine NMR would exhibit complex splitting patterns due to the different fluorine environments in the nonafluorobutyl chain and their coupling with each other. This would be a key technique for confirming the isomeric composition.
-
¹³C NMR: The carbon NMR would show distinct signals for the carbons in the ethoxy group and the highly fluorinated butyl chain. The chemical shifts of the fluorinated carbons would be significantly influenced by the attached fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong C-F stretching bands, typically in the region of 1100-1300 cm⁻¹. The C-O-C ether linkage would also show a characteristic stretching vibration. The absence of O-H and C=O bands would confirm the purity of the ether.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of 264.09 g/mol .[1][5] The fragmentation pattern would be indicative of the ether structure, with characteristic losses of the ethoxy group and fragments of the fluorinated butyl chain.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for researchers and drug development professionals.[1][2] Its utility extends beyond a simple solvent to a multifunctional enabler of complex chemical processes.
Reaction Medium for Fluorinated Compounds
The synthesis of complex fluorinated molecules is a cornerstone of modern drug discovery, as fluorine substitution can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as an excellent reaction medium for such syntheses due to its ability to dissolve a wide range of organic substrates and its chemical inertness under many reaction conditions.[1] This allows for precise control over reaction parameters, leading to higher yields and purity of the target compounds.[1]
Purification and Extraction Solvent
Its low surface tension and viscosity allow for excellent penetration into complex matrices, making it an effective solvent for extraction and purification processes.[7] Its relatively low boiling point facilitates easy removal by evaporation, leaving behind the purified product with minimal residue.[1] Furthermore, its lipophilic nature makes it a safer and effective substitute for hexane in chromatographic applications.[1][2]
Carrier Fluid and Deposition Solvent
In the formulation of drug delivery systems or the coating of medical devices, this compound can act as a carrier fluid for active pharmaceutical ingredients (APIs) or excipients. Its rapid evaporation rate ensures an even deposition of the desired material onto a substrate.
Experimental Protocol: Purification of a Fluorinated Intermediate
This protocol outlines a general procedure for the purification of a moderately polar, fluorinated organic compound using this compound as a key solvent.
Objective: To purify a crude fluorinated intermediate from non-polar and highly polar impurities.
Materials:
-
Crude fluorinated intermediate
-
This compound (CAS 163702-05-4)
-
Hexane
-
Methanol
-
Silica gel for column chromatography
-
Glass chromatography column
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Methodology:
-
Solubility Assessment:
-
Determine the solubility of the crude mixture in this compound and a series of co-solvents (e.g., hexane, ethyl acetate). This will help in optimizing the mobile phase for chromatography.
-
-
Liquid-Liquid Extraction (Initial Cleanup):
-
Dissolve the crude product in a suitable organic solvent.
-
Wash the organic phase with a 1:1 mixture of this compound and water. The high density of the fluorinated ether will facilitate phase separation, and its partial solubility for organic compounds can help remove certain impurities.
-
-
Column Chromatography:
-
Prepare a silica gel column packed in hexane.
-
Dissolve the partially purified intermediate in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of hexane and this compound, gradually increasing the proportion of the latter. The unique polarity of this compound can provide different selectivity compared to traditional solvents.
-
Monitor the elution by TLC.
-
-
Solvent Removal and Product Isolation:
-
Collect the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator. The relatively low boiling point of this compound allows for efficient removal under reduced pressure.
-
-
Final Product Drying:
-
Dry the isolated product under high vacuum to remove any residual solvent.
-
Rationale for Experimental Choices:
-
The use of this compound in liquid-liquid extraction leverages its immiscibility with water and unique solvency to remove specific impurities.
-
In column chromatography, employing a fluorinated solvent like this compound can alter the elution profile of fluorinated compounds compared to standard hydrocarbon or ethereal solvents, potentially leading to better separation from non-fluorinated impurities.
-
The low boiling point and low heat of vaporization of this compound are advantageous for its removal, minimizing thermal stress on sensitive organic molecules.
Safety and Environmental Considerations
A significant advantage of this compound is its excellent environmental and safety profile.
-
Toxicity: It has low toxicity, with a time-weighted average exposure guideline of 200 ppm over an eight-hour period.[3]
-
Ozone Depletion Potential (ODP): It has zero ozone depletion potential.[3]
-
Global Warming Potential (GWP): It has a low global warming potential.[8]
-
Flammability: It is non-flammable, which significantly reduces fire hazards in laboratory and manufacturing settings.[1][7]
Logical Workflow for Solvent Selection in Drug Development
The decision to use a specialized solvent like this compound in a drug development workflow should be based on a logical evaluation of its properties against the specific requirements of the chemical transformation or purification step.
Caption: A logical workflow for considering this compound as a solvent in drug development.
Conclusion
This compound is more than just a solvent; it is a problem-solving tool for chemists and pharmaceutical scientists. Its unique combination of properties, including its chemical inertness, thermal stability, non-flammability, and favorable environmental profile, makes it an attractive choice for a range of applications, from the synthesis of complex fluorinated molecules to their efficient purification. As the pharmaceutical industry continues to embrace the principles of green chemistry and seek innovative solutions to challenging synthetic problems, the role of advanced materials like this compound is set to expand, driving progress in the discovery and development of new medicines.
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Spectroscopic Profile of 1-(Ethoxy)nonafluorobutane: A Predictive Technical Guide
Introduction
1-(Ethoxy)nonafluorobutane (C₆H₅F₉O) is a hydrofluoroether (HFE) that, along with its isomer, is a component of engineered fluids such as 3M™ Novec™ 7200.[1][2] These fluids are utilized for their unique combination of properties, including low toxicity, non-flammability, and low global warming potential, making them effective replacements for ozone-depleting substances in applications like solvent cleaning and heat transfer.[1][3] The molecular formula for this compound is C₆H₅F₉O, and its molecular weight is 264.09 g/mol .[4]
This guide provides a detailed, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to a lack of publicly available experimental spectra, this document leverages fundamental principles of spectroscopy and data from analogous fluorinated compounds to construct a theoretical spectroscopic profile. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and similar hydrofluoroethers.
Molecular Structure and Spectroscopic Implications
The structure of this compound presents distinct environments for its constituent nuclei, which in turn dictate its spectroscopic signatures. The molecule consists of a nonafluorobutyl group attached to an ethoxy group through an ether linkage. The high degree of fluorination is expected to significantly influence the chemical shifts in NMR spectroscopy and produce characteristic absorptions in IR spectroscopy.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary information.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble, such as deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Internal Standard: Add a small amount of an appropriate internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an external standard for ¹⁹F NMR if necessary.
-
Acquisition: Acquire the spectra on a high-field NMR spectrometer. For ¹⁹F NMR, a dedicated fluorine probe is recommended for optimal sensitivity.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals corresponding to the ethoxy group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.1 | Quartet (q) | 2H | -O-CH₂-CH₃ | The methylene protons are adjacent to an oxygen atom, which deshields them, shifting them downfield. They are split by the three protons of the methyl group. |
| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons are further from the electronegative oxygen and thus appear more upfield. They are split by the two protons of the methylene group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for each of the six carbon atoms. The chemical shifts will be significantly influenced by the attached fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~110-125 | -CF₃ | Highly deshielded due to the three attached fluorine atoms. |
| ~105-120 | -CF₂- | Deshielded by two fluorine atoms. |
| ~105-120 | -CF₂- | Deshielded by two fluorine atoms. |
| ~100-115 | -CF₂- | Deshielded by two fluorine atoms. |
| ~65-75 | -O-CH₂- | The carbon is attached to an oxygen atom, causing a downfield shift. |
| ~10-20 | -CH₃ | A typical upfield chemical shift for a terminal methyl group. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum is expected to show distinct signals for each of the fluorine environments in the nonafluorobutyl chain.
| Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Integration | Assignment |
| ~ -81 | Triplet (t) | 3F | -CF₃ |
| ~ -120 | Multiplet | 2F | -CF₂- |
| ~ -125 | Multiplet | 2F | -CF₂- |
| ~ -127 | Multiplet | 2F | -CF₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by strong C-F and C-O stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Medium | C-H stretch (from ethoxy group) |
| 1300-1000 | Strong | C-F stretch (from nonafluorobutyl group) |
| 1150-1085 | Strong | C-O-C stretch (ether linkage) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion.
Predicted Fragmentation Pathway
Under EI conditions, the molecular ion (M⁺) is often observed, although it may be of low abundance. The fragmentation is likely to be dominated by cleavage of the C-O and C-C bonds.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Predicted Mass Spectrum Data
| m/z | Predicted Fragment |
| 264 | [C₄F₉OCH₂CH₃]⁺ (Molecular Ion) |
| 235 | [C₄F₉O]⁺ |
| 219 | [C₄F₉]⁺ |
| 169 | [C₃F₇]⁺ |
| 119 | [C₂F₅]⁺ |
| 69 | [CF₃]⁺ |
| 45 | [OCH₂CH₃]⁺ |
| 29 | [CH₂CH₃]⁺ |
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted NMR, IR, and mass spectra are based on established principles and provide a valuable reference for the identification and characterization of this hydrofluoroether. The provided protocols and interpretations are intended to guide researchers in their experimental work and data analysis. As experimental data becomes publicly available, this guide can be updated to reflect empirical findings.
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An In-depth Technical Guide to the Solubility of Organic Compounds in 1-(Ethoxy)nonafluorobutane (HFE-7200)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Understanding 1-(Ethoxy)nonafluorobutane (HFE-7200)
This compound is a clear, colorless, and low-odor fluid with the chemical formula C4F9OC2H5.[1][2] It is a mixture of two inseparable isomers: (CF3)2CFCF2OC2H5 (CAS No. 163702-06-5) and CF3CF2CF2CF2OC2H5 (CAS No. 163702-05-4), which possess nearly identical properties.[1] This hydrofluoroether is recognized for its excellent environmental and safety profile, characterized by zero ozone depletion potential (ODP) and a low global warming potential (GWP).[1][3] Furthermore, it is non-flammable and has low toxicity, making it a sustainable alternative to many conventional solvents.[1][3]
The unique combination of a highly fluorinated segment and a hydrocarbon ether segment gives this compound a distinct set of physical properties that govern its behavior as a solvent. Its primary applications include use as a cleaning solvent, heat transfer fluid, and lubricant carrier, particularly for fluorinated materials.[1][4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a solvent is paramount to predicting its solvency and performance in various applications.
Table 1: Key Physicochemical Properties of this compound (HFE-7200)
| Property | Value | Reference(s) |
| Molecular Formula | C6H5F9O | |
| Molecular Weight | 264.09 g/mol | [1] |
| Boiling Point | 76 °C | [1] |
| Freezing Point | -138 °C | [1] |
| Density at 25 °C | 1.43 g/mL | [1] |
| Viscosity at 25 °C | 0.61 cP | [1] |
| Surface Tension at 25 °C | 13.6 dynes/cm | [1] |
| Vapor Pressure at 25 °C | 109 mmHg | [1] |
| Heat of Vaporization | 30 cal/g | [1] |
| Solubility of Water in Solvent | 92 ppmw | [1][6] |
| Solubility of Solvent in Water | <20 ppmw | [1][6] |
These properties, particularly its low surface tension and viscosity, contribute to its excellent wetting and penetration capabilities, which are advantageous in cleaning and coating applications.[1]
Principles of Solubility in this compound
The solubility of an organic compound in any solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solvent and solute molecules. In the case of this compound, its unique molecular structure gives rise to a complex interplay of forces.
Intermolecular Forces at Play
The solvency of HFE-7200 is primarily dictated by the following intermolecular interactions:
-
Van der Waals Forces (Dispersion Forces): As with all molecules, these are the primary forces of attraction. The large, polarizable fluorine atoms in the nonafluorobutyl group contribute significantly to these forces.
-
Dipole-Dipole Interactions: The ether linkage (C-O-C) introduces a permanent dipole moment to the molecule, allowing for dipole-dipole interactions with polar solutes.
-
Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the lone pairs of electrons on the ether oxygen can act as a hydrogen bond acceptor. This allows for weak hydrogen bonding with protic solutes like alcohols.
The partially fluorinated nature of HFE-7200 creates a molecule with both a "fluorophilic" (fluorine-loving) and a "lipophilic" (fat-loving) character. The highly fluorinated tail tends to interact favorably with other fluorinated compounds, while the ethyl ether portion can interact with a wider range of organic molecules.
Hansen Solubility Parameters (HSP): A Predictive Tool
Hansen Solubility Parameters offer a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8] The principle is that substances with similar HSP values are more likely to be miscible.
While experimentally determined HSP values for HFE-7200 are not widely published, they can be estimated based on its chemical structure and comparison with similar hydrofluoroethers. The expected HSP profile of HFE-7200 would feature a significant dispersion component, a moderate polar component, and a low to moderate hydrogen bonding component (as an acceptor). This profile suggests that HFE-7200 will be most effective at dissolving solutes with a similar balance of intermolecular forces.
Figure 1: Conceptual diagram of using Hansen Solubility Parameters (HSP) to predict solubility.
Solubility of Different Classes of Organic Compounds
Based on its molecular structure and the principles of intermolecular forces, we can infer the general solubility behavior of various classes of organic compounds in this compound.
Table 2: Qualitative Solubility of Organic Compound Classes in this compound
| Compound Class | Expected Solubility | Rationale |
| Fluorinated Compounds | High | "Like dissolves like" principle; strong van der Waals interactions between fluorinated segments. |
| Hydrocarbons (Alkanes, Alkenes) | Medium | Primarily dispersion force interactions; solubility likely decreases with increasing chain length. |
| Aromatics (e.g., Toluene, Xylene) | Medium to Low | Solute-solute π-stacking interactions may be stronger than solute-solvent interactions. |
| Ethers | Good | Similar ether functional groups allow for favorable dipole-dipole interactions. |
| Ketones & Esters | Moderate | Polarity of the carbonyl group allows for dipole-dipole interactions. Solubility decreases with increasing alkyl chain length. |
| Alcohols | Low to Moderate | Weak hydrogen bonding is possible, but the non-polar character of HFE-7200 limits solubility, especially for larger alcohols. |
| Active Pharmaceutical Ingredients (APIs) | Variable | Highly dependent on the specific API's functional groups, polarity, and molecular weight. Generally, less polar and more lipophilic APIs will exhibit higher solubility. |
Note: The information in Table 2 is based on theoretical considerations and qualitative data. Experimental verification is crucial for specific applications.
Experimental Protocol for Determining Solubility
For researchers and drug development professionals, obtaining precise solubility data is often necessary. The following is a detailed, step-by-step methodology for determining the solubility of a solid organic compound in this compound using the isothermal shake-flask method, a widely accepted technique.
Materials and Equipment
-
This compound (HFE-7200) of appropriate purity
-
Solid organic compound (solute) of known purity
-
Analytical balance (readable to at least 0.1 mg)
-
Scintillation vials or other suitable glass containers with tight-fitting caps
-
Constant temperature water bath or incubator
-
Vortex mixer and/or orbital shaker
-
Syringe filters (chemically compatible with HFE-7200, e.g., PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid organic compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Record the exact mass of the solute added.
-
Add a known volume or mass of this compound to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare several replicate samples for statistical validity.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker set to the desired experimental temperature.
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Dilute the filtered solution with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of the solute.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.
-
Figure 2: Experimental workflow for determining the solubility of a solid in HFE-7200.
Safety and Handling Considerations
While this compound has a favorable safety profile, standard laboratory safety practices should always be followed.[1]
-
Use in a well-ventilated area to avoid inhalation of vapors.
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[9]
Conclusion
This compound (HFE-7200) is a promising solvent for a range of applications in research and development, owing to its unique physicochemical properties and excellent environmental and safety profile. Its solvency is governed by a balance of dispersion, polar, and weak hydrogen bonding interactions. While it shows good affinity for fluorinated compounds and moderate solubility for many common organic solvents, its effectiveness for highly polar or protic solutes is limited. For drug development professionals, HFE-7200 may serve as a useful vehicle for non-polar APIs or as a processing solvent. Given the scarcity of published quantitative solubility data, the experimental protocol provided in this guide serves as a critical tool for researchers to determine the solubility of their specific compounds of interest, thereby enabling the informed and effective use of this versatile solvent.
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An In-depth Technical Guide to the Environmental Fate and Degradation of 1-(Ethoxy)nonafluorobutane
Introduction
1-(Ethoxy)nonafluorobutane, a hydrofluoroether (HFE) commonly known by its commercial name HFE-7200, has emerged as a significant replacement for ozone-depleting substances in various industrial applications, including precision cleaning, heat transfer, and as a lubricant carrier.[1][2] Its desirable properties, such as non-flammability, low toxicity, and chemical stability, have driven its widespread adoption.[3] However, its introduction into the environment necessitates a thorough understanding of its ultimate fate and potential degradation pathways. This technical guide provides a comprehensive analysis of the environmental distribution and degradation of this compound, synthesizing available scientific data to inform researchers, scientists, and drug development professionals.
Physicochemical Properties and Environmental Distribution
The environmental behavior of a chemical is largely dictated by its physical and chemical properties. This compound is a mixture of two isomers: ethyl nonafluorobutyl ether and ethyl nonafluoroisobutyl ether.[1][2]
| Property | Value | Reference |
| Molecular Formula | C6H5F9O | [4] |
| Molecular Weight | 264.09 g/mol | [4] |
| Boiling Point | 76 °C | [5] |
| Vapor Pressure | 109 mmHg @ 25 °C | [5] |
| Water Solubility | Insoluble (<20 ppm) | [2][5] |
| Log Kow (Octanol-Water Partition Coefficient) | No experimental data found; expected to be high based on structure. |
Due to its high volatility and low water solubility, this compound is expected to rapidly partition from water or soil surfaces into the atmosphere.[5] This atmospheric transport is the primary route of its environmental distribution.
Atmospheric Fate and Degradation
The troposphere is the principal sink for this compound released into the environment. Its degradation in this compartment is primarily initiated by reaction with hydroxyl (OH) radicals.
Atmospheric Lifetime and Global Warming Potential
The atmospheric lifetime of this compound is estimated to be approximately 0.8 years.[5] It has a Global Warming Potential (GWP) of 55 over a 100-year time horizon (IPCC 2001 method).[5] This relatively short atmospheric lifetime and low GWP make it a more environmentally favorable alternative to many long-lived fluorinated compounds.
Atmospheric Degradation Pathway
The dominant degradation mechanism for this compound in the atmosphere is photo-oxidation initiated by OH radicals. The reaction proceeds via hydrogen abstraction from the ethoxy group, leading to the formation of a haloalkyl radical. This radical then undergoes further reactions in the presence of oxygen to yield stable end products.
The primary atmospheric degradation products identified are:
-
n-perfluorobutyric acid
-
Isoperfluorobutyric acid
-
Carbon Dioxide (CO2)
-
Hydrogen Fluoride (HF)[5]
Caption: Atmospheric degradation pathway of this compound.
Abiotic Degradation in Aquatic and Terrestrial Environments
While the majority of this compound is expected to volatilize, any fraction remaining in aquatic or terrestrial systems may undergo other abiotic degradation processes.
Hydrolysis
Photolysis in Water
Direct photolysis in water is unlikely to be a significant degradation pathway for this compound as it does not contain chromophores that absorb sunlight in the environmentally relevant UV range (>290 nm). Indirect photolysis, mediated by reactive species such as hydroxyl radicals present in sunlit surface waters, could potentially contribute to its degradation, although this has not been experimentally confirmed. Studies on other hydrofluoroether alcohols suggest that secondary photolysis of degradation products can lead to further mineralization.[7][8]
Degradation in Soil and Sediment
The fate of this compound in soil and sediment is largely governed by its high volatility, which would lead to rapid partitioning to the atmosphere from surface soil. For any substance that might be transported to deeper soil layers or sediment, degradation would depend on the specific redox conditions and the presence of reactive minerals. Abiotic degradation in these compartments can occur, but specific studies on this compound are lacking.
Biotic Degradation
The presence of highly stable carbon-fluorine bonds in this compound suggests a high resistance to microbial degradation.
Aerobic and Anaerobic Biodegradation
Available information suggests that this compound is likely to undergo only partial biodegradation in the environment.[5] Studies on other novel hydrofluoroether alcohols have shown that while some biotransformation can occur in wastewater treatment plant microcosms, the degradation often results in the formation of persistent perfluoroalkyl ether carboxylic acids (PFECAs) or sulfonic acids (PFESAs).[7][8] These transformation products are more resistant to further microbial action.
Complete mineralization of this compound through biotic pathways is considered unlikely under normal environmental conditions.
Persistence and Bioaccumulation
Persistence
Based on its atmospheric lifetime of approximately 0.8 years, this compound is not considered persistent in the atmosphere.[5] However, its persistence in other environmental compartments is less clear due to the lack of specific data. The potential formation of persistent degradation products from biotic and abiotic processes is a key consideration in its overall environmental risk assessment.
Bioaccumulation
The high volatility of this compound suggests that its potential to bioconcentrate in aquatic organisms is low, as it is expected to rapidly disappear from the water column.[5] While no experimental bioconcentration factor (BCF) is available, its physicochemical properties are not indicative of a high bioaccumulation potential. Regulatory frameworks often use a BCF threshold of >2000 to classify a substance as bioaccumulative.[9]
Experimental Protocols for Assessing Environmental Fate
To address the existing data gaps for this compound, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) should be employed.
Hydrolysis: OECD Test Guideline 111
This guideline outlines a tiered approach to determine the rate of hydrolysis as a function of pH.[10][11][12]
-
Tier 1 (Preliminary Test): The substance is incubated in sterile aqueous buffer solutions at pH 4, 7, and 9 at 50°C for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable.
-
Tier 2 (Main Test): If significant hydrolysis occurs in the preliminary test, further testing is conducted at environmentally relevant temperatures (e.g., 25°C) to determine the hydrolysis rate constant and half-life.
-
Tier 3 (Identification of Hydrolysis Products): If significant hydrolysis occurs, the major degradation products are identified.
Caption: Workflow for OECD Test Guideline 111: Hydrolysis as a Function of pH.
Ready Biodegradability: OECD Test Guideline 301
A suite of six methods are available under this guideline to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[13][14][15] Common methods include:
-
301 B: CO2 Evolution Test: Measures the CO2 produced during biodegradation.
-
301 D: Closed Bottle Test: Measures the depletion of dissolved oxygen.
-
301 F: Manometric Respirometry Test: Measures oxygen consumption.
A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation (e.g., 60% for CO2 evolution) within a 10-day window during the 28-day test period.
Aerobic and Anaerobic Transformation in Soil: OECD Test Guideline 307
This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.[16] The test involves incubating the substance in different soil types and analyzing for the parent compound and its transformation products over time. This allows for the calculation of degradation half-lives (DT50 values).
Analytical Methodologies
The analysis of this compound and its potential degradation products in environmental matrices would typically involve extraction followed by instrumental analysis. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the quantification of the parent compound due to its volatility. For the analysis of polar, non-volatile degradation products such as perfluorinated acids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.
Conclusion
This compound (HFE-7200) is primarily distributed to the atmosphere, where it undergoes relatively rapid degradation with a lifetime of about 0.8 years. Its low GWP and zero ODP make it a favorable alternative to older fluorinated compounds. However, significant data gaps exist regarding its fate in aquatic and terrestrial environments. While it is expected to be resistant to hydrolysis and complete biodegradation, the potential for partial degradation and the formation of persistent fluorinated acids warrants further investigation. Standardized testing following OECD and EPA guidelines is crucial to fully characterize its environmental risk profile. This guide provides a framework for understanding the current state of knowledge and highlights the necessary research to ensure the environmentally sound use of this important industrial chemical.
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-(Ethoxy)nonafluorobutane
Abstract
1-(Ethoxy)nonafluorobutane, a hydrofluoroether (HFE) marketed under trade names such as HFE-7200, is a versatile fluid utilized across various high-tech industries for applications including heat transfer, precision cleaning, and as a solvent.[1][2][3] Its utility is largely due to its desirable physicochemical properties, such as chemical inertness, non-flammability, and low toxicity.[4][5] However, exposure to elevated temperatures can induce thermal decomposition, leading to the formation of potentially hazardous byproducts. This guide provides a comprehensive technical overview of the thermal stability of this compound, delves into the probable decomposition mechanisms, and presents detailed experimental protocols for its analysis. This document is intended for researchers, chemical engineers, and safety professionals working with this and similar fluorinated compounds.
Introduction to this compound
This compound is a segregated hydrofluoroether, meaning the molecule contains a perfluorinated portion and a non-fluorinated hydrocarbyl portion, separated by an ether linkage.[5] The presence of the highly fluorinated butyl group imparts properties similar to perfluorocarbons (PFCs), such as high density, low viscosity, and low surface tension, while the ethyl group enhances its solvency for a wider range of materials.[1][4]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is critical for understanding its behavior in various applications and for designing safe handling and processing procedures.
| Property | Value | References |
| Chemical Formula | C6H5F9O | [1] |
| Molecular Weight | 264.09 g/mol | [6] |
| Appearance | Colorless liquid | [3][5] |
| Boiling Point | 76 °C (lit.) | [6] |
| Melting Point | -138 °C (lit.) | [6] |
| Density | 1.428 g/mL at 25 °C (lit.) | [6] |
| Flash Point | None | [7][8] |
| Autoignition Temperature | 375 °C (707 °F) | [6] |
Table 1: Physicochemical Properties of this compound.
Industrial Applications
The unique combination of properties makes this compound suitable for a range of specialized applications:
-
Heat Transfer Fluid: Its high thermal stability, low viscosity, and wide liquid range make it an effective heat transfer fluid in the electronics and semiconductor industries.[2][3]
-
Precision Cleaning Agent: Due to its low surface tension and ability to dissolve a variety of soils, it is used for cleaning sensitive electronic and medical components.[3][9]
-
Solvent and Carrier Fluid: It serves as a carrier solvent for lubricants and coatings and as a reaction medium in certain chemical processes.[9][10]
Thermal Stability and Decomposition Mechanisms
While generally stable, this compound will decompose at elevated temperatures. Understanding the onset of this decomposition and the resulting byproducts is paramount for safe handling and for defining operational limits in high-temperature applications.
General Principles of HFE Thermal Stability
The thermal stability of hydrofluoroethers is largely dictated by the bond dissociation energies of the various chemical bonds within the molecule. The carbon-fluorine (C-F) bond is exceptionally strong (approximately 485 kJ/mol), contributing to the overall stability of the fluorinated portion of the molecule.[7][11] Conversely, the carbon-oxygen (C-O) and carbon-carbon (C-C) bonds are weaker and are the more likely sites for initial bond cleavage during thermal decomposition.[9][11]
Proposed Decomposition Pathway for this compound
At sufficiently high temperatures, the primary decomposition of this compound is expected to initiate at the ether linkage, which is the most likely point of thermal instability. The main degradation products of hydrofluoroethers are known to be toxic hydrogen fluoride (HF) and various fluorocarbon organic compounds. Research on similar hydrofluoroethers suggests that a primary decomposition reaction involves the fragmentation of the RfO-CxHyFz bond.[12]
A plausible decomposition mechanism for this compound involves an initial homolytic cleavage of the C-O bond, leading to the formation of radical species. These highly reactive radicals can then undergo a series of subsequent reactions, including hydrogen and fluorine abstraction, to form more stable, albeit potentially hazardous, products.
A proposed primary decomposition pathway is illustrated in the following diagram:
Caption: Proposed initial step in the thermal decomposition of this compound.
The subsequent reactions of the generated radicals are complex and can lead to a variety of smaller fluorinated and non-fluorinated molecules. A key concern is the formation of hydrogen fluoride (HF), a highly corrosive and toxic gas, which can occur through the abstraction of hydrogen atoms from the ethyl group by fluorine radicals.
Experimental Analysis of Thermal Stability and Decomposition
To experimentally determine the thermal stability and identify the decomposition products of this compound, a combination of analytical techniques is employed. The following sections outline the standard experimental protocols.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and to characterize the mass loss profile of this compound as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample (5-10 mg) of this compound is placed in an inert crucible (e.g., platinum or alumina).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a linear heating rate, commonly 10 °C/min.
-
Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically defined as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of thermal events such as phase transitions and to detect exothermic or endothermic decomposition processes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (2-5 mg) is hermetically sealed in an aluminum or stainless steel pan. An empty, sealed pan is used as a reference.
-
Atmosphere: A controlled atmosphere, typically nitrogen, is maintained at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram will show peaks corresponding to thermal events. An exothermic peak indicates a decomposition process that releases heat.
Evolved Gas Analysis: TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
TGA-FTIR Methodology:
-
Instrumentation: A TGA instrument is coupled to an FTIR spectrometer via a heated transfer line.
-
Procedure: As the sample is heated in the TGA, the evolved gases are continuously transferred to the gas cell of the FTIR spectrometer.
-
Data Acquisition: FTIR spectra of the evolved gases are collected at different temperatures corresponding to the mass loss events observed in the TGA.
-
Data Analysis: The collected spectra are compared with reference spectral libraries to identify the functional groups and, consequently, the chemical nature of the decomposition products (e.g., HF, COF2).[10]
Py-GC-MS Methodology:
-
Instrumentation: A pyrolyzer is coupled to the injector of a gas chromatograph-mass spectrometer system.
-
Procedure: A small amount of the sample is rapidly heated to a specific decomposition temperature in the pyrolyzer.
-
Separation and Detection: The resulting decomposition products are swept into the GC column, where they are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio.
-
Data Analysis: The mass spectrum of each separated component is compared with spectral libraries to provide definitive identification of the decomposition products.[13]
Caption: Workflow for the analysis of evolved gases from thermal decomposition.
Safety Considerations and Handling
Given that the thermal decomposition of this compound can produce hazardous substances such as hydrogen fluoride, appropriate safety precautions are essential when handling this material at elevated temperatures.
-
Ventilation: All high-temperature operations should be conducted in a well-ventilated area, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn. In situations where significant concentrations of decomposition products may be present, respiratory protection may be necessary.
-
Material Compatibility: Ensure that all materials in contact with this compound at high temperatures are compatible and will not be corroded by potential decomposition products like HF.
Conclusion
This compound is a thermally stable fluid that is suitable for a wide range of industrial applications under its recommended operating conditions. However, like all organic compounds, it will undergo thermal decomposition at sufficiently high temperatures. The primary decomposition pathway is likely initiated at the ether linkage, leading to the formation of various smaller molecules, including the hazardous substance hydrogen fluoride. A thorough understanding of its thermal stability, achieved through analytical techniques such as TGA, DSC, and evolved gas analysis, is crucial for ensuring its safe and effective use in high-temperature environments. The experimental protocols outlined in this guide provide a framework for researchers and engineers to assess the thermal behavior of this compound and similar fluorinated materials.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Ethoxy)nonafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
1-(Ethoxy)nonafluorobutane, a hydrofluoroether (HFE) with the chemical formula C6H5F9O, is a compound of significant interest in various scientific and industrial applications, including as a specialty solvent and in the formulation of advanced materials.[1] A thorough understanding of its molecular structure and conformational preferences is paramount for predicting its physicochemical properties, reactivity, and interactions in complex systems. This technical guide provides a comprehensive analysis of the molecular architecture of this compound, delving into its structural parameters and conformational landscape. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of stereoelectronic effects in organofluorine chemistry, including the gauche effect, to construct a robust theoretical model of its conformational behavior. Methodologies for the experimental and computational investigation of such molecules are also detailed to provide a framework for future research.
Introduction to this compound
This compound, also known by its IUPAC name 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane, is a fluorinated ether belonging to the class of hydrofluoroethers. These compounds are characterized by the presence of both hydrogen and fluorine atoms, which imparts a unique combination of properties, including low surface tension, low viscosity, and non-flammability.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H5F9O[1][2] |
| Molecular Weight | 264.09 g/mol |
| CAS Number | 163702-05-4[2] |
| IUPAC Name | 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane |
| Boiling Point | 76 °C |
| Melting Point | -138 °C |
| Density | 1.428 g/mL at 25 °C |
The unique properties of this compound stem directly from its molecular structure, particularly the influence of the highly electronegative fluorine atoms on the carbon backbone and the ether linkage.
Molecular Structure of this compound
The molecular structure of this compound consists of a nonafluorobutyl group (-C4F9) connected to an ethyl group (-C2H5) via an ether linkage. The high degree of fluorination profoundly influences the molecule's geometry and electronic distribution.
Figure 1: 2D representation of the this compound molecular structure.
Table 2: Predicted Structural Parameters of this compound
| Bond/Angle | Predicted Value | Rationale |
| C-F Bond Length | ~1.35 Å | Typical for perfluoroalkanes. |
| C-C Bond Length (in -C4F9) | ~1.54 Å | Standard sp3-sp3 C-C bond length. |
| C-O Bond Length | ~1.43 Å | Typical for ethers. |
| C-H Bond Length | ~1.09 Å | Standard sp3 C-H bond length. |
| C-O-C Angle | ~112° | Based on typical ether bond angles. |
| F-C-F Angle | ~109.5° | Approaching tetrahedral geometry. |
Conformational Analysis
The conformational landscape of this compound is primarily dictated by rotations around the C-O and C-C single bonds. Understanding the preferred conformations is crucial as they determine the molecule's dipole moment, steric profile, and interaction potential.
Key Rotatable Bonds
The conformational flexibility of this compound is determined by the rotation around three key bonds:
-
Cα-O Bond: Rotation around the bond connecting the nonafluorobutyl group to the ether oxygen.
-
O-C1' Bond: Rotation around the bond connecting the ether oxygen to the ethyl group.
-
C1'-C2' Bond: Rotation within the ethyl group.
Figure 2: Key rotatable bonds in this compound.
The Gauche Effect and its Influence
A critical stereoelectronic principle governing the conformation of fluorinated molecules is the gauche effect .[1][3] This effect describes the tendency of a conformation with adjacent electronegative substituents in a gauche arrangement (dihedral angle of ~60°) to be more stable than the anti arrangement (dihedral angle of 180°). This stabilization arises from a hyperconjugative interaction between the σ bonding orbital of a C-H or C-C bond and the σ* antibonding orbital of an adjacent C-F bond.[1][3]
For this compound, the gauche effect will significantly influence the preferred orientation of the C-F bonds relative to the C-O and C-C bonds.
Predicted Stable Conformers
Based on the principles of steric hindrance and the gauche effect, we can predict the likely low-energy conformers of this compound.
-
Rotation around the Cα-O bond: The bulky nonafluorobutyl group will likely adopt a staggered conformation relative to the C-O-C plane to minimize steric repulsion between the fluorine atoms and the ethyl group. The gauche effect will favor conformations where a C-F bond is gauche to the O-C1' bond.
-
Rotation around the O-C1' bond: The ethyl group's orientation will be influenced by both steric interactions with the nonafluorobutyl group and potential intramolecular hydrogen bonding between the ethyl protons and the ether oxygen or fluorine atoms.
-
Overall Conformation: The most stable conformer is likely to be one that balances the stabilizing gauche interactions with the destabilizing steric repulsions. This would likely result in a somewhat coiled or helical structure for the perfluorinated chain, a known characteristic of perfluoroalkanes.[4]
Figure 4: A typical computational workflow for conformational analysis.
Conclusion
While direct experimental determination of the molecular structure and conformation of this compound remains an area for future investigation, this technical guide provides a robust theoretical framework based on established principles of organofluorine chemistry. The interplay of steric hindrance and the stabilizing gauche effect is predicted to govern the conformational landscape of this molecule, leading to a limited set of low-energy conformers. The detailed experimental and computational methodologies outlined herein offer a clear path for researchers to further elucidate the precise structural and dynamic properties of this compound, which will undoubtedly aid in its application and the development of new fluorinated materials.
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An In-depth Technical Guide to the Safe Laboratory Handling of 1-(Ethoxy)nonafluorobutane
Introduction: Understanding 1-(Ethoxy)nonafluorobutane in a Research Context
This compound, also known by its trade name HFE-7200, is a segregated hydrofluoroether (HFE) with the chemical formula C4F9OC2H5.[1][2] Its unique combination of properties, including low toxicity, non-flammability, and excellent material compatibility, has led to its increasing use in specialized laboratory applications.[3] These applications range from its use as a solvent for fluorinated compounds and a safer alternative to hexane in chromatography to its role in the synthesis of pharmaceutical intermediates.[4][]
As with any chemical substance, a thorough understanding of its characteristics is paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the health and safety considerations for this compound, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound confidently and safely.
Physicochemical Properties and Their Safety Implications
A foundational element of safe laboratory practice is a deep understanding of a chemical's physical and chemical properties. These properties dictate its behavior under various conditions and inform the necessary handling and storage protocols.
| Property | Value | Safety Implication & Rationale |
| Molecular Formula | C6H5F9O | The high degree of fluorination contributes to the compound's chemical inertness and thermal stability.[4] |
| Molecular Weight | 264.09 g/mol | This value is important for stoichiometric calculations in experimental setups.[1] |
| Boiling Point | 76 °C (lit.) | The relatively low boiling point indicates that it can readily vaporize at room temperature, necessitating good ventilation to avoid inhalation exposure.[6] |
| Melting Point | -138 °C (lit.) | Its very low melting point means it will be in a liquid state under all standard laboratory conditions.[6] |
| Density | 1.428 g/mL at 25 °C (lit.) | Being significantly denser than water, in case of a spill, it will sink, which is a key consideration for cleanup procedures.[6] |
| Vapor Pressure | 156 mmHg at 25°C | The high vapor pressure confirms its volatility and the potential for rapid accumulation of vapors in poorly ventilated areas.[4] |
| Flash Point | 39 °F (Open Cup) | Although it has a low flash point, it is considered non-flammable and does not have a closed-cup flash point. However, it can form flammable/explosive vapor-air mixtures under certain conditions.[4][7] |
| GHS Classification | Aquatic Chronic 4; H413 | May cause long lasting harmful effects to aquatic life.[1] |
Hazard Identification and Risk Assessment: A Proactive Approach
While this compound is considered to have a favorable safety profile compared to many traditional solvents, it is not without potential hazards. A thorough risk assessment is a critical prerequisite for any experimental work.
Primary Routes of Exposure:
-
Inhalation: Due to its volatility, inhalation of vapors is a primary concern. While not classified as acutely toxic via inhalation, high concentrations may cause drowsiness or dizziness.[8]
-
Skin Contact: Prolonged or repeated skin contact is not expected to cause significant irritation.[8][9] However, good laboratory practice dictates minimizing skin exposure.
-
Eye Contact: Direct contact with the liquid or high concentrations of vapor is not expected to cause significant eye irritation.[8][9]
-
Ingestion: Ingestion is an unlikely route of exposure in a laboratory setting but could be harmful.
Health Hazard Profile:
According to the Globally Harmonized System (GHS), this compound is not classified for most acute or chronic health hazards.[10] However, some safety data sheets indicate it may be irritating to the eyes, respiratory system, and skin.[6] It is crucial to consult the specific Safety Data Sheet (SDS) for the product in use.[11]
Environmental Hazards:
The primary environmental concern is its potential for long-lasting harmful effects on aquatic life (Aquatic Chronic 4, H413).[1] Therefore, release into the environment must be avoided.[7]
Engineering and Administrative Controls: The First Line of Defense
The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk. Personal Protective Equipment (PPE) should be considered the final line of defense.
1. Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures with a higher potential for vapor generation (e.g., heating, sonicating), a chemical fume hood is mandatory.[9][12] The rationale is to maintain airborne concentrations well below any established occupational exposure limits and to prevent the accumulation of flammable vapor-air mixtures.[7]
-
Contained Systems: For larger-scale operations or repetitive tasks, the use of closed or semi-closed systems can significantly reduce the risk of exposure.[3]
2. Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed, experiment-specific SOPs should be developed and rigorously followed. These should include procedures for safe handling, storage, and waste disposal.
-
Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency response.
-
Access Control: Access to areas where this chemical is used should be restricted to authorized and trained personnel.[13]
-
Quantity Minimization: Only the minimum quantity of the chemical required for an experiment should be present in the laboratory.[14]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are designed to minimize exposure, appropriate PPE is essential for protecting against residual risks and in emergency situations.[15][16]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, chemical splash goggles or a face shield should be worn.[15]
-
Hand Protection: While some sources state that gloves are not required for normal use, it is good practice to wear chemical-resistant gloves to prevent skin contact.[9] Neoprene gloves are a recommended option.[12] It is crucial to consult the glove manufacturer's compatibility data.
-
Skin and Body Protection: A standard laboratory coat should be worn to protect against accidental splashes.[15]
-
Respiratory Protection: Under normal conditions with adequate engineering controls, respiratory protection is not typically required.[9] However, in situations where ventilation is inadequate or during a large spill, a supplied-air respirator may be necessary.[9][17]
Safe Handling and Storage: A Step-by-Step Protocol
Adherence to a systematic workflow is crucial for minimizing risks during the handling and storage of this compound.
Experimental Protocol: General Handling Workflow
-
Preparation:
-
Review the Safety Data Sheet (SDS) and the experiment-specific Standard Operating Procedure (SOP).
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and PPE.
-
-
Dispensing:
-
Dispense the required amount of this compound inside a chemical fume hood.
-
Keep the container tightly closed when not in use to minimize vapor release.[9]
-
-
Experimental Use:
-
Storage:
-
Waste Disposal:
-
Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not pour down the drain, as it can harm aquatic life.[1]
-
Diagram: Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures: Preparedness is Key
Even with the best precautions, accidents can happen. A well-defined emergency response plan is essential.
1. Spill Response:
The appropriate response to a spill depends on its size and location.
-
Minor Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.[19]
-
If the spilled material is flammable, eliminate all ignition sources.[19]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or bentonite.[7]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[7]
-
Clean the spill area with an appropriate solvent and ventilate the area.[7]
-
-
Major Spill (requires emergency response):
-
Evacuate the area immediately.[20]
-
Alert others and activate the emergency alarm.
-
If safe to do so, close the door to the affected area to contain vapors.
-
Call emergency services and provide them with the location and nature of the spill.[20]
-
Do not re-enter the area until it has been cleared by safety professionals.
-
2. Exposure Response:
-
Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.
-
Skin Contact: Wash the affected area with soap and water.[18]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[6][21]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Diagram: Emergency Response Logic
Caption: A decision-making flowchart for responding to spills and exposures involving this compound.
Conclusion: Fostering a Culture of Safety
The safe use of this compound in a laboratory setting is readily achievable through a combination of a thorough understanding of its properties, a proactive approach to risk assessment, and the consistent application of robust safety protocols. By integrating the principles and practices outlined in this guide into your daily laboratory workflow, you can mitigate risks and ensure a safe environment for groundbreaking research and development. Remember that safety is a shared responsibility, and a strong safety culture is the cornerstone of scientific excellence.
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Discovery and history of hydrofluoroethers like "1-(Ethoxy)nonafluorobutane"
An In-Depth Technical Guide to the Discovery and History of Hydrofluoroethers with a Focus on 1-(Ethoxy)nonafluorobutane
Abstract
Hydrofluoroethers (HFEs) represent a significant class of fluorinated compounds, engineered to balance performance with environmental responsibility. This guide provides a comprehensive overview of the discovery, history, synthesis, and application of HFEs, centering on the representative molecule this compound (HFE-7200). Developed as alternatives to ozone-depleting substances, the story of HFEs is one of chemical innovation driven by environmental necessity. We will explore their origins, from early patents to large-scale commercialization, detail their synthesis and characterization, and examine their critical role in industries ranging from electronics to pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of these versatile compounds.
Part 1: A Historical Perspective on the Genesis of Hydrofluoroethers
The development of hydrofluoroethers is intrinsically linked to the environmental crisis precipitated by their predecessors: chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).
The Pre-HFE Landscape: The Rise and Fall of CFCs
First synthesized in 1928, CFCs were hailed as wonder chemicals.[1] Non-toxic and non-flammable, they became ubiquitous as refrigerants, solvents, and aerosol propellants.[2][3] However, their chemical stability became their environmental downfall. In 1974, chemists F. Sherwood Rowland and Mario Molina discovered that CFCs could reach the stratosphere, where they would decompose under UV radiation, releasing chlorine atoms that catalytically destroy the ozone layer.[1]
This discovery led to the 1987 Montreal Protocol, a landmark international treaty designed to phase out the production of ozone-depleting substances.[1][4] This created an urgent need for alternatives. The first-generation replacements, HCFCs, contained hydrogen, which allowed them to be broken down more easily in the lower atmosphere, thus reducing their ozone depletion potential (ODP).[5] However, they still contained chlorine and were recognized as a temporary solution.[1][5] The search for chlorine-free, high-performance replacements led researchers to hydrofluoroethers.
Early Discovery and Commercial Development
The first mention of hydrofluoroethers dates back to a British patent application in the 1930s by Imperial Chemical Industries.[6] However, it was not until the push to replace CFCs and HCFCs that HFEs were developed for widespread commercial use. 3M was a pioneer in this field, developing and commercializing a line of HFE-based products under the brand name Novec™ Engineered Fluids in the 1990s.[7][8]
These "segregated" HFEs, with a perfluorinated alkyl group and a non-fluorinated alkyl group separated by an ether oxygen, were designed to have a unique balance of properties. The ether linkage creates a point of susceptibility to atmospheric oxidation, significantly shortening their atmospheric lifetime compared to perfluorocarbons (PFCs) and reducing their global warming potential (GWP).[9] At the same time, the high degree of fluorination imparts desirable properties like non-flammability, low toxicity, and chemical inertness.[9] this compound, marketed as Novec™ 7200, became a key product in this line.[7]
Part 2: Synthesis and Manufacturing of this compound
The synthesis of segregated hydrofluoroethers like this compound relies on established principles of organic chemistry, adapted for the unique reactivity of fluorinated compounds. A common and versatile route is a variation of the Williamson ether synthesis.[10]
Core Principle: Williamson Ether Synthesis
Developed by Alexander Williamson in 1850, this reaction forms an ether from an organohalide and an alcohol.[11][12] It proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon atom and displacing a leaving group (typically a halide).[13] For the synthesis of HFEs, this involves reacting a fluorinated alkoxide with a non-fluorinated alkylating agent.
The causality behind this choice is rooted in reaction kinetics and substrate availability. Primary alkyl halides are excellent substrates for SN2 reactions, minimizing competing elimination reactions.[13] The fluorinated alkoxide can be generated in situ from a corresponding fluorinated acyl fluoride or ketone.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established methods for preparing HFEs.[14] Researchers should always first consult primary literature and perform a thorough safety assessment.
Objective: To synthesize this compound from heptafluorobutyryl fluoride and an ethylating agent.
Materials:
-
Heptafluorobutyryl fluoride (C₃F₇COF)
-
Anhydrous potassium fluoride (KF)
-
Anhydrous polar aprotic solvent (e.g., diglyme)
-
Ethylating agent (e.g., diethyl sulfate, (C₂H₅)₂SO₄)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)
-
Quenching solution (e.g., ice-cold water)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator and distillation apparatus
Methodology:
-
Reactor Setup: Assemble a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, condenser, and nitrogen inlet. Ensure all glassware is thoroughly oven-dried to remove moisture.
-
Alkoxide Formation: Under a positive pressure of nitrogen, charge the flask with anhydrous potassium fluoride and anhydrous diglyme. Stir the suspension.
-
Precursor Addition: Cool the suspension (e.g., in an ice bath). Slowly add heptafluorobutyryl fluoride to the stirred suspension. This reaction generates the potassium nonafluorobutoxide intermediate in situ. The choice to generate the alkoxide from the acyl fluoride is due to the high reactivity of the carbonyl group, which readily reacts with the fluoride ion.[14]
-
Alkylation: Once the alkoxide formation is complete (indicated by cessation of exotherm), slowly add the ethylating agent (diethyl sulfate) to the reaction mixture while maintaining a low temperature.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then gently heat under reflux for several hours to drive the SN2 reaction to completion. Monitor the reaction progress using an appropriate technique, such as ¹⁹F NMR or GC-MS, by analyzing aliquots.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water to quench the reaction and dissolve inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the crude product with an organic solvent like diethyl ether.
-
Wash the combined organic layers with water and then brine to remove residual salts and solvent.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by fractional distillation to isolate the this compound product.
Part 3: Physico-Chemical Properties and Characterization
This compound is a clear, colorless, and low-odor fluid.[7] It is technically a mixture of two inseparable isomers: CF₃CF₂CF₂CF₂OC₂H₅ (CAS 163702-05-4) and (CF₃)₂CFCF₂OC₂H₅ (CAS 163702-06-5), which have nearly identical properties.[15]
Quantitative Data Presentation
The utility of HFEs as CFC replacements stems from their unique combination of physical properties.
Table 1: Key Physical and Chemical Properties of this compound (HFE-7200)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₅F₉O | [16][17] |
| Molecular Weight | 264.09 g/mol | [16][18] |
| Boiling Point | 76 °C | [19] |
| Pour/Melting Point | -138 °C | [19] |
| Density (at 25 °C) | 1.428 g/mL | [16][19] |
| Vapor Pressure (at 25°C) | 156 mmHg | [16] |
| Surface Tension | 13.6 dyne/cm | [20] |
| Kinematic Viscosity (at 25°C) | 0.45 cSt | [20] |
| Flash Point | None |[16][20] |
Table 2: Comparative Environmental and Physical Properties
| Property | This compound (HFE-7200) | CFC-113 | HCFC-141b |
|---|---|---|---|
| Ozone Depletion Potential (ODP) | 0 | ~0.8 | 0.11 |
| Global Warming Potential (GWP, 100-yr) | ~300-400 | ~6130 | ~725 |
| Atmospheric Lifetime | ~2-5 years | ~85 years | ~9 years |
| Boiling Point | 76 °C | 48 °C | 32 °C |
| Flammability | Non-flammable | Non-flammable | Non-flammable |
(Note: ODP and GWP values can vary slightly depending on the source and calculation method. Data compiled from multiple sources for comparison.[9][[“]][22][23])
Standard Characterization Protocols
Confirming the identity and purity of the synthesized product is a critical, self-validating step in any chemical process.
Objective: To confirm the structure and assess the purity of the synthesized this compound.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (capable of ¹H and ¹⁹F detection)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent. For NMR, use a deuterated solvent (e.g., CDCl₃). For GC-MS, a volatile solvent like dichloromethane is appropriate.
-
GC-MS Analysis:
-
Inject the sample into the GC-MS.
-
The gas chromatogram will separate components based on their boiling points and column interactions. A pure sample should show one or two major peaks (for the isomers).
-
The mass spectrometer will provide the mass-to-charge ratio of the fragments. The fragmentation pattern and the molecular ion peak should correspond to the structure of C₆H₅F₉O. This validates the molecular weight.
-
-
NMR Spectroscopy Analysis:
-
¹H NMR: Acquire a proton NMR spectrum. The spectrum for this compound is expected to show a quartet corresponding to the -OCH₂- protons and a triplet for the -CH₃ protons, consistent with an ethyl group. The integration of these peaks should be in a 2:3 ratio.[24]
-
¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. This is a crucial technique for fluorinated compounds. The spectrum will be complex due to the presence of isomers and C-F coupling, but it will provide a distinct fingerprint for the nonafluorobutyl group, confirming the fluorinated portion of the molecule.[25][26]
-
Data Interpretation: The combination of ¹H and ¹⁹F NMR provides unambiguous structural confirmation. The chemical shifts, splitting patterns, and integration values must all be consistent with the proposed structure.[27]
-
Part 4: Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in high-tech industries, including pharmaceuticals.
-
Precision Cleaning: Its low surface tension, non-flammability, and rapid evaporation with no residue make it ideal for cleaning sensitive electronic components, medical devices, and optical sensors.[12][20]
-
Heat Transfer Fluid: Its wide liquid range, thermal stability, and dielectric properties allow it to be used as a heat transfer fluid in applications like semiconductor manufacturing and aggressive cooling of electronics.[20][28]
-
Solvent and Lubricant Carrier: It can be used as a medium for depositing coatings or lubricants, particularly for fluorinated materials like PTFE.[12]
In the pharmaceutical sector, HFEs are gaining importance as "green chemistry" alternatives to traditional solvents.[3]
-
Reaction Medium: Their chemical inertness makes them suitable solvents for synthesizing complex organic molecules, especially fluorinated compounds which are often integral to modern drugs.[3][29] They can improve reaction yields and purity.
-
Purification and Extraction: Their distinct physical properties, including a relatively low boiling point, facilitate easier removal during downstream processing and purification of active pharmaceutical ingredients (APIs).[3] This can streamline manufacturing and reduce costs.
Part 5: The Modern Landscape and Future Outlook
The history of HFEs has taken a significant turn. In December 2022, 3M announced it would exit all PFAS (per- and polyfluoroalkyl substances) manufacturing by the end of 2025.[16][19] This decision includes the entire Novec™ product line, driven by accelerating regulatory trends and stakeholder expectations regarding "forever chemicals".[30][31]
This phase-out has created a major challenge for industries that have come to rely on these high-performance fluids.[20] The immediate focus is on identifying and validating "drop-in" replacements that have the same molecular structure and performance characteristics to avoid costly requalification of equipment and processes.[30] Concurrently, the scientific community is intensifying its search for next-generation materials that retain the performance benefits of fluorochemicals without the associated environmental persistence, marking the next chapter in the evolution of specialty fluids.
Conclusion
From their conceptual origins in the 1930s to their critical role as environmentally conscious CFC replacements in the 1990s and beyond, hydrofluoroethers like this compound have been at the forefront of chemical innovation. Their history is a clear example of how environmental regulation can drive scientific discovery, leading to the development of materials with a finely tuned balance of performance, safety, and reduced environmental impact. As the industry now navigates the challenges posed by the PFAS classification, the legacy of HFEs will inform the development of the next generation of sustainable, high-performance chemicals for the scientific and pharmaceutical communities.
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Methodological & Application
Application Note & Protocols: Leveraging 1-(Ethoxy)nonafluorobutane (HFE-7200) as a Specialized Solvent in Modern Organic Synthesis
Abstract: This guide provides a comprehensive overview of 1-(Ethoxy)nonafluorobutane, a hydrofluoroether (HFE) commonly known as HFE-7200, for applications in organic synthesis. Moving beyond its established roles in precision cleaning and thermal management, we explore its unique physicochemical properties that render it a valuable, albeit niche, solvent for researchers, chemists, and drug development professionals. We delve into the causality behind its utility, focusing on its chemical inertness, unique solubility profile, and favorable environmental characteristics. This document provides detailed protocols and practical guidance for its effective implementation in the laboratory.
Introduction: A Paradigm Shift for a Niche Solvent
This compound is a segregated hydrofluoroether, meaning it contains no hydrogen atoms on the carbon atoms adjacent to the ether oxygen. This structural feature is the cornerstone of its remarkable chemical and thermal stability.[1] Commercially available as HFE-7200, it is a mixture of two inseparable isomers: 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane (CAS 163702-05-4) and 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoropropane (CAS 163702-06-5).[2][3] While its primary industrial applications have been in electronics cleaning and as a heat transfer fluid[2][4], its distinct properties present compelling advantages for specific challenges in organic synthesis.
The core principle behind its utility is orthogonality . Its low miscibility with many common organic solvents and water, combined with its unique affinity for other highly fluorinated molecules, allows for the design of novel reaction and purification systems. This guide will elucidate the rationale for selecting HFE-7200 and provide actionable protocols for its use.
Foundational Properties & Rationale for Synthetic Applications
The decision to employ a specific solvent is critical to the success of a chemical reaction. HFE-7200's value is not as a universal replacement for solvents like THF or DCM, but as a problem-solver for specific scenarios. Its utility is a direct consequence of its physical properties.
| Property | Value | Rationale and Advantage in Synthesis |
| Chemical Formula | C₆H₅F₉O[5][6] | The high degree of fluorination imparts exceptional chemical inertness, preventing solvent participation in reactions with highly reactive species (e.g., organolithiums, Grignard reagents, strong oxidizing/reducing agents).[1] |
| Boiling Point | 76 °C[5][6] | Ideal for reactions requiring moderate heating. Allows for easy removal post-reaction via rotary evaporation without requiring high vacuum or excessive heat, thus protecting thermally sensitive products. |
| Density (25 °C) | 1.428 g/mL[5][6][7][] | Significantly denser than most organic solvents and aqueous solutions. This property is highly advantageous for biphasic reactions and extractions, where it forms the lower layer, leading to clean and efficient phase separation. |
| Solubility Profile | Low polarity; Lipophilic[5] | Primarily dissolves other non-polar and, particularly, highly fluorinated compounds ("fluorous-fluorous" affinity). This allows for selective dissolution and extraction, forming the basis of fluorous-phase synthesis and catalyst recovery. |
| Flammability | Non-flammable[2][5] | A critical safety advantage over highly flammable solvents like diethyl ether, pentane, or hexane. This is especially important for reactions requiring heating or for processes being considered for scale-up. |
| Environmental Profile | Zero ODP; Low GWP[2] | An environmentally responsible choice, replacing ozone-depleting substances (CFCs, HCFCs) and solvents with higher global warming potential.[2] |
| Viscosity & Surface Tension | Low | These properties contribute to efficient mixing and mass transfer in heterogeneous reaction mixtures. |
Core Application Areas in Organic Synthesis
Solvent for Fluorous Synthesis and Purification
The most direct application of HFE-7200 is as a solvent for reactants, catalysts, or products that have been "tagged" with a perfluoroalkyl chain. The principle of "like dissolves like" is exceptionally pronounced in this context; the high fluorine content of HFE-7200 creates a strong affinity for other fluorous molecules.[1]
Causality: Standard organic solvents often fail to adequately dissolve starting materials with long perfluoroalkyl chains. HFE-7200 provides a suitable medium, enabling homogeneous reaction conditions. Post-reaction, the fluorous-tagged product or catalyst can be selectively extracted from a conventional organic or aqueous phase into an HFE-7200 phase, dramatically simplifying purification.
Biphasic Catalysis and Catalyst Sequestration
Many expensive and/or toxic catalysts can be rendered reusable by attaching a fluorous tag. The reaction is performed in a standard organic solvent, and upon completion, HFE-7200 is added. The fluorous-tagged catalyst is selectively drawn into the HFE-7200 phase, allowing the product-containing organic phase to be decanted. The catalyst, now isolated in HFE-7200, can be recovered and reused.
Caption: Workflow for fluorous biphasic catalyst recovery using HFE-7200.
Safer Alternative for Non-Polar Applications
In situations where a non-polar, non-reactive solvent is required but the flammability of alkanes (e.g., hexane, pentane) poses an unacceptable risk, HFE-7200 is an excellent alternative. Examples include certain extractions, chromatographic applications with sensitive detectors, or reactions involving pyrophoric reagents where solvent fires are a major concern.
Detailed Experimental Protocols
Protocol 1: General Setup for an Inert Atmosphere Reaction
This protocol outlines the standard procedure for setting up a reaction using HFE-7200 under an inert atmosphere, suitable for air- and moisture-sensitive chemistry.
Materials:
-
Oven-dried glassware (round-bottom flask, condenser, etc.) with ground glass joints.
-
Septa, needles, and a Schlenk line or manifold with an inert gas supply (Argon or Nitrogen).
-
This compound (HFE-7200), reagent grade.
-
Reactants and reagents as required by the specific synthesis.
Procedure:
-
Glassware Assembly: Assemble the oven-dried glassware while hot and immediately place it under a positive pressure of inert gas. Allow the apparatus to cool to room temperature.
-
Solvent Degassing (Critical Step): While HFE-7200 is inert, removing dissolved oxygen is crucial for many catalytic reactions. Transfer the required volume of HFE-7200 to a separate flask and degas it. This can be achieved by sparging with argon for 15-30 minutes or by three freeze-pump-thaw cycles.
-
Expertise Note: Sparging is often sufficient and more convenient. The high density of HFE-7200 ensures efficient bubbling and gas exchange.
-
-
Reagent Addition: Transfer the degassed HFE-7200 to the reaction flask via cannula. Add solid reactants under a positive flow of inert gas. Add liquid reagents via syringe through a rubber septum.
-
Reaction Execution: Proceed with the reaction, maintaining a positive inert gas pressure (e.g., using a balloon or bubbler). Heat as necessary using a temperature-controlled heating mantle or oil bath.
-
Monitoring: Monitor the reaction progress using standard techniques (TLC, LC-MS, GC-MS). Note that due to the low polarity of HFE-7200, you may need a more non-polar eluent system for TLC than usual.
Protocol 2: Post-Reaction Work-up and Solvent Recovery
This protocol describes a typical extractive work-up and the subsequent recovery of the HFE-7200 solvent.
Procedure:
-
Quenching: After the reaction is complete, cool the flask to room temperature. Cautiously quench the reaction mixture as appropriate for the reagents used (e.g., by slow addition of water, saturated NH₄Cl, etc.).
-
Extraction: Transfer the entire mixture to a separatory funnel. Add the desired extraction solvent (e.g., ethyl acetate, water).
-
Trustworthiness Note:Crucially, the dense HFE-7200 phase will be the bottom layer. The aqueous or less-dense organic phase will be the top layer. This is the reverse of typical extractions with ether or ethyl acetate.
-
-
Phase Separation: Shake the separatory funnel and allow the layers to separate. Drain the lower HFE-7200 layer. Extract the upper (aqueous/organic) layer one or two more times with fresh portions of HFE-7200 if the product is fluorous, or with a conventional organic solvent if the product is non-fluorous.
-
Drying and Concentration: Combine the appropriate organic layers containing your product. Dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Solvent Recovery: Combine all recovered HFE-7200 fractions from the work-up. The solvent can be purified for reuse by simple distillation at atmospheric pressure (boiling point ~76 °C).[9] This simple recovery process is a significant advantage in terms of cost and sustainability.[10]
Caption: Workflow for post-reaction work-up and solvent recycling via distillation.
Safety, Handling, and Environmental Profile
-
Handling: Always work in a well-ventilated area or a chemical fume hood.[11] Wear standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11][12]
-
Safety: While HFE-7200 has low toxicity and is non-flammable, it can cause eye and skin irritation upon contact.[6][12] In case of eye contact, rinse cautiously with water for several minutes.[11][12]
-
Thermal Decomposition: Avoid exposure to very high temperatures, as hydrofluoroethers can decompose to form hazardous products, including hydrogen fluoride.
-
Disposal: Dispose of waste HFE-7200 and residues in accordance with local, state, and federal regulations. However, the primary strategy should be recovery and reuse via distillation.[13]
Conclusion
This compound (HFE-7200) is a highly specialized solvent whose true potential in organic synthesis is realized when its unique properties are strategically applied. Its inertness, density, and fluorous affinity make it an invaluable tool for fluorous synthesis, biphasic catalysis, and as a safe, non-flammable alternative to non-polar solvents. By understanding the causality behind its behavior and employing the protocols outlined in this guide, researchers can unlock new possibilities for reaction design, catalyst recovery, and simplified purifications, all while maintaining a high standard of laboratory safety and environmental responsibility.
References
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The Role of 1-(Ethoxy)nonafluorobutane in Advanced Fluorinated Materials Science: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of the applications of 1-(Ethoxy)nonafluorobutane, a hydrofluoroether (HFE) with the chemical formula C₄F₉OC₂H₅, in the field of fluorinated materials science. Known commercially by various names, including HFE-7200, this fluid exhibits a unique combination of properties such as high chemical and thermal stability, low surface tension, non-flammability, and a favorable environmental profile.[1][2] These characteristics make it a versatile compound for researchers, scientists, and drug development professionals. This document details its utility as a specialty solvent, a precision cleaning agent, a heat transfer fluid, and a lubricant carrier, providing in-depth application notes and standardized protocols to facilitate its effective use in laboratory and industrial settings.
Introduction to this compound: A Profile
This compound, also known as Ethyl Nonafluorobutyl Ether, is a fluorinated organic compound that has emerged as a key material in various high-technology sectors.[3] Its molecular structure, consisting of a nonafluorobutyl group and an ethyl ether group, imparts a unique set of physicochemical properties.[1] It is a clear, colorless, and low-odor liquid with a boiling point of 76°C, making it suitable for a range of applications that require a volatile yet manageable solvent.[3][4]
A significant advantage of this compound is its environmental and safety profile. It has zero ozone depletion potential (ODP) and a low global warming potential (GWP), positioning it as a sustainable alternative to many conventional solvents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][2] Furthermore, its low toxicity and non-flammable nature enhance workplace safety.[1][2]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₆H₅F₉O | [3] |
| Molecular Weight | 264.09 g/mol | [5] |
| CAS Number | 163702-05-4 | [3] |
| Boiling Point | 76 °C | [3][4] |
| Melting Point | -138 °C | [3][4] |
| Density @ 25 °C | 1.428 g/mL | [3][4] |
| Vapor Pressure @ 25 °C | 109 mmHg | [6] |
| Surface Tension | Low | [4] |
| Viscosity | Low | [4] |
| Flash Point | None | [7] |
| Ozone Depletion Potential | 0 | [1] |
| Global Warming Potential | Low | [1] |
Application as a Specialty Solvent in Fluorinated Systems
The unique solvency characteristics of this compound make it an excellent medium for various processes involving fluorinated materials. Its ability to dissolve a range of fluorinated compounds, coupled with its inertness, is particularly valuable in the synthesis and processing of fluoropolymers.
Application Note: Solvent for Fluoropolymer Synthesis and Processing
Fluoropolymers are known for their high chemical resistance and thermal stability, which can also make them challenging to process due to their poor solubility in common organic solvents.[8][9] this compound, with its fluorinated structure, can serve as a suitable solvent or co-solvent for certain fluoropolymers, enhancing their processability.[8] While many fluoropolymers like PTFE are not soluble in any organic solvents, others with lower crystallinity or specific functional groups may exhibit solubility in fluorinated ethers.[8]
The use of this compound can be advantageous in creating fluoropolymer coatings and thin films.[10] By dissolving the fluoropolymer, it allows for application techniques such as spin coating, dip coating, or spray coating, followed by solvent evaporation to leave a uniform polymer layer.[1] This is particularly relevant in the electronics and semiconductor industries for creating protective or dielectric layers.
Protocol Note: Due to the diverse nature of fluoropolymers, a universal synthesis protocol is not feasible. The following is a generalized workflow for assessing the suitability of this compound as a solvent for a specific fluoropolymer and for casting a thin film.
Protocol: Fluoropolymer Solubility Assessment and Film Casting
Objective: To determine the solubility of a given fluoropolymer in this compound and to cast a thin film from the resulting solution.
Materials:
-
This compound (reagent grade)
-
Fluoropolymer of interest (powder or pellet form)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Substrate for film casting (e.g., glass slide, silicon wafer)
-
Spin coater or dip coater
-
Vacuum oven
Procedure:
-
Solubility Test: a. Weigh a small amount of the fluoropolymer (e.g., 100 mg) and place it in a glass vial. b. Add a known volume of this compound (e.g., 10 mL) to the vial. c. Add a magnetic stir bar and securely cap the vial. d. Place the vial on a magnetic stirrer and begin stirring at room temperature. e. Observe for dissolution. If the polymer does not dissolve, gradually increase the temperature using a heating mantle or oil bath, not exceeding the boiling point of the solvent (76°C). f. Record the temperature at which the polymer dissolves, if at all. Note the clarity and viscosity of the solution.
-
Film Casting (if soluble): a. Prepare a solution of the desired concentration based on the solubility test. b. Clean the substrate thoroughly using a standard cleaning procedure (e.g., sonication in acetone and isopropanol). c. Apply the fluoropolymer solution to the substrate using the chosen method:
- Spin Coating: Dispense a small amount of the solution onto the center of the substrate and spin at a predetermined speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds).
- Dip Coating: Immerse the substrate into the solution and withdraw it at a constant, slow speed. d. Place the coated substrate in a vacuum oven to remove the solvent. A gentle temperature ramp (e.g., starting at 40°C and slowly increasing) can help to form a uniform film without defects. e. Once the solvent is fully evaporated, a thin fluoropolymer film will remain on the substrate.
Caption: Workflow for fluoropolymer film casting.
Precision Cleaning Agent for Sensitive Materials
This compound is highly effective as a cleaning agent, particularly for delicate electronic components, optical systems, and medical devices.[1] Its low surface tension and viscosity allow it to penetrate tight spaces and remove particulates, light oils, and fluorinated greases without damaging sensitive materials.[2][4]
Application Note: Vapor Degreasing with this compound
Vapor degreasing is a highly effective cleaning method that utilizes the condensation of a solvent vapor to wash away contaminants.[11][12][13] this compound is an ideal solvent for this process due to its non-flammability, suitable boiling point, and chemical stability.[2][4] The process involves heating the liquid solvent to create a vapor zone. When a cooler object is introduced into this zone, the vapor condenses on its surface, dissolving contaminants. The condensed solvent then drips off, carrying the contaminants away.[11][12][13] This method is highly efficient and minimizes solvent consumption through a closed-loop recycling system.[14]
Protocol: Standard Vapor Degreasing Cycle
Objective: To clean contaminants (e.g., oils, particulates) from a substrate using a two-sump vapor degreaser with this compound.
Equipment:
-
Two-sump vapor degreaser (boil sump and rinse sump)
-
Basket for holding parts
-
Personal Protective Equipment (PPE): safety glasses, gloves
Procedure:
-
System Start-up: a. Ensure the vapor degreaser is clean and both the boil and rinse sumps are filled with this compound to the appropriate levels. b. Turn on the heaters for the boil sump and the cooling coils. c. Allow the solvent in the boil sump to reach its boiling point (76°C) and establish a stable vapor zone.
-
Cleaning Cycle: a. Place the components to be cleaned securely in the basket. b. Slowly lower the basket into the vapor zone above the boil sump. Allow the parts to remain in the vapor for an initial cleaning phase as the solvent vapor condenses on their surface. c. For more thorough cleaning, immerse the basket into the boiling solvent in the boil sump for a predetermined time (e.g., 1-5 minutes). The boiling action provides mechanical scrubbing. d. Slowly lift the basket out of the boil sump and hold it in the vapor zone to allow the majority of the contaminated solvent to drain off. e. Move the basket to the rinse sump, which contains freshly distilled, clean solvent, and immerse it for a final rinse (e.g., 30-60 seconds). f. Slowly withdraw the basket from the rinse sump, pausing in the vapor zone to allow the parts to be rinsed by the condensing pure vapor. g. Finally, raise the basket above the vapor zone into the refrigerated freeboard area to allow the parts to dry completely before removal from the degreaser.
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Application Notes and Protocols: 1-(Ethoxy)nonafluorobutane as a Reaction Medium for Polymerization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Paradigm Shift in Polymerization Media
The synthesis of well-defined polymers is fundamental to advancements in materials science and medicine. The choice of reaction medium is a critical parameter that dictates not only the kinetic and thermodynamic feasibility of a polymerization reaction but also its environmental footprint and the safety of the process. For decades, conventional volatile organic compounds (VOCs) have been the solvents of choice. However, their inherent toxicity, flammability, and environmental concerns have necessitated a shift towards greener, safer, and more sustainable alternatives.
1-(Ethoxy)nonafluorobutane, a segregated hydrofluoroether (HFE), has emerged as a compelling reaction medium for a variety of polymerization techniques. Marketed under trade names such as 3M™ Novec™ 7200, this fluid offers a unique combination of desirable properties: it is non-flammable, has low toxicity, boasts a zero ozone depletion potential (ODP), and a low global warming potential (GWP).[1][2][3][4] Its chemical inertness and distinct solubility characteristics open new avenues for the synthesis of advanced polymeric materials. This document provides a comprehensive guide to the application of this compound in polymerization, offering detailed protocols and insights into its use.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is paramount to its effective utilization as a polymerization solvent. Its unique combination of a fluorinated butyl group and a short ethyl ether chain imparts a distinctive set of characteristics.
| Property | Value | Source(s) |
| Chemical Name | This compound; Ethyl nonafluorobutyl ether | [5] |
| CAS Number | 163702-05-4 | [6] |
| Molecular Formula | C₆H₅F₉O | [5] |
| Molecular Weight | 264.09 g/mol | [5][7] |
| Boiling Point | 76 °C (169 °F) | [4][8] |
| Melting Point | -138 °C (-216 °F) | [2][8] |
| Density (at 25 °C) | 1.42 g/mL | [4][8] |
| Vapor Pressure (at 25 °C) | 156 mmHg | |
| Surface Tension | Low | [2][4][9] |
| Viscosity | Low | [9] |
| Flash Point | None | [2] |
| Ozone Depletion Potential (ODP) | 0 | [1][2][3][4] |
| Global Warming Potential (GWP) | 59 (100-yr ITH) | [4][8] |
| VOC Status | VOC-exempt (US EPA) | [1][2][4] |
The moderate boiling point of 76 °C is particularly advantageous for polymerization reactions, as it allows for effective heat transfer and reflux at temperatures suitable for the decomposition of common radical initiators, while also facilitating solvent removal post-polymerization.[4][8] Its low surface tension and viscosity can aid in the dissolution of monomers and initiators and improve the homogeneity of the reaction mixture.[2][4][9]
Logical Framework: Why Choose this compound?
The decision to employ a specific solvent in polymerization is a multifactorial one. The following diagram illustrates the logical connections between the intrinsic properties of this compound and its advantages as a polymerization medium.
Caption: Causality Diagram: Properties of this compound and Polymerization Benefits.
Monomer and Polymer Solubility Considerations
-
Favorable Solubility: Fluorinated monomers are expected to show excellent solubility. Additionally, some non-fluorinated monomers with appropriate functional groups may also be soluble.
-
Polymer Solubility: The solubility of the resulting polymer is critical. If the polymer is soluble, the reaction proceeds in a homogeneous solution. If the polymer is insoluble, precipitation polymerization occurs, which can be advantageous for isolating the polymer but may affect reaction kinetics and molecular weight control.
-
Polystyrene (PS): Generally soluble in aromatic hydrocarbons and some chlorinated solvents.[6][10][11] Its solubility in this compound is likely limited due to the significant difference in polarity.
-
Poly(methyl methacrylate) (PMMA): Soluble in a range of solvents including esters, ketones, and chlorinated hydrocarbons.[12][13][14] Similar to polystyrene, its solubility in this compound may be poor.
-
Poly(n-butyl acrylate) (PBA): Soluble in THF, toluene, and chloroform.[7][15] Its solubility in this compound is also expected to be limited.
-
Note: It is imperative for researchers to conduct preliminary solubility tests with their specific monomer and target polymer before proceeding with a large-scale polymerization.
Experimental Protocols
The following protocols are generalized procedures adapted for the use of this compound as the reaction medium. Researchers should optimize these protocols based on their specific monomer, initiator, and desired polymer characteristics.
Protocol 1: Free Radical Polymerization of a Vinyl Monomer
This protocol describes a standard free radical polymerization, a robust and widely used technique for producing a variety of polymers.[16][17]
Workflow Diagram:
Caption: Experimental Workflow for Free Radical Polymerization.
Materials:
-
Monomer (e.g., methyl methacrylate, styrene)
-
Radical Initiator (e.g., Azobisisobutyronitrile (AIBN))
-
This compound (reaction grade)
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Precipitation solvent (e.g., methanol, hexane)
Procedure:
-
Reactant Preparation:
-
Purify the monomer to remove inhibitors (e.g., by passing through a column of basic alumina).
-
Accurately weigh the monomer and initiator. The molar ratio of monomer to initiator will influence the final molecular weight.
-
-
Reaction Setup:
-
Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Add the monomer, initiator, and this compound to the flask. The amount of solvent should be sufficient to ensure good mixing and heat transfer.
-
-
Degassing:
-
To remove dissolved oxygen, which can inhibit radical polymerization, degas the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through the solution for at least 30 minutes.[5]
-
-
Polymerization:
-
Under a positive pressure of inert gas, heat the reaction mixture to the desired temperature. For AIBN, a temperature of 60-80 °C is typically used.
-
Maintain stirring throughout the reaction to ensure homogeneity.
-
-
Monitoring the Reaction:
-
The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography (GC).
-
-
Termination and Polymer Isolation:
-
After the desired conversion is reached or the reaction time has elapsed, terminate the polymerization by rapidly cooling the mixture to room temperature and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol for PMMA or hexane for polystyrene).
-
Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.
-
Protocol 2: Controlled Radical Polymerization - RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.[2][4]
Materials:
-
Monomer
-
RAFT agent (selected based on the monomer)
-
Radical Initiator (e.g., AIBN)
-
This compound
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line, glovebox)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the monomer and initiator in this compound.
-
Weigh the appropriate amount of the RAFT agent into a reaction vessel. The ratio of [Monomer]:[RAFT agent]:[Initiator] is crucial for controlling the polymerization.
-
-
Reaction Setup and Degassing:
-
Add the stock solution to the reaction vessel containing the RAFT agent.
-
Thoroughly degas the mixture using at least three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature.
-
Allow the polymerization to proceed for the predetermined time.
-
-
Analysis and Isolation:
-
Monitor monomer conversion and polymer molecular weight evolution over time by taking samples and analyzing them by ¹H NMR and Gel Permeation Chromatography (GPC).
-
Isolate the polymer by precipitation as described in the free radical polymerization protocol.
-
Protocol 3: Controlled Radical Polymerization - ATRP of Methacrylates
Atom Transfer Radical Polymerization (ATRP) is another versatile method for producing well-defined polymers.[3][9]
Materials:
-
Methacrylate monomer (e.g., methyl methacrylate)
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)
-
This compound
Procedure:
-
Catalyst Complex Formation:
-
In a Schlenk flask under an inert atmosphere, add Cu(I)Br and this compound.
-
Add the ligand (PMDETA) via a syringe. The solution should become homogeneous and colored, indicating the formation of the catalyst complex.
-
-
Addition of Monomer and Initiator:
-
Add the degassed monomer to the catalyst solution.
-
Inject the initiator to start the polymerization.
-
-
Polymerization and Work-up:
-
Maintain the reaction at the desired temperature with constant stirring.
-
Monitor the reaction progress as described for RAFT polymerization.
-
To terminate the reaction, open the flask to air, which will oxidize the copper catalyst.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent.
-
Safety and Handling
While this compound has a favorable safety profile, standard laboratory safety practices should always be followed.[2][9]
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Although non-flammable, avoid direct contact with heat sources.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion and Future Outlook
This compound represents a significant advancement in the search for environmentally benign and safe reaction media for polymerization. Its unique combination of properties makes it a viable alternative to traditional organic solvents, particularly for the synthesis of specialty polymers where purity and safety are paramount. While further research is needed to fully explore its potential and to generate comprehensive solubility data for a wider range of polymers, the protocols and information provided herein offer a solid foundation for researchers to begin exploring the use of this promising solvent in their polymerization reactions. The adoption of such green solvents will undoubtedly play a crucial role in the development of more sustainable polymer synthesis processes.
References
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3M™ Novec™ 7200 Engineered Fluid. (n.d.). Retrieved from [Link]
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3M™ Novec™ 7200DL Engineered Fluid, 5.4 kg (12 lb), 1 Bottle/Case. (n.d.). Retrieved from [Link]
-
3M Novec 7200 Engineered Fluid - PROSTECH. (2022, December 20). Retrieved from [Link]
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3M™ Novec™ Engineered Fluids & Solvents - Best Technology. (n.d.). Retrieved from [Link]
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Exploring this compound: Properties and Applications. (n.d.). Retrieved from [Link]
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3M™ Novec™ Engineered Fluid, 7200 - 3M Canada. (n.d.). Retrieved from [Link]
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RAFT General Procedures - Boron Molecular. (n.d.). Retrieved from [Link]
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What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022, February 12). Retrieved from [Link]
-
Hydrofluoroethers (HFE): The Eco-Friendly Solution to Chemical Challenges. (2023, November 9). Retrieved from [Link]
-
Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Retrieved from [Link]
-
Free Radical Polymerization - Chemistry LibreTexts. (2015, July 7). Retrieved from [Link]
-
Free radical polymerization set up questions : r/chemistry - Reddit. (2017, August 13). Retrieved from [Link]
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Poly(n-butyl acrylate) - Polymer Source. (n.d.). Retrieved from [Link]
-
Common Solvents And Non-Solvents Of Polystyrene - Bangs Laboratories, Inc. (n.d.). Retrieved from [Link]
-
Common Solvents and Non-solvents of Polystyrene - Bangs Laboratories. (2018, November 27). Retrieved from [Link]
-
What Dissolves PMMA? - Chemistry For Everyone - YouTube. (2025, July 12). Retrieved from [Link]
-
Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Retrieved from [Link]
-
PMMA Solubility in Common Solvents | PDF - Scribd. (n.d.). Retrieved from [Link]
-
Solubility of Polymethyl Methacrylate in Organic Solvents - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Study of the solubility and stability of polystyrene wastes in a dissolution recycling process - AFINITICA. (2009, February 12). Retrieved from [Link]
-
Poly(n-butyl acrylate) – scipoly.com. (n.d.). Retrieved from [Link]
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High-purity "1-(Ethoxy)nonafluorobutane" for electronics and semiconductor research
An In-Depth Technical Guide to High-Purity 1-(Ethoxy)nonafluorobutane for Advanced Electronics and Semiconductor Research
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and engineers on the application of high-purity this compound (CAS: 163702-05-4) in the electronics and semiconductor sectors. This hydrofluoroether (HFE) is increasingly recognized for its unique combination of performance, safety, and environmental properties, positioning it as a superior alternative to traditional solvents and perfluorinated compounds (PFCs).
Introduction: A Profile of this compound
This compound, also known as Nonafluorobutyl Ethyl Ether, is a segregated hydrofluoroether with the chemical formula C₆H₅F₉O.[1] Its structure, featuring a highly fluorinated butyl group and a short ethyl group, grants it a remarkable balance of properties. Unlike perfluorocarbons (PFCs), which have extremely long atmospheric lifetimes and high global warming potentials (GWPs), this compound is designed for a more favorable environmental profile without compromising the performance required in high-stakes research and manufacturing.[2][3] It is a clear, colorless, and low-odor fluid that serves as a versatile tool for precision cleaning, thermal management, and as a carrier solvent for fluorinated materials.[4]
Physicochemical Properties
The efficacy of this compound stems from its distinct physical and chemical characteristics, which are summarized below.
| Property | Value | Significance in Electronics Applications |
| Molecular Formula | C₆H₅F₉O | The high fluorine content ensures chemical inertness and stability.[4] |
| Molecular Weight | 264.09 g/mol | Influences vapor pressure and evaporation rate.[5] |
| Boiling Point | 76 °C (169 °F) | Ideal for vapor degreasing and offers a wide liquid range for heat transfer.[1][6] |
| Melting Point | -138 °C (-216 °F) | Ensures fluid performance in a wide range of operating temperatures.[1][6] |
| Density (@ 25°C) | 1.428 g/mL | Higher density aids in the displacement of lighter contaminants.[1][6] |
| Surface Tension | Low | Enables excellent wetting and penetration into tight, complex geometries on PCBs and wafers.[4] |
| Viscosity | Low | Facilitates rapid flow and drainage from cleaned components, minimizing drag-out losses. |
| Flash Point | None | Non-flammable nature significantly enhances workplace safety.[1] |
| Dielectric Strength | High | Allows for safe use as a heat transfer fluid in direct contact with energized electronics. |
| Ozone Depletion Potential | 0 | Does not contribute to the depletion of the ozone layer. |
| Global Warming Potential | Low | A more environmentally responsible alternative to high-GWP PFCs.[3][7] |
Core Applications in Semiconductor and Electronics Research
The unique properties of this compound make it suitable for several critical applications where precision, purity, and material compatibility are paramount.
Precision Cleaning and Contaminant Removal
High-purity this compound is an exceptional cleaning solvent for sensitive electronic components, printed circuit boards (PCBs), and silicon wafers.[4][8][9]
-
Causality: Its low surface tension allows it to penetrate microscopic crevices and under low-standoff components to dislodge and remove contaminants such as particulate matter, flux residues, and light oils.[4] Its chemical inertness ensures it does not harm a wide array of materials, including most plastics, elastomers, and metals used in electronic assemblies.[8][10] Upon completion of the cleaning cycle, it evaporates quickly and completely, leaving no residue that could interfere with subsequent processes or device performance.[8]
Thermal Management and Heat Transfer
In the high-power density environments of modern electronics and during thermally intensive semiconductor fabrication steps like plasma etching, maintaining stable operating temperatures is critical.
-
Causality: this compound serves as an excellent heat transfer fluid due to its wide liquid range, high thermal stability, and excellent dielectric properties.[11] It can be used in single-phase or two-phase cooling systems, including immersion cooling, where its electrical insulating properties allow it to come into direct contact with energized components without causing short circuits. This direct contact provides a far more efficient heat removal pathway than air or indirect liquid cooling.
Carrier Solvent and Deposition Medium
The compound is an effective solvent for a range of fluorinated compounds, making it valuable in the deposition of thin films and coatings.[4]
-
Causality: It can dissolve and carry fluoropolymers and other fluorinated materials to a substrate surface. In processes like initiated Chemical Vapor Deposition (iCVD), it can act as a carrier fluid for precursor gases.[12][13] Its controlled volatility allows for uniform application and subsequent evaporation, leaving behind a precise and consistent coating. This is crucial for creating anti-reflective layers, hydrophobic surfaces, or dielectric films.[4]
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating and provide a framework for the effective use of this compound. Researchers should adapt these protocols based on their specific equipment and substrate requirements.
Protocol 1: High-Purity Cleaning of Silicon Wafers
This protocol describes a solvent-based cleaning step using this compound to remove organic contaminants and particulates from silicon wafers prior to critical deposition or lithography steps. This method is often used as a precursor or supplement to traditional wet-chemical cleans (e.g., RCA-1).[14]
Objective: To achieve a hydrophobic, contaminant-free wafer surface.
Materials:
-
High-Purity this compound (≥99.0%)
-
Fluoropolymer or stainless steel wafer holders (cassettes)
-
Ultrasonic bath
-
Polypropylene or stainless steel beakers[15]
-
High-purity nitrogen gas for drying[16]
-
Personal Protective Equipment (PPE): Chemical splash goggles, nitrile or neoprene gloves, lab coat.[17][18][19]
Step-by-Step Methodology:
-
Pre-Cleaning Inspection: Visually inspect wafers for gross contamination under a bright light.
-
Initial Immersion: Place the wafer cassette into a beaker containing high-purity this compound at room temperature. Ensure wafers are fully submerged.
-
Ultrasonic Agitation: Transfer the beaker to an ultrasonic bath. Sonicate for 5-10 minutes.
-
Scientific Rationale: Ultrasonic cavitation creates microscopic bubbles that implode on the wafer surface, providing mechanical scrubbing action that dislodges strongly adhered particles and organic films. The low viscosity of the solvent enhances the efficiency of this process.
-
-
Secondary Rinse: Move the wafer cassette to a second beaker containing fresh, clean this compound. Agitate gently for 2-3 minutes.
-
Scientific Rationale: This step serves to rinse away any contaminants that were dislodged in the first bath, preventing re-deposition.
-
-
Final Vapor Rinse (Optional but Recommended): Slowly withdraw the wafer cassette from the final rinse bath through the solvent vapor zone above the liquid.
-
Scientific Rationale: As the wafers are lifted through the pure solvent vapor, the vapor condenses on the cooler wafer surface, performing an ultra-pure final rinse and displacing any remaining liquid solvent. This minimizes water spotting and residue.
-
-
Drying: Immediately transfer the cassette to a dry, clean environment and blow-dry with high-purity nitrogen gas.[16]
-
Validation: Perform a wettability test. Dispense a small drop of deionized (DI) water onto the wafer surface. If the water beads up and rolls off easily, the surface is hydrophobic and considered clean of organic contaminants.[15]
Caption: Workflow for high-purity silicon wafer cleaning.
Protocol 2: Vapor Degreasing of Populated Circuit Boards
This protocol outlines the use of this compound in a two-sump vapor degreaser to remove flux residues and oils from electronic assemblies.
Objective: To clean complex assemblies, ensuring high reliability and preparing surfaces for conformal coating.
Materials:
-
This compound
-
Two-sump vapor degreaser unit
-
Basket for holding circuit boards
-
Appropriate PPE as specified in Protocol 1
Step-by-Step Methodology:
-
System Preparation: Ensure the vapor degreaser is charged with this compound and has reached operating temperature, establishing a stable vapor zone.
-
Loading: Place the circuit boards securely in the basket and introduce them into the vapor zone above the boiling sump.
-
Vapor Rinse: Hold the basket in the vapor zone. The pure solvent vapor will condense on the cooler circuit boards, dissolving contaminants. This condensate then drips back into the boil sump.
-
Scientific Rationale: This initial step uses the latent heat of vaporization for cleaning. The condensing liquid is inherently pure, providing a high-quality rinse.
-
-
Immersion in Rinse Sump: After a few minutes, slowly lower the basket into the warmer, cleaner rinse sump. This sump contains continuously distilled solvent. Immersion provides both solvency and gentle agitation to remove more stubborn residues.
-
Return to Vapor Zone: Slowly raise the basket back into the vapor zone for a final, ultra-pure rinse with condensing vapor.
-
Drying: Once condensation on the parts ceases, slowly lift the basket above the vapor zone to the freeboard area to allow it to dry completely before removal from the machine.
-
Scientific Rationale: A slow exit from the vapor zone prevents "vapor drag-out," which conserves solvent and ensures parts are fully dry and spot-free.
-
-
Validation: Visually inspect for any remaining flux residue. For military or high-reliability applications, perform an ion contamination test (e.g., ROSE testing) to quantify ionic cleanliness.
Caption: Process flow for vapor degreasing of electronic assemblies.
Safety, Handling, and Environmental Considerations
While this compound has a favorable safety profile, proper industrial hygiene practices are essential.[18]
-
Handling: Always work in a well-ventilated area or under a fume hood to minimize inhalation of vapors.[20] Wear appropriate PPE, including safety glasses and solvent-resistant gloves.[17][19] Avoid direct contact with skin and eyes.[21]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[18][21] Keep containers tightly sealed when not in use.[20]
-
Spills: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[21] For large spills, evacuate the area and follow institutional emergency procedures.[17]
-
Environmental Profile: This substance is a non-polymer per- and polyfluoroalkyl substance (PFAS).[11] While it has a lower GWP and zero ODP, it may cause long-lasting harmful effects to aquatic life.[11] Therefore, do not empty into drains and dispose of waste via a licensed contractor in accordance with local regulations.[21]
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Application Notes & Protocols: The Use of 1-(Ethoxy)nonafluorobutane in Vapor Phase Deposition
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(Ethoxy)nonafluorobutane in vapor phase deposition (VPD) processes. It outlines the critical physicochemical properties of this hydrofluoroether (HFE), detailed safety and handling protocols, and step-by-step methodologies for its application as both a carrier solvent and an exploratory co-reactant in plasma-enhanced chemical vapor deposition (PECVD). The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure experimental success and reproducibility.
Introduction to this compound
This compound, a member of the hydrofluoroether (HFE) family of compounds, is a fluorinated organic solvent with the molecular formula C₆H₅F₉O.[1] HFEs were developed as more environmentally friendly replacements for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), exhibiting low global warming potential (GWP) and zero ozone depletion potential (ODP).[2][3] While widely used as a cleaning solvent, heat transfer fluid, and in lubricant deposition, its unique properties—such as a suitable vapor pressure, high density, and chemical inertness—make it a compelling candidate for specialized applications in vapor phase deposition.[1][4][5]
This guide will primarily focus on its most scientifically grounded role in VPD: as a carrier solvent for delivering low-vapor-pressure precursors to a reaction chamber. Additionally, we will present an exploratory protocol for its use as a co-reactant in plasma-enhanced chemical vapor deposition (PECVD), a process that could leverage its fluorine content for surface functionalization.
Physicochemical Properties & Relevance to Vapor Deposition
The efficacy and control of any vapor deposition process are fundamentally tied to the physical and chemical properties of the materials used. The properties of this compound are summarized below, with explanations for their relevance.
| Property | Value | Significance in Vapor Phase Deposition |
| CAS Number | 163702-05-4[1] | Unique identifier for sourcing and safety information retrieval. |
| Molecular Formula | C₆H₅F₉O[1][] | Indicates the elemental composition, rich in fluorine for potential surface modification. |
| Molecular Weight | 264.09 g/mol [1][7] | Influences vapor density and mass flow controller calibration. |
| Boiling Point | 76 °C (169 °F)[1][8] | A relatively low boiling point allows for easy vaporization at moderate temperatures, crucial for generating a stable vapor flow without thermal decomposition of the carrier itself. |
| Vapor Pressure | 156 mmHg @ 25 °C[1] | High vapor pressure ensures efficient evaporation and transport into the deposition chamber under vacuum conditions. |
| Density | 1.428 g/mL @ 25 °C[1][8] | Important for calculating the volume of liquid needed for a process run. |
| Melting Point | -138 °C (-216 °F)[1][8] | Ensures the material remains in a liquid state during storage and handling, even in cold environments. |
| Flash Point | Discrepant Data: 39 °F (4 °C) to "No flash point"[1][8][9][10] | Critical for safety assessment. While some sources report a low flash point, safety data sheets for commercial mixtures (e.g., Novec™ 7200) often state "no flash point" but warn that the material may form flammable vapor-air mixtures.[8][9] Extreme caution and adherence to safety protocols are mandatory. |
| Refractive Index | n20/D 1.282[1][8] | Useful for in-situ process monitoring with techniques like ellipsometry or for characterizing the final deposited film if the material is incorporated. |
Critical Safety & Handling Protocols
Handling this compound requires strict adherence to safety protocols due to its potential hazards and the nature of vapor deposition processes.
3.1 Hazard Assessment
-
Irritation: The compound is reported to be irritating to the eyes, skin, and respiratory system.[8]
-
Sensitization: May cause an allergic skin reaction in sensitive individuals.[7][11]
-
Inhalation: Avoid breathing vapors.[8] High concentrations of vapors may cause dizziness, headaches, and nausea.[11]
-
Flammability: There is conflicting information on the flash point. Users must assume the potential for flammable vapor-air mixtures and strictly prohibit ignition sources like sparks or open flames in the work area.[9]
3.2 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: All handling of the liquid and all deposition processes must be conducted in a well-ventilated area or within a certified fume hood.
3.3 Handling & Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from ignition sources, strong bases, and oxidizing agents.[9][10]
-
Ground all equipment to prevent static discharge.
-
In case of a spill, contain the spill with an inert absorbent material (e.g., vermiculite) and dispose of it as hazardous waste in accordance with local regulations.[9]
Conceptual Framework: Vapor Phase Deposition
Vapor Phase Deposition encompasses a family of techniques where a thin solid film is formed on a substrate by the reaction or decomposition of gaseous precursors. The diagram below illustrates a generic Chemical Vapor Deposition (CVD) setup, which serves as the basis for the protocols in this guide.
Caption: A generic Chemical Vapor Deposition (CVD) system workflow.
Protocol 1: this compound as a Carrier Solvent
This protocol details the use of this compound to transport a low-vapor-pressure solid or liquid precursor into a CVD chamber. The inert nature of HFEs makes them excellent for this purpose, as they facilitate precursor delivery without participating in the primary chemical reaction.[3]
5.1 Rationale Many advanced materials used as CVD precursors (e.g., metal-organics, complex monomers) have very low vapor pressures, making it difficult to generate a sufficient and stable flow of their vapor. By bubbling an inert gas through or passing it over the heated precursor, a saturated vapor is created. However, for even less volatile materials, a high-vapor-pressure, inert liquid solvent like this compound can be used to create a precursor solution, which is then vaporized. This approach provides superior control over the delivery rate.
5.2 Experimental Workflow Diagram
Caption: Step-by-step workflow for using this compound as a carrier solvent.
5.3 Step-by-Step Methodology
-
Precursor Solution Preparation:
-
In a fume hood, accurately weigh the desired amount of the solid/liquid precursor.
-
Dissolve the precursor in a measured volume of this compound to achieve the target concentration. Ensure complete dissolution. The concentration will be a key parameter for controlling the deposition rate.
-
Transfer the solution to a stainless-steel bubbler or a specialized liquid delivery vaporizer.
-
-
Substrate Preparation:
-
Clean the substrate using a standardized procedure appropriate for the material (e.g., sonication in acetone, isopropanol, and deionized water).
-
Causality: This step is critical to remove organic and particulate contamination, ensuring good film adhesion and uniformity.
-
Perform an in-situ plasma clean (e.g., with Argon or Oxygen) immediately before deposition to create a reactive, high-energy surface.
-
-
System Setup and Leak Check:
-
Load the prepared substrate onto the stage in the deposition chamber.
-
Install the solution-filled vaporizer into the gas delivery line.
-
Pump the chamber down to its base pressure (typically <10⁻⁵ Torr) and perform a leak check to ensure system integrity.
-
Causality: A vacuum environment is necessary to control the purity of the process and to allow the vaporized molecules to travel to the substrate without colliding with atmospheric gases.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature.
-
Heat the vaporizer and delivery lines to a temperature sufficient to vaporize the solution without causing premature decomposition of the precursor. This temperature should be at least 10-20 °C above the solution's boiling point.
-
Set the mass flow controller (MFC) for the vaporized solution to the desired flow rate (e.g., 10-100 sccm).
-
If required, introduce co-reactants or dilution gases (e.g., Ar, N₂) through their respective MFCs.
-
Maintain these conditions for the predetermined deposition time to achieve the target film thickness.
-
-
Shutdown and Sample Retrieval:
-
Stop the flow of all gases and turn off the substrate heater and vaporizer.
-
Allow the system to cool to a safe temperature (<50 °C).
-
Vent the chamber slowly with an inert gas like nitrogen.
-
Remove the coated substrate for analysis.
-
Protocol 2: Exploratory Use as a Co-Reactant in PECVD
This protocol outlines a research-oriented approach to using this compound as a source of fluorine and carbon radicals in a Plasma-Enhanced Chemical Vapor Deposition (PECVD) process to create fluorocarbon films. Such films are of interest for creating hydrophobic or low-dielectric-constant surfaces.[12][13]
6.1 Rationale Unlike thermal CVD, which relies on heat to break chemical bonds, PECVD uses an RF-generated plasma to create a high-energy environment filled with ions, radicals, and electrons. This energy is sufficient to fragment stable molecules like this compound. The resulting CₓFᵧ radicals can then polymerize on a substrate surface, forming a thin film.[13] This protocol is exploratory because the exact composition and properties of the resulting film will depend heavily on process parameters and must be determined empirically.
6.2 Step-by-Step Methodology
-
Precursor Delivery Setup:
-
Connect a bubbler containing liquid this compound to a gas line on the PECVD system.
-
Use a carrier gas (e.g., Argon) bubbled through the liquid to transport its vapor into the chamber. The flow rate of the Argon carrier gas will control the delivery rate of the HFE vapor.
-
Heat the bubbler gently (e.g., 30-40 °C) to increase the vapor pressure and ensure a stable supply.
-
-
Substrate Preparation:
-
Follow the same substrate cleaning procedure as described in Protocol 1 (Section 5.3, Step 2).
-
-
System Setup:
-
Load the substrate into the PECVD chamber.
-
Pump the chamber down to base pressure.
-
-
Deposition Process:
-
Introduce the Argon carrier gas through the this compound bubbler at a controlled flow rate (e.g., 20-50 sccm).
-
Introduce any other desired process gases (e.g., additional Argon for plasma stability).
-
Allow the chamber pressure to stabilize at the target process pressure (e.g., 50-500 mTorr).
-
Apply RF power (e.g., 20-100 W) to the showerhead electrode to ignite the plasma. A characteristic glow will be visible.
-
Causality: The plasma fragments the C₆H₅F₉O and Ar atoms into reactive species. These species bombard the substrate surface, where they react and polymerize to form a solid film.
-
Run the process for the desired duration.
-
-
Shutdown and Characterization:
-
Turn off the RF power and all gas flows.
-
Allow the system to cool, then vent and retrieve the sample as described previously.
-
Characterize the resulting film using techniques such as:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition (C, F, O) and chemical bonding states.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups (e.g., C-F, C-F₂, C-F₃).
-
Contact Angle Goniometry: To measure the surface energy (hydrophobicity).
-
Scanning Electron Microscopy (SEM): To examine the film's morphology.
-
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Deposition Rate | 1. Insufficient precursor vaporization.2. Substrate temperature too high.3. Incorrect process pressure. | 1. Increase vaporizer/bubbler temperature.2. Reduce substrate temperature to decrease desorption.3. Optimize chamber pressure for the specific process. |
| Poor Film Adhesion | 1. Substrate contamination.2. Mismatch in thermal expansion.3. High film stress. | 1. Improve pre-deposition substrate cleaning protocol.2. Reduce deposition temperature or use a buffer layer.3. Adjust PECVD parameters (e.g., lower RF power, change pressure) to reduce ion bombardment. |
| Non-Uniform Film | 1. Non-uniform substrate temperature.2. Inconsistent gas flow dynamics.3. Depletion of precursor across the substrate. | 1. Check heater calibration and thermal contact.2. Adjust showerhead-to-substrate distance; use a rotating platter.3. Increase total gas flow rate to ensure sufficient precursor supply. |
| Powdery or Flaky Film (PECVD) | 1. Gas-phase nucleation.2. RF power too high. | 1. Decrease process pressure or increase gas flow rate.2. Reduce RF power to favor surface reactions over gas-phase polymerization. |
References
- Flynn, R., et al. (2006). Hydrofluoroether compounds and processes for their preparation and use. U.S.
-
This compound - Physico-chemical Properties. (n.d.). ChemBK. [Link]
-
Limb, S. J., et al. (1998). Chemical Vapor Deposition of Fluorocarbon Films. DSpace@MIT. [Link]
-
Nishimura, T., et al. (2018). Ultra-low-electric power electrophoretic deposition by using non-flammable hydrofluoroether. Journal of the Ceramic Society of Japan, 126(8), 629-634. [Link]
-
Dinescu, G., et al. (2018). Plasma Processing with Fluorine Chemistry for Modification of Surfaces Wettability. Coatings, 8(11), 403. [Link]
-
Vapor Deposition of Fluoropolymer Surfaces. (2016). ResearchGate. [Link]
-
How do Hydrofluoroethers work? - Sustainable Chemicals Strategy. (2022). Ecolink, Inc. [Link]
-
What are Hydrofluoroethers? - Vapor Degreasing. (2022). Ecolink, Inc. [Link]
-
Hydrofluoroether (HFE) Chemical. (2023). Yuji America Corp. [Link]
-
3M™ Novec™ 7200 Engineered Fluid Safety Data Sheet. (2020). 3M. [Link]
-
3M™ Novec™ 7200 Engineered Fluid Safety Data Sheet (Australia). (2020). 3M. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. ecolink.com [ecolink.com]
- 3. Hydrofluoroether (HFE) Chemical - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 4. US7691282B2 - Hydrofluoroether compounds and processes for their preparation and use - Google Patents [patents.google.com]
- 5. ecolink.com [ecolink.com]
- 7. 163702-05-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. chembk.com [chembk.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. assets.testequity.com [assets.testequity.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Plasma Processing with Fluorine Chemistry for Modification of Surfaces Wettability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 1-(Ethoxy)nonafluorobutane in the Synthesis of Pharmaceutical Intermediates
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Beaker – A Modern Solvent for Pharmaceutical Synthesis
In the intricate world of pharmaceutical development, the choice of solvent is far from trivial. It is a decision that profoundly impacts reaction kinetics, yield, purity, safety, and environmental footprint. Traditional solvents, while familiar, often present challenges related to toxicity, flammability, and environmental persistence. This guide focuses on a modern alternative, 1-(Ethoxy)nonafluorobutane , a hydrofluoroether (HFE) that offers a unique combination of properties tailored for the demanding landscape of active pharmaceutical ingredient (API) intermediate synthesis. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind its application, empowering you to leverage its full potential in your synthetic workflows.
Section 1: Characterization of this compound
This compound, commonly known by its commercial name HFE-7200, is a segregated hydrofluoroether.[1] It is a clear, colorless, and low-odor fluid comprised of two inseparable isomers: ethyl nonafluorobutyl ether (CAS 163702-05-4) and ethyl nonafluoroisobutyl ether (CAS 163702-06-5).[2][3] Its utility in pharmaceutical processing stems from a unique constellation of physical, chemical, and environmental properties.
Physicochemical and Environmental Profile
The properties of this compound make it a highly versatile tool in a synthetic chemist's arsenal. Its well-defined boiling point simplifies removal post-reaction, its low viscosity ensures excellent performance even at cryogenic temperatures, and its chemical inertness prevents interference with sensitive reagents and catalysts.
| Property | Value | Significance in Pharmaceutical Synthesis |
| Chemical Formula | C₆H₅F₉O[4][5] | High degree of fluorination imparts chemical inertness and unique solvency. |
| Molecular Weight | 264.09 g/mol [4][5] | Relevant for stoichiometric calculations and vapor density considerations. |
| Boiling Point | 76 °C[4][5][6] | Allows for easy removal by rotary evaporation under mild vacuum; reduces evaporative losses compared to more volatile solvents.[3] |
| Melting Point | -138 °C[4][5][6] | Enables its use in a very wide range of temperatures, particularly for cryogenic reactions. |
| Density (@ 25°C) | 1.43 g/mL[7] | Higher density facilitates phase separation from aqueous and many organic media. |
| Surface Tension | 13.6 dynes/cm | Low surface tension allows for excellent wetting of surfaces and penetration into complex geometries, crucial for reactor cleaning and consistent coatings.[2][8] |
| Viscosity (@ 25°C) | 0.4 centistoke[7] | Low viscosity ensures efficient mass and heat transfer, and good pumpability in flow chemistry or large-scale reactor systems. |
| Flash Point | None[7][9] | Non-flammable nature significantly enhances laboratory and plant safety.[1][2][3] |
| Ozone Depletion Potential | 0[1][2] | An environmentally responsible choice, posing no threat to the ozone layer. |
| Global Warming Potential | 55 (100-yr ITH) | Low GWP aligns with global trends toward greener chemistry and sustainability.[1][2] |
| VOC Status | Exempt (U.S. EPA)[1][2][10] | Simplifies regulatory compliance regarding volatile organic compound emissions. |
Section 2: Core Applications in the Synthesis of Pharmaceutical Intermediates
The utility of this compound is not confined to a single role. It serves multiple functions across the synthetic workflow, from reaction to purification and equipment maintenance.
Specialty Reaction Medium
The incorporation of fluorine atoms is a cornerstone of modern drug design, often enhancing metabolic stability, bioavailability, and binding affinity.[11] Consequently, many pharmaceutical intermediates are themselves fluorinated.
-
Causality: this compound's highly fluorinated structure makes it an excellent solvent for fluorinated reagents and substrates, operating on the principle of "like dissolves like." This is particularly advantageous in reactions where reactants have poor solubility in traditional organic solvents. Its chemical inertness ensures it does not participate in the reaction, preventing the formation of solvent-related impurities. It can serve as a medium for various transformations, including fluorination reactions, coupling chemistry, and asymmetric synthesis.[11][12]
High-Performance Heat Transfer Fluid
Precise thermal control is critical for managing reaction exotherms, minimizing side-product formation, and ensuring stereoselectivity.
-
Causality: this compound is engineered as a high-performance heat transfer fluid.[10][13][14] Its key advantages are a wide liquid range (-138°C to 76°C) and very low viscosity, even at extremely low temperatures.[1] This allows for efficient and uniform heat removal from reactors, making it ideal for processes running at temperatures well below -80°C, a range where many common solvents become viscous and difficult to pump.[1] Its thermal stability prevents degradation and fouling of heat exchange equipment.[3][14]
Post-Synthesis Cleaning and Rinsing Agent
Preventing cross-contamination between batches is a fundamental requirement of Good Manufacturing Practice (GMP) in the pharmaceutical industry.
-
Causality: The combination of low surface tension, low viscosity, and high density makes this compound an exceptional cleaning and rinsing solvent.[3][8][15] It can effectively penetrate small crevices and complex valve systems in a reactor to dissolve and flush out residual oils, greases, and particulates.[2][16] Its volatility ensures that it evaporates completely, leaving no residue behind, which is critical for ensuring the purity of the subsequent batch. This application is common in vapor degreasing systems.[8][15]
Carrier Fluid and Deposition Medium
In some processes, it is necessary to deposit a uniform coating of a substance, such as a catalyst or a specific intermediate, onto a surface.
-
Causality: As a carrier solvent, this compound ensures a consistent and even coating on parts, even those with complex geometries.[2][3] Its low surface tension promotes uniform spreading, and its controlled evaporation rate prevents the formation of undesirable rings or spots. This can be applied to depositing lubricant carriers for fluorochemicals or silicones, or potentially for creating uniform films of intermediates for further processing.[2][3]
Section 3: Experimental Protocols
The following protocols are designed to be representative of common applications. They should be adapted based on the specific chemistry and equipment in use. Always consult the Safety Data Sheet (SDS) before handling any chemical.
Protocol 1: Use as a Reaction Medium for Phase-Transfer Catalyzed Nucleophilic Fluorination
This protocol describes a conceptual nucleophilic fluorination of an alkyl halide, a common transformation in pharmaceutical synthesis, using a phase-transfer catalyst where a fluorinated solvent can enhance catalyst solubility and system efficiency.
-
Objective: To synthesize a fluorinated intermediate using this compound as the primary reaction medium to facilitate the dissolution of a fluorinated phase-transfer catalyst.
-
Materials & Reagents:
-
Alkyl Halide Substrate (e.g., 1-bromooctane)
-
Potassium Fluoride (anhydrous)
-
Fluorous-tagged Phase-Transfer Catalyst (e.g., a fluorous crown ether)[17]
-
This compound (HFE-7200)
-
Internal Standard (e.g., dodecane)
-
Argon or Nitrogen gas (inert atmosphere)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thermocouple and heating mantle
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Gas Chromatograph (GC) for reaction monitoring
-
-
Workflow Diagram:
-
Procedure:
-
Preparation: Oven-dry all glassware and allow to cool under a stream of inert gas. To the three-neck flask, add anhydrous potassium fluoride (2.0 eq) and the fluorous phase-transfer catalyst (0.05 eq).
-
Solvent Addition: Add this compound via cannula to achieve a 0.5 M concentration with respect to the substrate. Begin vigorous stirring.
-
Reaction Initiation: Attach the reflux condenser and ensure a gentle flow of inert gas. Inject the alkyl halide substrate (1.0 eq) and the internal standard.
-
Heating & Monitoring: Heat the reaction mixture to reflux (~76 °C). Monitor the reaction progress by periodically taking aliquots, filtering, and analyzing by GC to observe the consumption of the starting material.
-
Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Filter the reaction mixture to remove the solid potassium fluoride.
-
Isolation: Remove the this compound solvent using a rotary evaporator. The high vapor pressure (109 mmHg @ 25°C) allows for efficient removal.[9] The recovered solvent can be distilled for reuse. The remaining crude product can then be purified by standard methods (e.g., column chromatography).
-
-
Safety Precautions:
-
Work in a well-ventilated fume hood.[18]
-
Wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
This compound is an irritant and may cause sensitization by inhalation or skin contact.[6][19][20] Avoid breathing vapors.[6]
-
Although non-flammable, avoid contact with strong oxidizing agents.[21] In case of fire, thermal decomposition can produce hazardous products like carbon monoxide and hydrogen fluoride.[21]
-
Protocol 2: Post-Synthesis Reactor Cleaning via Solvent Flush
-
Objective: To effectively clean a glass-lined or stainless steel reactor after the synthesis of a pharmaceutical intermediate, ensuring removal of residual organic material prior to the next campaign.
-
Materials & Reagents:
-
This compound (HFE-7200), cleaning grade
-
Nitrogen gas
-
-
Equipment:
-
Pharmaceutical reactor with overhead stirrer, appropriate seals, and drain valve
-
Solvent transfer pump and lines
-
Solvent recovery vessel
-
-
Logical Diagram for Solvent Selection:
-
Procedure:
-
Pre-Cleaning: After draining the bulk product, perform any required initial rinses (e.g., with a crude organic solvent to remove the majority of the residue).
-
Solvent Charge: Transfer a sufficient volume of this compound into the reactor to cover the wetted surfaces and agitator blades.
-
Agitation: Close the reactor and agitate the solvent at a moderate speed for 15-30 minutes at ambient temperature. The low viscosity and surface tension will help dissolve and dislodge residues from vessel walls, baffles, and the agitator shaft.
-
Drain & Collect: Drain the used solvent into a designated recovery vessel. This solvent can be reclaimed via distillation.[8]
-
Final Rinse (Optional): For critical applications, a second, smaller volume flush can be performed.
-
Drying: Purge the reactor with dry nitrogen gas to evaporate any remaining solvent. The relatively high evaporation rate (33x butyl acetate) ensures rapid drying without heat.[7]
-
Verification: Conduct swab testing or visual inspection to confirm the cleanliness of the reactor before proceeding with the next synthesis.
-
-
Safety Precautions:
Section 4: Concluding Remarks
This compound represents a significant advancement in solvent technology for pharmaceutical synthesis. Its profile as a non-flammable, low-toxicity, and environmentally considerate fluid addresses many of the shortcomings of traditional solvents.[1] However, its true value lies in its multifunctional capabilities—acting as a specialty reaction medium, a superior heat transfer fluid, and a high-purity cleaning agent. By understanding the physicochemical principles that drive these applications, researchers and drug development professionals can design safer, more efficient, and greener synthetic routes for the next generation of pharmaceutical intermediates.
References
- 1. acota.co.uk [acota.co.uk]
- 2. besttechnologyinc.com [besttechnologyinc.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. innospk.com [innospk.com]
- 5. This compound | CAS: 163702-05-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. chembk.com [chembk.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. microcare.com [microcare.com]
- 9. chempoint.com [chempoint.com]
- 10. chempoint.com [chempoint.com]
- 11. pharmtech.com [pharmtech.com]
- 12. mdpi.com [mdpi.com]
- 13. 3m.com [3m.com]
- 14. dakenchem.com [dakenchem.com]
- 15. tmcindustries.com [tmcindustries.com]
- 16. bestsolv.com [bestsolv.com]
- 17. researchgate.net [researchgate.net]
- 18. severnbiotech.com [severnbiotech.com]
- 19. 163702-05-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 20. assets.testequity.com [assets.testequity.com]
- 21. acota.co.uk [acota.co.uk]
Troubleshooting & Optimization
Technical Support Center: 1-(Ethoxy)nonafluorobutane (HFE-7200)
A Guide to Preventing Unwanted Reactions and Ensuring Experimental Integrity
Welcome to the technical support center for 1-(Ethoxy)nonafluorobutane. As a highly fluorinated hydrofluoroether (HFE), this compound, also widely known by its 3M™ trade name Novec™ 7200, is prized for its exceptional chemical inertness, thermal stability, and non-flammable nature.[1][2] These properties make it an ideal medium for a range of applications, from a specialty solvent in drug development to a heat transfer fluid in electronics manufacturing.[1][3][]
However, "inert" does not mean "invulnerable" under all conceivable conditions. The purpose of this guide is to provide researchers, scientists, and development professionals with a deep, practical understanding of the operational limits of this compound. We will move beyond simple data sheets to explain the causality behind potential reactivity, enabling you to design robust experiments and troubleshoot issues with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the stability and handling of this compound.
Q1: What makes this compound so chemically inert?
A: The high degree of fluorination is the primary reason for its inertness. The nonafluorobutyl group (-C₄F₉) creates a powerful inductive effect, withdrawing electron density from the rest of the molecule. This, combined with the high strength of the Carbon-Fluorine (C-F) bond, means there are no readily available electrons or easily abstractable protons to participate in common reactions. The fluorine atoms effectively create an "electron shield" around the carbon backbone, protecting the ether linkage (C-O-C) from chemical attack under normal conditions.[1]
Q2: Under what extreme conditions can this compound become reactive?
A: While stable in most applications, its reactivity is not zero. Reactivity can be induced under specific, high-energy conditions that are typically outside of its recommended operating parameters. These include:
-
High Temperatures: Exceeding the thermal decomposition threshold will break the molecule's strong chemical bonds.
-
Very Strong Lewis Acids or Superbases: These can potentially attack the ether oxygen, though this requires exceptionally harsh conditions.
-
Highly Reactive Metals: Freshly activated surfaces of alkali metals or finely divided alkaline earth metals may react with halogenated compounds, particularly at elevated temperatures.
-
High-Energy Plasma or Radiation: Conditions such as plasma etching can generate radicals capable of reacting with the compound.
Q3: Is it safe to use with strong acids or bases?
A: For most common strong acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH, KOH) at moderate temperatures, this compound is considered highly resistant. However, we strongly advise against its use with superacids, superbases (e.g., n-BuLi, NaH), or alkali metals, especially when heated.[5] Strong bases can initiate polymerization in certain organic compounds and may, under forcing conditions, attack the ether linkage.[6] Always conduct a small-scale compatibility test before committing to a large-scale reaction (see Protocol 1).
Q4: What are the thermal decomposition products, and at what temperature does this occur?
A: The autoignition temperature for this compound is approximately 375°C (707°F).[7] If heated beyond this point, or exposed to a high-energy ignition source, the molecule will decompose. The primary hazardous decomposition products are hydrogen fluoride (HF) and other toxic fluorocarbon compounds. The formation of HF is particularly concerning due to its high corrosivity and toxicity.[8] It is critical to operate well below this temperature limit and ensure your experimental apparatus cannot create localized hot spots.
Q5: How should I properly store this compound to ensure its purity and prevent degradation?
A: Proper storage is crucial for maintaining the compound's integrity.
-
Store in a clean, dry, and well-ventilated area.
-
Keep containers tightly sealed to prevent moisture ingress and evaporation.
-
Store away from sources of extreme heat, sparks, or open flames.[5]
-
Avoid direct sunlight.
-
Ensure it is stored separately from incompatible materials, particularly strong bases and alkali metals.[5][8]
Section 2: Troubleshooting Guide: Investigating Unexpected Reactivity
If your experiment yields unexpected results when using this compound, this guide provides a logical framework for diagnosing the root cause.
Issue: My reaction shows unexpected byproducts, discoloration, or low yield.
This is the most common field complaint and almost always traces back to one of three areas: solvent contamination, exceeding operational limits, or an unforeseen interaction with a highly reactive species.
-
Possible Cause A: Solvent Contamination
-
Causality: Commercial this compound is typically of high purity (≥95%), but it can contain isomers (n- and iso- forms) or trace impurities from manufacturing or improper storage.[9][10] These impurities, or contaminants introduced in the lab (e.g., moisture, residual cleaning solvents), may be the true reactive species.
-
Troubleshooting Steps:
-
Run a control reaction with only the solvent and your most sensitive reagent under the reaction conditions.
-
Analyze a fresh sample of the solvent via GC-MS to confirm its purity and identify any unexpected peaks.
-
If contamination is suspected, consider purifying the solvent by distillation, taking care not to exceed its boiling point of 76°C.[11]
-
-
-
Possible Cause B: Exceeding Thermal Limits
-
Causality: Even well below the autoignition temperature, localized heating or prolonged operation at the upper end of its stable temperature range can initiate slow degradation, especially in the presence of catalysts or certain metals. This can release reactive species into your system.
-
Troubleshooting Steps:
-
Accurately measure the temperature inside the reaction vessel, not just the heating mantle's setpoint.
-
Evaluate if any components of your reaction could be creating "hot spots" (e.g., exothermic events, catalytic surfaces).
-
Reduce the reaction temperature and extend the reaction time to see if the side products are eliminated.
-
-
-
Possible Cause C: Interaction with Highly Reactive Reagents
-
Causality: While the solvent itself is inert, it may not be able to fully shield extremely reactive intermediates (e.g., radicals, carbanions, organometallics) generated in situ. These species might abstract atoms from the solvent molecule, albeit at a very slow rate, leading to trace byproducts over time. Studies on atmospheric chemistry show that radical species like OH and Cl atoms can react with the ethoxy group (-OC₂H₅).[12][13]
-
Troubleshooting Steps:
-
Review your reaction mechanism. Are you generating any species known for extreme reactivity?
-
Consider if the solvent's polarity is appropriate. This compound is non-polar, and using it in a reaction that requires solvent stabilization of charged intermediates could lead to alternative, undesired reaction pathways.
-
Perform a compatibility screening test as detailed in the protocol below.
-
-
Section 3: Protocols for Ensuring Inertness
Protocol 1: Material Compatibility Screening Test
This self-validating protocol is designed to confirm the inertness of this compound with your specific reagents before committing to a large-scale or lengthy experiment.
Objective: To detect any potential reaction or degradation between this compound and the experimental reagents under proposed reaction conditions.
Materials:
-
Two small, sealable, pressure-rated glass vials or a microreactor.
-
This compound.
-
All reagents to be used in the final reaction.
-
Analytical equipment (GC-MS recommended, NMR or FTIR as alternatives).
Methodology:
-
Prepare Control Vial: Add only this compound to the first vial. This is your baseline control.
-
Prepare Test Vial: In the second vial, add this compound and all reaction components except for one key initiating reagent (e.g., the catalyst or the substrate that starts the reaction). This maximizes the chance of detecting a direct reaction with the solvent.
-
Seal and Incubate: Securely seal both vials. Place them in a heating block or oil bath set to your intended reaction temperature. Crucially, do not exceed 75% of the solvent's boiling point (approx. 57°C) for initial screening unless the reaction must be run at a higher temperature under pressure. Incubate for the intended reaction duration or at least 12-24 hours.
-
Observe: Periodically and safely observe the vials for any visual changes:
-
Color change in the liquid.
-
Pressure buildup (use a pressure gauge if available).
-
Formation of precipitates.
-
-
Analyze: After the incubation period, cool the vials to room temperature.
-
Carefully open the vials (in a fume hood).
-
Take an aliquot from each vial and analyze via GC-MS.
-
-
Validate:
-
Compare the chromatogram of the Test Vial to the Control Vial .
-
Successful Compatibility: The chromatograms are identical, showing only your starting materials and the solvent.
-
Incompatibility Detected: The Test Vial shows new peaks not present in the control. These are degradation or side-reaction products. Identify these peaks to understand the nature of the side reaction.
-
Section 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Unexpected Reactivity
A logical decision tree to diagnose the source of unwanted side reactions.
Caption: Workflow for conducting a material compatibility study.
Section 5: Summary of Physical and Safety Data
This table summarizes key quantitative data for this compound for quick reference.
| Property | Value | Source |
| Chemical Formula | C₆H₅F₉O | [3][11] |
| Molecular Weight | 264.09 g/mol | [3][10][14] |
| Appearance | Colorless Liquid | [7] |
| Boiling Point | 76 °C (169 °F) | [3][11] |
| Melting Point | -138 °C (-216 °F) | [3][11][14] |
| Density | 1.428 g/mL at 25 °C | [3][][11] |
| Vapor Pressure | 14.5 kPa (109 mmHg) at 25 °C | [3][7] |
| Flash Point | None | [3][7] |
| Autoignition Temp. | 375 °C (707 °F) | [7] |
| Water Solubility | Nil / Insoluble | [7] |
References
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- Chembk.com. This compound. (Provides physical constants and safety phrases).
- TPD-HFE-7200 Product Information.
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- The Multifaceted Utility of 1-Ethoxy-1,1,2,2,3,3,4,4,4-Nonafluorobutane. (Highlights chemical stability and inertness).
- Matrix Scientific. This compound.
- Wallington, T. J., et al. (2000). Atmospheric Chemistry of HFE-7200 (C4F9OC2H5): Reaction with OH Radicals and Fate of C4F9OCH2CH2O(•). The Journal of Physical Chemistry A.
- Antiñolo, M., et al. (2006). Atmospheric HFEs Degradation in the Gas Phase: Reactions of HFE-7100 and HFE-7200 with Cl Atoms at Low Temperatures. Environmental Science & Technology.
- Antiñolo, M., et al. (2006).
- Wallington, T. J., et al. (2000). Atmospheric Chemistry of HFE-7200 (C4F9OC2H5): Reaction with OH Radicals and Fate of C4F9OCHO(•)CH3 Radicals.
- TestEquity. SAFETY DATA SHEET. (Provides hazard information for a mixture containing the compound).
- 3M Company. (2020). Safety Data Sheet: 3M™ Novec™ 7200 Engineered Fluid.
- Sigma-Aldrich. (2024).
- Santa Cruz Biotechnology, Inc. This compound.
- Novec™ HFE-7100 MSDS.
- University of California, Santa Barbara. (2012). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
- Yuji America Corp. (2023). Hydrofluoroether (HFE) Chemical.
- National Oceanic and Atmospheric Administr
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Purification strategies for reaction mixtures containing "1-(Ethoxy)nonafluorobutane"
Technical Support Center: Purification Strategies for 1-(Ethoxy)nonafluorobutane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of this compound (CAS No. 163702-05-4). This document is designed for researchers, scientists, and drug development professionals who utilize this specialty hydrofluoroether (HFE) and require high-purity material for their applications. As a segregated hydrofluoroether, its performance as a solvent, heat-transfer fluid, or reaction medium is directly dependent on its purity. This guide provides field-proven insights and troubleshooting protocols to address common challenges encountered during the purification of this compound from crude reaction mixtures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties, common impurities, and general purification approaches for this compound.
Q1: What is this compound and what are its key physical properties?
This compound, also known by its synonym Ethyl Nonafluorobutyl Ether, is a fluorinated ether with the molecular formula C₆H₅F₉O.[][2] Its unique combination of a fluorinated tail and a hydrocarbon segment gives it distinct physical properties that are critical to consider when designing a purification strategy.[3]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 163702-05-4 | [2][4][5] |
| Molecular Weight | 264.09 g/mol | [2][6] |
| Boiling Point | 76 °C (at 1 atm) | [4][6] |
| Density | 1.428 g/mL (at 25 °C) | [][4][6] |
| Melting Point | -138 °C | [6] |
| Refractive Index | n20/D 1.282 | [4][6] |
| Purity (Commercial) | ≥95% |[5] |
Q2: What are the common impurities found in crude this compound reaction mixtures?
Impurities are typically related to the synthesis method. Hydrofluoroethers are often prepared via methods like the Williamson ether synthesis from a fluoroalcohol or by reacting a fluoroolefin with an alcohol.[7][8]
-
Unreacted Starting Materials: This can include the parent fluoroalcohol (e.g., nonafluorobutan-1-ol) or residual ethylating agents.
-
Reaction Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone are sometimes used in synthesis and may carry over.[9]
-
Catalysts and Salts: Basic catalysts (e.g., sodium methoxide) or inorganic salts formed as byproducts (e.g., sodium bromide) may be present.[8]
-
Isomeric Byproducts: The commercial product, often referred to as HFE-7200, can be a mixture of isomers, including this compound and 2-(Ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoropropane.[2] The separation of these isomers can be challenging due to similar boiling points.
-
Water: Introduced during the reaction or aqueous workup steps.
-
Acidic Impurities: Traces of acids like hydrogen fluoride (HF) can be present if there is any degradation.
Q3: What is the first step I should take before attempting purification?
Characterize your crude mixture. Never proceed with a purification strategy blind. An initial analysis provides a roadmap for an efficient process.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this compound. It will help identify volatile organic impurities and estimate their relative abundance.
-
¹H and ¹⁹F NMR Spectroscopy: ¹H NMR will identify proton-containing impurities, while ¹⁹F NMR is crucial for identifying different fluorinated species, including isomers.[3]
-
Karl Fischer Titration: To accurately quantify the water content.
Q4: How do I assess the purity of this compound after purification?
Purity assessment is a critical validation step. The same techniques used to characterize the crude mixture should be used to analyze the final product. The primary method for quantitative purity of a volatile compound like this is Gas Chromatography (GC) with a Flame Ionization Detector (FID). Purity is typically reported as the area percentage of the main peak.[10]
Section 2: Troubleshooting Guide
This guide is structured to provide direct solutions to specific experimental problems.
Q5: My final product is cloudy or contains a separate aqueous phase.
-
Possible Cause: Incomplete removal of water from the initial workup or from solvents. HFEs have very low water solubility.
-
Solution:
-
Drying Agent Treatment: Before the final purification step (e.g., distillation), dry the organic phase thoroughly with an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Brine Wash: During the initial workup, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove the bulk of dissolved water by osmotic pressure before the final drying step.
-
Q6: GC analysis shows multiple peaks with similar retention times to my product.
-
Possible Cause: Presence of structural isomers which have very similar boiling points, making them difficult to separate by standard distillation.
-
Solution:
-
High-Efficiency Fractional Distillation: Use a vacuum-jacketed column with a high number of theoretical plates (e.g., a Vigreux or packed column) and a slow distillation rate. Maintain a stable reflux ratio to maximize separation efficiency.
-
Preparative Chromatography: For the highest purity, preparative-scale gas chromatography or HPLC using a fluorinated stationary phase may be necessary. Fluorinated phases offer different selectivity compared to standard C18 columns and can resolve closely related fluorinated compounds.[11][12]
-
Q7: My product appears to decompose during purification on a standard silica gel column.
-
Possible Cause: this compound, like many ethers, can be sensitive to the acidic nature of standard silica gel, leading to degradation.
-
Solution:
-
Deactivate the Silica Gel: Neutralize the silica by pre-treating it with a base. This can be done by making a slurry of the silica in the eluent containing a small amount of a non-nucleophilic base like triethylamine (~0.1-1.0%) and then packing the column.[13]
-
Use an Alternative Stationary Phase: Switch to a more inert stationary phase such as neutral alumina or Florisil®.[13]
-
Employ Fluorous Solid-Phase Extraction (F-SPE): This is a highly effective modern technique. Fluorinated sorbents selectively retain fluorine-containing molecules. This can be used to separate your fluorinated product from non-fluorinated impurities.[12]
-
Q8: Distillation is not improving the purity significantly, and the boiling point is not sharp.
-
Possible Cause: An azeotrope may be forming between this compound and a specific impurity (e.g., a solvent or water). An azeotrope is a mixture that boils at a constant temperature and has a constant composition in the vapor phase.
-
Solution:
-
"Break" the Azeotrope: This often involves adding a third component (an entrainer) that alters the intermolecular forces. For a water azeotrope, adding a solvent like benzene or toluene and performing a Dean-Stark distillation can remove the water.
-
Alternative Purification Method: If an azeotrope with an organic impurity is suspected, switch to a purification method that does not rely on boiling point differences, such as chromatography or liquid-liquid extraction.
-
Section 3: Detailed Purification Protocols & Workflows
The following diagram illustrates a general, multi-step purification strategy.
Caption: Decision tree for selecting a purification strategy.
Section 4: Safety & Handling Precautions
As a Senior Application Scientist, safety is paramount. Always consult the full Safety Data Sheet (SDS) before handling this compound or any related chemicals. [14]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Avoid all personal contact, including skin and eye contact. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. [14]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. * Fire Safety: The material is a combustible liquid. Keep away from heat, sparks, and open flames. * Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains, as it may cause long-lasting harmful effects to aquatic life.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 206000, Ethoxynonafluorobutane. [Link]
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LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
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Royal Society of Chemistry. Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte. [Link]
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Technical Support Center: Managing Azeotropes of 1-(Ethoxy)nonafluorobutane (HFE-7200) in Distillations
Welcome to the technical support center for managing complex distillations involving 1-(Ethoxy)nonafluorobutane. As researchers, scientists, and drug development professionals, achieving high purity of solvents and reagents is paramount. This compound, a hydrofluoroether (HFE) also known by the trade name HFE-7200, is a versatile fluid valued for its unique properties.[1][2][3] However, its purification via distillation can be complicated by the formation of azeotropes—mixtures that behave like a single substance with a constant boiling point, making separation by conventional distillation impossible.[4][5]
This guide provides in-depth, field-proven insights into identifying, understanding, and managing these azeotropes. We will move beyond simple procedural lists to explain the causality behind each technique, empowering you to make informed decisions in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions researchers encounter when working with this compound and azeotropes.
Q1: What is this compound and what are its key physical properties?
This compound is a clear, colorless, and low-odor hydrofluoroether.[2] Its chemical formula is C₆H₅F₉O, and it consists of two inseparable isomers.[2][6] It is widely used for light-duty cleaning, as a heat transfer agent, and as a carrier solvent for lubricants like fluorochemicals and silicones.[1][3][7] Its low toxicity, non-flammability, and low global warming potential make it a safer alternative to many conventional solvents.[1][2]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₅F₉O | [8][9] |
| Molecular Weight | 264.09 g/mol | [8][9] |
| Boiling Point | 76 - 78 °C | [6][8][10] |
| Melting Point | -138 °C | [6][8][10] |
| Density | 1.428 g/mL at 25 °C | [6][10] |
| Vapor Pressure | 156 mmHg at 25 °C | [6] |
| Flash Point | 39 °F | [6][10] |
| Refractive Index | n20/D 1.282 |[6][10] |
Q2: What is an azeotrope and why can't it be separated by simple distillation?
An azeotrope is a mixture of two or more liquids whose composition does not change upon distillation.[11] This occurs because the vapor produced by boiling the liquid has the exact same composition as the liquid itself.[4][5] In simple or fractional distillation, separation is achieved because the vapor phase is richer in the more volatile component(s). Since no compositional difference exists between the liquid and vapor phases of an azeotrope, no separation can occur, and the mixture boils at a constant temperature.[4]
Q3: How do I confirm my mixture containing this compound has formed an azeotrope?
Observing a constant boiling point during distillation is the primary indicator of a potential azeotrope or a pure substance. If you suspect your starting material is a mixture, a constant boiling point strongly suggests an azeotrope. The definitive method for confirmation is to analyze the composition of the distillate and compare it to the composition of the liquid in the distillation pot. If the compositions are identical, you have an azeotrope.
Workflow for Azeotrope Identification The following workflow outlines the logical steps to determine if you are dealing with an azeotrope.
Caption: Logical workflow for identifying an azeotropic mixture.
Part 2: Troubleshooting Guide: Breaking Azeotropes
Once an azeotrope is confirmed, the next step is to "break" it. This involves altering the distillation conditions or adding new components to disrupt the vapor-liquid equilibrium.
Q4: What are the primary methods for separating an azeotrope of this compound?
There are three primary advanced distillation techniques for breaking azeotropes. The choice depends on the properties of the azeotrope and the available equipment.
-
Pressure-Swing Distillation (PSD): This method is ideal for azeotropes whose composition is sensitive to pressure. It uses two distillation columns operating at different pressures to shift the azeotropic point, allowing for separation without adding any new chemical components.[12][13][14]
-
Extractive Distillation: This technique involves adding a high-boiling, non-volatile solvent to the mixture.[15] The solvent interacts differently with each component of the azeotrope, altering their relative volatilities and allowing one component to be distilled away.[15] The solvent does not form a new azeotrope and is recovered from the bottoms product in a second column.[15]
-
Azeotropic Distillation (with an Entrainer): This method introduces a new component, called an entrainer, which forms a new, lower-boiling azeotrope with one or more of the original components.[4][16] This new azeotrope is then distilled off, leaving the desired pure component behind. Often, the new azeotrope is heterogeneous, meaning it separates into two liquid phases upon condensation, simplifying the recovery of the entrainer.[16][17]
Q5: How do I choose the right method for my this compound mixture?
The selection of a separation technique is a critical decision based on specific experimental parameters. The following decision tree provides a logical framework for this choice.
Caption: Decision tree for selecting an appropriate azeotrope-breaking method.
Q6: When is Extractive Distillation the right choice and what kind of solvent should I use?
Extractive distillation is preferred when the azeotrope is not pressure-sensitive and a suitable high-boiling point solvent is available. The key to this process is the solvent's ability to alter the activity coefficients of the components in the original mixture, which in turn changes their relative volatility.[15][16]
Solvent Selection Criteria:
-
High Boiling Point: The solvent must have a boiling point significantly higher than either component of the azeotrope.
-
Miscibility: It must be completely miscible with the feed mixture.
-
No New Azeotrope: It must not form an azeotrope with any of the components.[15]
-
Selectivity: It must enhance the relative volatility of the key components significantly.
-
Recoverability: It should be easily separable from the bottoms product for recycling.
-
Inertness: The solvent should not react chemically with the components.[15]
For separating fluorinated compounds, solvents that can disrupt the specific intermolecular forces (e.g., dipole-dipole interactions) are often effective. For a this compound/alcohol azeotrope, a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) or ethylene glycol could be investigated, as these have been used to break other alcohol azeotropes.[17][18]
Part 3: Detailed Experimental Protocols
This section provides generalized, step-by-step methodologies for advanced distillation techniques. NOTE: These are model protocols. All parameters must be optimized for your specific mixture and laboratory setup.
Protocol 1: Pressure-Swing Distillation (PSD)
This protocol describes the separation of a minimum-boiling binary azeotrope. The core principle is that the azeotropic composition at low pressure is different from the composition at high pressure.[12][17]
Equipment:
-
Two fractional distillation columns
-
Column 1 (Low Pressure - LP): Operated at or below atmospheric pressure.
-
Column 2 (High Pressure - HP): Operated above atmospheric pressure.
-
Associated reboilers, condensers, pumps, and pressure control systems.
Workflow: The process involves recycling the distillate streams between the two columns to gradually achieve separation.
Caption: Process flow for a two-column pressure-swing distillation system.
Step-by-Step Methodology:
-
Column 1 (LP) Feed: The initial azeotropic mixture is fed into the first distillation column, operating at low pressure (e.g., 1 atm).
-
LP Separation: Distillation in the LP column separates the mixture into a bottoms product of one pure component (e.g., Pure this compound) and a distillate with a composition near the low-pressure azeotrope.
-
Column 2 (HP) Feed: The distillate from the LP column is fed into the second column, which is operated at a higher pressure (e.g., 8-10 atm). Because the pressure is different, the azeotropic composition shifts, and this feed is no longer an azeotrope at this new pressure.[14]
-
HP Separation: Distillation in the HP column separates this feed into a bottoms product of the second pure component (e.g., Pure Solvent) and a distillate with a composition near the high-pressure azeotrope.
-
Recycle: The distillate from the HP column is recycled back and mixed with the fresh feed entering the LP column.[13]
-
Steady State: The system eventually reaches a steady state, continuously producing pure products from the bottoms of both columns.
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Azeotropic distillation - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
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Azeotropic distillation. (2014, October 28). SlideShare. Retrieved January 3, 2026, from [Link]
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Pressure Swing Distillation. (2020, July 16). Chemical Engineering World. Retrieved January 3, 2026, from [Link]
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Kiss, A. A., Suszwalak, D. J. P. C., & Ignat, R. M. (2013). Breaking Azeotropes by Azeotropic and Extractive Distillation in a Dividing-Wall Column. Chemical Engineering Transactions, 35, 1279-1284. [Link]
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1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;reaction mass of - Registration Dossier - ECHA. (n.d.). Retrieved January 3, 2026, from [Link]
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Fluorinated ethers. Communication 3. (2022, February 11). Fluorine notes. Retrieved January 3, 2026, from [Link]
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Azeotropes and separation by distillation? (2013, July 26). Chemistry Stack Exchange. Retrieved January 3, 2026, from [Link]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving Reactant Solubility in 1-(Ethoxy)nonafluorobutane (HFE-7200)
Welcome to the technical support guide for 1-(Ethoxy)nonafluorobutane, commercially known as HFE-7200. As a hydrofluoroether (HFE), this solvent offers a unique combination of properties: it is non-flammable, has low toxicity, and possesses excellent thermal and chemical stability, making it a valuable medium for specialized reactions, precision cleaning, and lubricant deposition.[1][2] However, its highly fluorinated and nonpolar nature presents significant challenges when dissolving many common reactants.
This guide is structured to help you diagnose and solve solubility issues through a series of frequently asked questions and detailed troubleshooting protocols. We will explore the fundamental principles governing solubility in this unique solvent and provide actionable, field-proven strategies to enable your success.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (HFE-7200), and what are its defining solvent properties?
A1: this compound (C₄F₉OC₂H₅) is a segregated hydrofluoroether. The molecule has a highly fluorinated, nonpolar "tail" (C₄F₉) and a small hydrocarbon "head" (OC₂H₅). This structure dictates its behavior as a solvent. It is largely immiscible with polar solvents like water and even many common organic solvents.[3][4] Its defining characteristics are its low surface tension, low viscosity, and low polarity, which make it an excellent solvent for other fluorinated compounds (fluorocarbons, fluoropolymers), some gases, and certain light hydrocarbons or silicones.[5][6][7]
To effectively use HFE-7200, it is crucial to understand its physical properties, which are fundamentally different from conventional laboratory solvents.
Table 1: Physicochemical Properties of this compound (HFE-7200)
| Property | Value | Significance for Solubility |
|---|---|---|
| Molecular Formula | C₄F₉OC₂H₅[1] | Highly fluorinated, defining its nonpolar character. |
| Boiling Point | 76 °C / 169 °F[8] | Allows for reactions at elevated temperatures to potentially increase solubility. |
| Density | 1.43 g/mL @ 25 °C[3] | Its high density can lead to phase separation with less dense organic solvents. |
| Surface Tension | 13.6 dynes/cm[3] | Low surface tension allows for excellent wetting of surfaces but does not imply broad solvency. |
| Water Solubility | <20 ppmw[3] | Essentially immiscible with water, making it unsuitable for hydrophilic reactants. |
| Viscosity | 0.61 cPs[3] | Low viscosity facilitates mass transfer once a reactant is dissolved. |
Q2: I'm observing a white powder or an oil at the bottom of my flask. Why are my reactants not dissolving in HFE-7200?
A2: This is the most common issue users encounter and is rooted in the principle of "like dissolves like." HFE-7200 is a nonpolar, weakly interacting solvent. It lacks the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions.
Your reactants are likely failing to dissolve for one of two reasons:
-
Polarity Mismatch: If your reactant is a polar organic molecule (e.g., containing -OH, -NH₂, or -COOH groups) or an ionic salt (e.g., KF, NaCN), the intermolecular forces holding your reactant together (hydrogen bonds, ionic lattice energy) are far stronger than any potential interaction with HFE-7200 molecules. The solvent cannot overcome the reactant's self-attraction.
-
Lack of "Fluorophilicity": Even some nonpolar organic compounds may show poor solubility. HFE-7200 has a strong preference for dissolving other highly fluorinated molecules. This property, termed "fluorophilicity," means that compounds without a fluorinated portion may be excluded, leading to a separate liquid phase (oiling out) or remaining as an undissolved solid.
Part 2: Troubleshooting Guides & Protocols
This section provides a logical workflow for addressing solubility challenges. Start by identifying the nature of your reactant and follow the corresponding guidance.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Problem 1: My nonpolar, lipophilic reactant has poor solubility.
Cause: While nonpolar, your reactant may lack sufficient fluorophilicity to be readily solvated by HFE-7200. The system may benefit from a "bridge" solvent or increased thermal energy.
Solution: Co-solvency
The principle of co-solvency involves adding a small amount of a third solvent that is miscible with both your reactant and HFE-7200. This co-solvent helps to break up the reactant's self-interactions and creates a more favorable solvation environment.
Table 2: Suggested Co-solvents for Improving Lipophilic Reactant Solubility
| Co-Solvent Class | Examples | Mechanism of Action | Typical Starting % (v/v) |
|---|---|---|---|
| Alkanes | Hexane, Heptane | Increases hydrocarbon character of the solvent mixture. | 5 - 20% |
| Aromatic | Toluene, Xylene | Can aid in dissolving reactants with aromatic moieties via π-stacking. | 5 - 15% |
| Ethers | Diethyl Ether, THF | The ether oxygen can provide a slight increase in polarity. | 2 - 10% |
| Ketones | Acetone, MEK | Offers a more polar option, use sparingly to avoid phase separation. | 1 - 5% |
-
Setup: In separate small vials, add a fixed amount of your reactant (e.g., 10 mg).
-
Initial Test: To the first vial, add 1 mL of pure HFE-7200. Agitate and observe solubility. This is your baseline.
-
Co-solvent Addition: To subsequent vials, add 1 mL of pre-mixed HFE-7200/co-solvent solutions (e.g., 95:5, 90:10, 80:20 v/v HFE-7200:Co-solvent).
-
Observation: Agitate all vials at a constant temperature. Observe for complete dissolution. Note the minimum percentage of co-solvent required.
-
Optimization: If solubility is achieved, you can further optimize the ratio to use the minimum amount of co-solvent necessary, which helps preserve the unique properties of the HFE-7200 medium.
-
Temperature Effect: For promising co-solvent systems, gently warm the mixture (e.g., to 40-60 °C) to see if solubility improves further. Many fluorous systems become monophasic at elevated temperatures.[5]
Problem 2: My polar or ionic reactant is completely insoluble.
Cause: The large polarity difference between your reactant and HFE-7200 creates an insurmountable energetic barrier for dissolution. Simple co-solvents are often insufficient. Here, we must employ strategies to either transport the reactant into the fluorinated phase or modify the reactant itself.
Solution A: Phase-Transfer Catalysis (PTC)
This technique is ideal for reactions involving an ionic species (e.g., a salt like NaCN, KF, or KOAc) that is insoluble in the organic/fluorous phase where the other reactant resides. A phase-transfer catalyst acts as a shuttle, carrying the anion from the solid or aqueous phase into the HFE-7200 phase.[9]
Mechanism: The catalyst is typically a quaternary ammonium or phosphonium salt (Q⁺X⁻) with large, lipophilic alkyl groups. The lipophilic exterior allows the cation (Q⁺) to be soluble in HFE-7200. At the phase interface, it exchanges its original anion (X⁻) for the reactant anion (A⁻), forming a new, HFE-7200-soluble ion pair (Q⁺A⁻). This pair diffuses into the bulk solvent, where A⁻ can react.[10][11]
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
-
Catalyst Selection: Choose a catalyst based on your reactant. Tetrabutylammonium bromide (TBAB) or Aliquat® 336 are common starting points. For fluorination reactions with KF or CsF, specialized organoborane catalysts or cryptands may be necessary.[12]
-
Setup: Charge a reaction vessel with the insoluble reactant (e.g., 1.2 eq of sodium acetate), the second reactant soluble in HFE-7200 (1.0 eq), and HFE-7200.
-
Catalyst Addition: Add the phase-transfer catalyst (typically 1-10 mol%).
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature. High shear mixing is crucial to maximize the interfacial area where the catalyst exchange occurs.
-
Monitoring: Monitor the reaction progress by analyzing the HFE-7200 phase (e.g., by GC or TLC) for the appearance of the product and disappearance of the soluble reactant.
Solution B: Fluorous Tagging
This advanced strategy from the field of "fluorous chemistry" involves chemically modifying your reactant by attaching a heavily fluorinated alkyl chain, often called a "fluorous ponytail."[13] This tag renders the entire molecule highly soluble in HFE-7200.
Workflow:
-
Tagging: A non-soluble reactant is functionalized with a fluorous tag (e.g., a C₈F₁₇(CH₂)₃- group).
-
Reaction: The newly tagged, HFE-7200-soluble reactant is used in the reaction.
-
Separation: After the reaction, the product (still bearing the tag) can be easily separated from any non-fluorous byproducts or excess reagents using fluorous solid-phase extraction (F-SPE). The product is retained on a fluorinated silica gel column while non-fluorous materials are washed away.
-
De-tagging (Optional): The fluorous tag can then be cleaved to yield the final desired product.
Caption: General workflow for using a fluorous tag to enable reaction and purification.
This technique requires additional synthetic steps but offers an elegant solution for achieving homogeneous reaction conditions and simplifying purification.
References
-
Fluorous chemistry. Wikipedia. [Link]
-
Engineered Fluid, HFE 7200, 55 Gallon, 551lb/Drum. Hisco. [Link]
-
3M Novec™ 7200 Engineered Fluid datasheet. Look Polymers. [Link]
-
The fluorous phase: Organic chemistry with highly fluorinated reagents and solvents. ResearchGate. [Link]
-
3M™ Novec™ 7200 Engineered Fluid. 3M. [Link]
-
3M™ Novec™ 7200 Engineered Fluid. Best Technology. [Link]
-
Material Safety Data Sheet 3M(TM) Novec(TM) 7200 Engineered Fluid. 3M. [Link]
-
3M™ Novec™ Engineered Fluid, 7200. 3M Canada. [Link]
-
Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. PMC, NIH. [Link]
-
Solvation of Halogens in Fluorous Phases. Experimental and Simulation Data for F2, Cl2, and Br2 in Several Fluorinated Liquids. ACS Publications. [Link]
-
Enantioselective Fluorination via Phase-Transfer Catalysis. University of Illinois Urbana-Champaign. [Link]
-
Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable. [Link]
-
Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Royal Society of Chemistry. [Link]
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- 2. besttechnologyinc.com [besttechnologyinc.com]
- 3. hisco.com [hisco.com]
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- 5. tcichemicals.com [tcichemicals.com]
- 6. tmcindustries.com [tmcindustries.com]
- 7. 3mcanada.ca [3mcanada.ca]
- 8. 3M Novec™ 7200 Engineered Fluid datasheet [lookpolymers.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Fluorous chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Drying 1-(Ethoxy)nonafluorobutane for Moisture-Sensitive Applications
Welcome to the technical support center for the proper handling and drying of 1-(Ethoxy)nonafluorobutane (Ethyl Nonafluorobutyl Ether). This guide is designed for researchers, scientists, and drug development professionals who require exquisitely dry solvents for their moisture-sensitive reactions. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to ensure the success of your critical experiments.
Introduction to this compound in High-Stakes Synthesis
This compound, a hydrofluoroether (HFE), is increasingly the solvent of choice in modern synthetic chemistry due to its unique combination of properties. With a boiling point of 76 °C and a density of 1.428 g/mL at 25 °C, it is a versatile medium for a range of chemical transformations[1][2]. Its high thermal stability and chemical inertness make it particularly suitable for reactions involving delicate or highly reactive reagents[3]. However, like all solvents used in moisture-sensitive applications, residual water can be detrimental, leading to side reactions, catalyst deactivation, and ultimately, failed experiments[4]. This guide provides validated protocols and expert advice to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to dry this compound for my reaction?
A1: Moisture-sensitive reactions, particularly those involving organometallics, strong bases, or certain catalysts, are highly susceptible to failure in the presence of water[4]. Water can react with your reagents, leading to decomposition, reduced yields, and the formation of unwanted byproducts. This compound, while not particularly hygroscopic, can still contain trace amounts of water from manufacturing, storage, or handling that are sufficient to compromise a sensitive reaction. Therefore, rigorous drying to parts-per-million (ppm) levels of water is essential for reproducibility and success.
Q2: What are the recommended methods for drying this compound?
A2: Based on extensive studies of solvent drying techniques, the most reliable and safest methods for drying ethers like this compound are the use of activated 3Å molecular sieves or activated alumina[5]. These methods consistently reduce water content to the sub-10 ppm range and do not require the use of highly reactive and hazardous materials like alkali metals or metal hydrides[5].
Q3: Can I use calcium hydride (CaH₂) to dry this compound?
A3: While calcium hydride is a powerful desiccant, its use with fluorinated compounds requires caution. Calcium hydride can react explosively with some halogenated compounds, particularly chlorocarbons[6]. Although this compound is a hydrofluoroether and generally less reactive, the potential for unforeseen reactions, especially under heating, cannot be entirely ruled out without specific compatibility data. Given the efficacy and safety of molecular sieves and activated alumina, these are the preferred methods. If CaH₂ must be considered, small-scale, carefully monitored trials are essential before proceeding with larger quantities.
Q4: Is the sodium/benzophenone ketyl still a suitable method for drying this compound?
A4: The sodium/benzophenone ketyl system is a classic and effective method for drying and deoxygenating ethereal solvents, indicated by a persistent deep blue or purple color[7][8][9][10]. However, this method involves refluxing the solvent with metallic sodium, a highly reactive alkali metal. The reactivity of this system with a highly fluorinated ether like this compound at elevated temperatures is not well-documented. There is a theoretical risk of dehydrofluorination or other degradation pathways. For safety and to preserve the integrity of the solvent, we recommend avoiding this method in favor of molecular sieves or activated alumina.
Q5: How can I be certain that my this compound is dry enough for my reaction?
A5: The gold standard for determining the water content in a solvent is Karl Fischer titration[5][11]. This method is highly accurate and can quantify water content down to the ppm level. For most moisture-sensitive reactions, a water content of <50 ppm is a good target, with <10 ppm being ideal for highly sensitive applications. It is strongly recommended to verify the dryness of each new batch of dried solvent before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or failure of a moisture-sensitive reaction. | The this compound may not be sufficiently dry. | 1. Verify Dryness: Before use, always check the water content of your solvent using a Karl Fischer titrator. 2. Re-dry the Solvent: If the water content is too high, re-dry the solvent using one of the recommended protocols below. Ensure your desiccants are properly activated. 3. Proper Handling: Use anhydrous techniques (e.g., Schlenk line, glovebox) to handle the dried solvent and set up your reaction to prevent re-exposure to atmospheric moisture[12]. |
| The color of my reaction is off, or I am seeing unexpected byproducts. | The desiccant may be leaching impurities into the solvent or reacting with the solvent. | 1. Choose a High-Purity Desiccant: Use high-quality, chromatography-grade desiccants to minimize the risk of leaching. 2. Avoid Reactive Desiccants: Stick to the recommended methods of using 3Å molecular sieves or activated alumina, which are chemically inert. |
| My desiccant does not seem to be effective. | The desiccant may not be properly activated or has become saturated with water. | 1. Proper Activation: Ensure your molecular sieves or activated alumina are activated according to the protocols below immediately before use. 2. Sufficient Quantity: Use an adequate amount of desiccant for the volume of solvent being dried. A common recommendation is 10-20% (w/v) for static drying[5]. 3. Storage: Store activated desiccants in a desiccator over a strong drying agent to prevent re-adsorption of atmospheric moisture. |
Experimental Protocols
Protocol 1: Drying this compound with Activated 3Å Molecular Sieves
This is the most recommended method due to its high efficiency and safety.
Materials:
-
This compound (as received)
-
3Å molecular sieves
-
Oven capable of reaching at least 250 °C
-
Schlenk flask or other suitable glassware with an inert gas inlet
-
Vacuum pump
Procedure:
-
Activation of Molecular Sieves:
-
Place the required amount of 3Å molecular sieves in a Schlenk flask.
-
Heat the sieves under vacuum at >250 °C for at least 12 hours to ensure complete removal of adsorbed water.
-
Allow the sieves to cool to room temperature under a stream of dry inert gas (e.g., nitrogen or argon).
-
-
Drying the Solvent:
-
Under a positive pressure of inert gas, add the freshly activated molecular sieves to a flask containing this compound (approximately 10-20% w/v).
-
Seal the flask and allow the solvent to stand over the sieves for at least 48 hours. Agitation can improve the drying efficiency.
-
-
Storage and Use:
-
The dried solvent can be stored over the molecular sieves.
-
When needed, transfer the required amount of solvent to your reaction vessel using anhydrous techniques, such as a cannula or a dry syringe.
-
Protocol 2: Drying this compound with Activated Alumina
This method is also highly effective and provides a good alternative to molecular sieves.
Materials:
-
This compound (as received)
-
Activated alumina (neutral, Brockmann I)
-
Oven capable of reaching at least 250 °C
-
Chromatography column or flask for static drying
-
Inert gas source
Procedure:
-
Activation of Alumina:
-
Activate the neutral alumina by heating it in an oven at >250 °C for at least 12 hours.
-
Cool the alumina in a desiccator over a strong drying agent.
-
-
Drying the Solvent (Column Method):
-
Pack a chromatography column with the activated alumina.
-
Pass the this compound through the column under a positive pressure of inert gas.
-
Collect the dried solvent in a Schlenk flask under an inert atmosphere. This method is excellent for rapidly drying larger quantities of solvent.
-
-
Drying the Solvent (Static Method):
-
Add the activated alumina to a flask of this compound (approximately 10-20% w/v).
-
Allow the solvent to stand for at least 48 hours before use.
-
-
Verification:
-
Regardless of the method used, it is crucial to verify the final water content using Karl Fischer titration.
-
Visual Workflow Diagrams
Caption: Workflow for drying this compound.
Summary of Desiccant Properties
| Desiccant | Recommended for this compound? | Achievable Dryness | Safety Considerations |
| 3Å Molecular Sieves | Yes (Highly Recommended) | <10 ppm[5] | Generally safe. Ensure proper activation. |
| Activated Alumina | Yes (Recommended) | <10 ppm[5] | Generally safe. Use neutral grade. |
| **Calcium Hydride (CaH₂) ** | Caution Advised | ~13 ppm (for CH₂Cl₂)[5] | Reactive. Potential for explosive reaction with some halogenated compounds[6]. |
| Sodium/Benzophenone | Not Recommended | ~34-43 ppm (for ethers)[5] | Highly reactive and flammable. Incompatible with halogenated solvents. |
References
- Exploring this compound: Properties and Applications. (n.d.). Synco Chemical.
- This compound - ChemBK. (n.d.). ChemBK.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). Journal of Organic Chemistry.
- Ethyl nonafluorobutyl ether (mixture of isomers) - Chem-Impex. (n.d.). Chem-Impex.
- Conducting moisture sensitive reactions under mechanochemical conditions. (2025). Request PDF.
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008). Molecular Inorganic Chemistry.
- This compound | CAS: 163702-05-4 | FINETECH INDUSTRY LIMITED. (n.d.). FINETECH INDUSTRY LIMITED.
- 2-3mm Drying Agent Activated Alumina for Removing Fluorides. (n.d.). Made-in-China.com.
- CAS 163702-05-4 this compound - BOC Sciences. (n.d.). BOC Sciences.
- Karl Fischer titration - Wikipedia. (n.d.). Wikipedia.
- Karl Fischer Titration - Precise Moisture Analysis Made Easy - WorldofTest.com. (2025). WorldofTest.com.
- Activated Alumina Balls for Moisture and Fluoride Removal - Decachem. (2025). Decachem.
- Ketyl - Wikipedia. (n.d.). Wikipedia.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010).
- Ethyl nonafluorobutyl ether - ChemicalBook. (2025). ChemicalBook.
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014). University of Pittsburgh.
- Ethyl nonafluorobutyl ether - Apollo Scientific. (n.d.). Apollo Scientific.
- Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC - NIH. (2018). PMC - NIH.
- Using molecular sieves during the reaction. : r/chemistry - Reddit. (2017). Reddit.
- Chemical Compatibility Chart. (n.d.). CP Lab Safety.
- Desiccant Impact on Stability - StabilityHub. (2023). StabilityHub.
- Reactivity of a Molecular Calcium Hydride Cation ([CaH] + ) Supported by an NNNN Macrocycle | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds - PubMed. (2016). PubMed.
- Chemical Compatibility Database from Cole-Parmer. (n.d.). Cole-Parmer.
- Calcium Hydride - Standard Operating Procedure. (2012). University of California.
- Atomistic Insights into Fluorinated/Chlorinated Ether-Based LHCEs on Lithium Metal: Decomposition Mechanisms via Multiscale Simul
- Chemical Compatibility - CPC. (n.d.). CPC.
- Ethyl Nonafluorobutyl Ether (mixture of isomers) 98.0+%, TCI America 25 g - Fisher Scientific. (n.d.). Fisher Scientific.
- MSU Chemistry - Safety - Standard Operating Procedures - Solvent Stills - Wsu. (2005).
- Benzophenone ketyl isolated - The chemical reaction database. (2008).
- A Comprehensive Kinetic Study on the Enhanced Thermal Stability of Silica Xerogels with the Addition of Organochlorinated Substituents - ResearchGate. (2025).
- Low-Acid Leaching for Preferential Lithium Extraction and Preparation of Lithium Carbonate from Rare Earth Molten Salt Electrolytic Slag - MDPI. (2024). MDPI.
- On the importance of desiccant during the determination of water vapor permeability of permeable insulation material. (n.d.). ResearchGate.
- Thermal Stability of Gel Foams Stabilized by Xanthan Gum, Silica Nanoparticles and Surfactants - MDPI. (n.d.). MDPI.
- Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - ResearchGate. (2018).
- Thermal Stability of Gel Foams Stabilized by Xanthan Gum, Silica Nanoparticles and Surfactants - ResearchGate. (2025).
- Drying THF with Na/benzophenone. Blue, purple, or doesn't matter? : r/Chempros - Reddit. (2020). Reddit.
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- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
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- 8. Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. reddit.com [reddit.com]
- 11. scispace.com [scispace.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Scaling Up Reactions with 1-(Ethoxy)nonafluorobutane
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1-(Ethoxy)nonafluorobutane. This hydrofluoroether (HFE), also known as ethyl nonafluorobutyl ether, is a valuable solvent for its unique properties, including high chemical stability, low surface tension, and selective solubility.[1][2] However, transitioning reactions from lab-scale to pilot or production scale in this solvent introduces specific challenges that differ from conventional organic solvents.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in physical-chemical principles and field-proven methodologies, to help you navigate the complexities of scale-up.
Section 1: Core Troubleshooting Guide
This section addresses specific problems encountered during the scale-up process in a direct question-and-answer format.
Q1: My reaction is sluggish, or the conversion has dropped significantly after moving from a 1L flask to a 20L reactor. What is the likely cause?
This is a classic scale-up issue often rooted in mass transfer limitations, which are exacerbated by the unique properties of this compound.
Potential Causes & Explanations:
-
Poor Mixing and Mass Transfer: this compound has a high density (approx. 1.428 g/mL) and is immiscible with many polar reactants or aqueous solutions.[3][4] At a small scale, magnetic stirring might provide sufficient agitation to create a fine dispersion and facilitate reaction at the phase interface. At a larger scale, this is insufficient. The rate of a multiphase reaction is dependent on the interfacial surface area between the phases; if mixing is poor, this area is small, and the reaction will be slow.[5][6]
-
Low Reagent Solubility: While an excellent solvent for other fluorinated compounds (a "fluorophilic" solvent), the solubility of non-fluorinated organic or inorganic reagents may be limited.[1] A reagent that appeared to dissolve at 100 mL scale might be a suspension at 20 L, leading to a lower effective concentration in the reactive phase.
-
Inefficient Heat Transfer: If the reaction is endothermic, the larger volume may not be reaching the target temperature uniformly. Conversely, for exothermic reactions, poor heat dissipation can create localized "hot spots" that degrade reagents or products, or "cold spots" where the reaction rate is negligible.[7]
Recommended Solutions:
-
Optimize Mechanical Agitation:
-
Action: Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine for axial flow or Rushton turbine for radial flow).
-
Causality: Mechanical stirrers provide the power needed to mix dense, multiphasic systems effectively, increasing the interfacial area and dramatically improving mass transfer between phases.[8]
-
-
Conduct Solubility Checks:
-
Action: Before scale-up, determine the approximate solubility of your key reagents in this compound at the intended reaction temperature.
-
Causality: Knowing the solubility limits allows you to predict if you will be running in a slurry or biphasic system, which informs the required engineering controls for mixing.
-
-
Consider a Phase-Transfer Catalyst (PTC):
-
Action: If one reagent is in an aqueous phase (or is an ionic salt) and the other is in the this compound phase, introduce a suitable PTC (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).
-
Causality: The PTC acts as a shuttle, carrying the ionic reactant from the aqueous/solid phase into the organic phase where the reaction can occur, thereby bypassing the mass transfer bottleneck.[9]
-
Q2: The work-up is a nightmare. I'm forming stable emulsions that won't separate. How do I resolve this?
Emulsion formation is a frequent challenge with fluorinated solvents due to their low surface tension and significant density difference with aqueous solutions.
Potential Causes & Explanations:
-
High-Shear Mixing: Vigorous shaking in a separatory funnel or intense agitation in a reactor during quenching creates a very fine dispersion of one liquid within the other. The low surface tension of this compound facilitates this process.[2]
-
Presence of Particulate Matter: Fine solids, such as unreacted starting materials, by-products, or salts, can stabilize emulsions by accumulating at the liquid-liquid interface.
-
Density-Driven Separation Issues: The high density of this compound means it will almost always be the bottom layer during an aqueous extraction.[4] This can be counter-intuitive and lead to procedural errors if not anticipated.
Recommended Solutions:
-
Procedural Adjustments for Work-up:
-
Action: During quenching and washing, use gentle, swirling motions rather than vigorous shaking or stirring. Allow adequate time for the layers to settle.
-
Causality: This minimizes the energy input that leads to the formation of fine, stable colloidal mixtures.[10]
-
-
Breaking a Formed Emulsion:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine).
-
Gentle Stirring & Waiting: Allow the mixture to stand undisturbed for an extended period (30 minutes to several hours). Gentle stirring with a glass rod can sometimes help coalesce droplets at the interface.
-
Filtration: As a last resort, filter the entire emulsified mixture through a pad of a filter aid like Celite®.
-
Causality: The fine particles that may be stabilizing the emulsion are physically removed, and the large surface area of the Celite can help to break the colloidal structure.[10]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the key physical properties of this compound I need to consider for process design? A: The most critical properties for scale-up are summarized below. The high density and relatively low boiling point are particularly important for reactor and work-up design.
| Property | Value | Significance for Scale-Up |
| Molecular Formula | C₆H₅F₉O | - |
| Molecular Weight | 264.09 g/mol | Affects mass-based calculations.[4] |
| Density (25 °C) | 1.428 g/mL | Critical for phase separation; it will be the bottom layer with water. Affects pumping and mixing power requirements.[3][4] |
| Boiling Point | 76 °C | Allows for relatively easy removal by distillation/evaporation, but requires careful temperature control to avoid solvent loss.[3][4] |
| Melting Point | -138 °C | Allows for very low-temperature reactions without freezing.[3][4] |
| Flash Point | ~4 °C (39 °F) | The solvent is flammable and requires appropriate handling, grounding, and inert atmosphere for large-scale operations.[4][12] |
| Vapor Pressure (25°C) | 156 mmHg | High volatility; requires closed systems to prevent fugitive emissions and ensure worker safety.[3] |
Q: Is this compound completely inert? A: It is highly chemically resistant and considered inert under most conditions, which is one of its primary advantages.[1][2] However, like other ethers, it should not be used with extremely strong bases or alkali metals, which could potentially cleave the C-O bond. Always perform a small-scale safety test before introducing highly reactive reagents (e.g., Grignards, organolithiums) at scale.
Q: What are the primary safety considerations when scaling up? A:
-
Flammability: The solvent has a low flash point.[4][12] All equipment must be properly grounded to prevent static discharge. Operations should be conducted in a well-ventilated area, away from ignition sources, and potentially under an inert atmosphere (e.g., nitrogen).[13][14]
-
Irritation: It is irritating to the eyes, skin, and respiratory system.[4] Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Large-scale transfers should be done in closed systems.[14]
-
Thermal Hazards: In the event of a fire, thermal decomposition can produce highly toxic and corrosive hydrogen fluoride (HF).[13] Ensure appropriate fire suppression systems are available.
Q: How do I efficiently dry this solvent or a reaction mixture containing it? A: Due to its immiscibility with water, standard drying agents are effective. After separating the organic layer, add an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Agitate the slurry, then remove the drying agent by filtration before concentrating the solvent. For drying the solvent prior to reaction, distillation from a suitable drying agent can be performed, but this should be done with extreme caution due to flammability.
Section 3: Experimental Protocols
Appendix A: Protocol for General Aqueous Work-up
This protocol outlines a standard procedure for quenching a reaction and performing a liquid-liquid extraction with this compound.
-
Reaction Quench: Cool the reaction vessel to the desired temperature (e.g., 0 °C) in an ice bath. Slowly add the quenching solution (e.g., water, saturated NH₄Cl, or saturated NaHCO₃) with gentle agitation.
-
Transfer: Transfer the entire biphasic mixture to a separatory funnel or a jacketed reactor equipped for phase separation.
-
Phase Separation:
-
Allow the mixture to stand without agitation until two distinct layers form.
-
Crucially, identify the bottom layer as your product-containing organic phase. The top layer is the aqueous phase.[4]
-
If an emulsion forms, refer to the troubleshooting guide (Section 1, Q2).
-
-
Drain Organic Layer: Carefully drain the bottom this compound layer into a clean, dry flask.
-
Wash (Optional but Recommended): Return the organic layer to the separatory funnel and add a fresh portion of wash solution (e.g., brine). Gently invert the funnel a few times (venting frequently) and allow the layers to re-separate. Drain the bottom organic layer. A brine wash helps remove residual water and can aid in preventing emulsions.[11]
-
Drying: Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) to the collected organic layer. Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing.
-
Isolation: Filter the mixture to remove the drying agent. Rinse the flask and the filter cake with a small amount of fresh this compound. Remove the solvent from the combined filtrate using a rotary evaporator (water bath temperature ~40-50 °C) to yield the crude product.[15]
Section 4: References
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Exploring this compound: Properties and Applications. (n.d.). Leading Provider of Fluorochemicals.
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The Multifaceted Utility of 1-Ethoxy-1,1,2,2,3,3,4,4,4-Nonafluorobutane. (2025). Chemical Information.
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INFLUENCE OF MIXING INTENSITY ON THE MASS TRANSFER COEFFICIENT ACROSS LIQUID-LIQUID INTERFACES. (1996). Semantic Scholar.
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Validation & Comparative
"1-(Ethoxy)nonafluorobutane" vs. other hydrofluoroethers in performance
An In-Depth Comparative Guide to Hydrofluoroethers for Scientific Applications: 1-(Ethoxy)nonafluorobutane vs. Alternatives
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the choice of solvent and working fluid is paramount, influencing everything from reaction kinetics to the purity of the final product and the safety of the process. Hydrofluoroethers (HFEs) have emerged as a critical class of compounds, offering a unique combination of performance, safety, and environmental sustainability.[1][2] This guide provides an in-depth comparison of this compound, commercially known as HFE-7200, with other prevalent HFEs, supported by experimental data and protocols to aid in informed selection for demanding scientific applications.
The Advent of Hydrofluoroethers: A New Generation of Performance Fluids
Hydrofluoroethers were initially developed as sustainable replacements for ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][3] They are characterized by the presence of a fluorinated segment and a hydro-ether segment within the same molecule. This unique "segregated" structure imparts a remarkable balance of properties: the fluorinated portion provides chemical inertness, non-flammability, and thermal stability, while the ether group enhances solvency and material compatibility.[4][5]
Unlike their predecessors, HFEs possess zero Ozone Depletion Potential (ODP) and a significantly lower Global Warming Potential (GWP), coupled with short atmospheric lifetimes.[6][7] This favorable environmental profile, combined with low toxicity, makes them a responsible choice for modern laboratories and manufacturing facilities.[2]
Profile of a Workhorse: this compound (HFE-7200)
This compound (C₄F₉OC₂H₅) is a clear, colorless, and low-odor fluid that has become a versatile tool in various high-tech industries.[8] It is technically a mixture of two inseparable isomers, which have nearly identical properties.[8] Its boiling point of 76°C, combined with low viscosity and surface tension, makes it particularly suitable for a range of applications, from a heat transfer fluid to a precision cleaning solvent.[9][10]
Key applications include:
-
Specialty Solvent: It serves as a reaction medium, an extraction solvent, and a carrier for lubricants and coatings.[10][11][]
-
Heat Transfer Fluid: Its thermal stability and wide liquid range are ideal for cooling and heating processes in semiconductor manufacturing and pharmaceutical production.[4][13][14]
-
Precision Cleaning: Effectively removes particulates, light oils, and fluoropolymers from sensitive components without causing damage.[10][15][16]
Performance Deep Dive: HFE-7200 vs. Other Key Hydrofluoroethers
The selection of an HFE is a function of the specific requirements of the application. Here, we compare HFE-7200 with other commonly used HFEs: HFE-7100 (methyl nonafluorobutyl ether), HFE-7300, and HFE-7500.
Physicochemical Properties
The fundamental physical properties dictate the behavior of these fluids in any given system. The choice between a methyl ether (like HFE-7100) and an ethyl ether (HFE-7200) often comes down to the desired boiling point and solvency, with the higher boiling point of HFE-7200 leading to lower evaporative losses.
| Property | HFE-7200 | HFE-7100 | HFE-7300 | HFE-7500 |
| Chemical Formula | C₄F₉OC₂H₅ | C₄F₉OCH₃ | C₃F₇CF(OCH₃)CF(CF₃)₂ | C₇F₁₅OC₂H₅ |
| Molecular Weight ( g/mol ) | 264 | 250 | 300 | 414 |
| Boiling Point (°C) | 76[9][10] | 61[15] | 98 | 130[15] |
| Freezing Point (°C) | -138[9] | -135 | -38 | -100 |
| Liquid Density (g/mL @ 25°C) | 1.43[10] | 1.52 | 1.43 | 1.62 |
| Kinematic Viscosity (cSt @ 25°C) | 0.41[10] | 0.38 | 0.77 | 1.07 |
| Surface Tension (dyn/cm @ 25°C) | 13.6 | 13.6 | 15.1 | 16.3 |
| Heat of Vaporization (kJ/kg @ BP) | 119[10] | 112 | 110 | 91 |
| Thermal Conductivity (W/m·K, liquid) | 0.069[10] | 0.070 | 0.068 | 0.064 |
Solvency Power
For applications in drug synthesis, purification, and cleaning, solvency is a critical performance metric. While HFEs are not aggressive solvents, their ability to dissolve a range of materials can be enhanced by formulating them into azeotropes or co-solvent systems. The Kauri-Butanol (KB) value is a standard measure of solvency power; a higher KB value indicates stronger solvency for non-polar substances.
| Solvent System | Kauri-Butanol (KB) Value | Typical Applications |
| HFE-7200 (Neat) | ~10 | Light oils, fluoropolymers, particulates[15] |
| HFE-7100 (Neat) | ~11 | Light oils, halogenated compounds[15] |
| HFE-71DE (HFE-7100/t-DCE Azeotrope) | 31 | Medium-weight oils, hydrocarbon lubricants[15] |
| HFE-71IPA (HFE-7100/IPA Azeotrope) | 28 | Flux residues, ionic contaminants[15] |
Causality Insight: The addition of a more aggressive organic solvent like trans-1,2-dichloroethylene (t-DCE) or isopropanol (IPA) to HFE-7100 creates an azeotropic mixture.[15] This is significant because an azeotrope boils at a constant temperature without changing composition, ensuring consistent performance in processes like vapor degreasing.[15] The HFE component acts as a non-flammable carrier and rinsing agent, while the organic component provides the primary solvency.[15][17]
Environmental, Health, and Safety (EHS) Profile
The primary driver for the adoption of HFEs is their superior EHS profile compared to legacy solvents. All listed HFEs have zero Ozone Depletion Potential.
| Property | HFE-7200 | HFE-7100 | HFE-7300 | HFE-7500 |
| Ozone Depletion Potential (ODP) | 0[8][10] | 0[7] | 0 | 0 |
| Global Warming Potential (GWP, 100-yr) | 59 | 297 | 200 | 100 |
| Atmospheric Lifetime (years) | 0.77 | 3.7 | 1.1 | 2.5 |
| Flash Point | None[18] | None | None | None |
| Toxicity (8-hr TWA, ppm) | 200[8] | 750 | 200 | 200 |
Trustworthiness Insight: The Time-Weighted Average (TWA) exposure guideline represents the concentration to which a worker can be exposed for an 8-hour workday without adverse effects. The relatively high TWA values for these HFEs indicate their low toxicity, a critical factor for ensuring personnel safety in a research or manufacturing environment.[8]
Experimental Protocols for Performance Validation
To ensure that a selected HFE meets the rigorous demands of a specific application, its performance must be validated. The following are standardized protocols for key performance indicators.
Protocol: Material Compatibility Assessment
Objective: To determine the effect of an HFE on the physical properties of polymeric and elastomeric materials commonly used in laboratory and process equipment.
Methodology:
-
Sample Preparation: Cut samples of the material (e.g., PTFE, PEEK, Viton™, Silicone) into standardized dimensions (e.g., 25mm x 50mm x 2mm).
-
Initial Measurement: Measure and record the initial mass, dimensions (length, width, thickness), and Shore durometer hardness of each sample.
-
Immersion: Fully immerse the samples in the HFE fluid within a sealed container. For an accelerated test, maintain the container at an elevated temperature (e.g., just below the HFE's boiling point) for a set duration (e.g., 72 hours).
-
Post-Exposure Analysis:
-
Remove the samples, gently pat dry, and allow them to equilibrate to room temperature.
-
Immediately re-measure the mass, dimensions, and hardness.
-
Visually inspect for any changes such as swelling, cracking, discoloration, or embrittlement.
-
-
Calculation: Calculate the percent change in mass, volume, and hardness. A change of less than a few percent is generally considered compatible.
Self-Validation: This protocol is self-validating as it directly measures macroscopic changes. The inclusion of a control sample (not immersed) and testing at both room and elevated temperatures provides a robust assessment of compatibility under various operating conditions.
Caption: Experimental workflow for material compatibility testing.
Protocol: Heat Transfer Performance Evaluation
Objective: To compare the single-phase heat transfer efficiency of different HFE fluids in a simulated cooling loop.
Methodology:
-
Test Apparatus Setup: Construct a closed loop containing a fluid reservoir, a variable-speed pump, a flow meter, a heat source (e.g., a cartridge heater with known power output), and a heat sink (e.g., a liquid-to-air heat exchanger). Place temperature sensors at the inlet and outlet of the heat source.
-
System Charging: Fill the system with the first HFE to be tested, ensuring no air is trapped in the loop.
-
Operation:
-
Set the pump to a constant flow rate (e.g., 1 L/min).
-
Apply a constant power to the heater (e.g., 100 W).
-
Allow the system to reach a steady state, where the inlet and outlet temperatures are stable.
-
-
Data Acquisition: Record the steady-state inlet temperature (T_in), outlet temperature (T_out), flow rate (ṁ), and heater power (Q).
-
Calculation: Calculate the heat transfer coefficient (h) or simply compare the temperature rise (ΔT = T_out - T_in) for each fluid under identical conditions. A lower ΔT for a given heat load and flow rate indicates more efficient heat removal. The heat absorbed by the fluid can be calculated as Q_fluid = ṁ * c_p * ΔT, where c_p is the specific heat of the fluid.
-
Comparative Analysis: Drain the system completely and repeat steps 2-5 for each HFE to be tested.
Expertise & Causality: This protocol directly compares the practical heat removal capability. While properties like thermal conductivity and specific heat are important theoretical indicators, this integrated test accounts for the interplay of all thermophysical properties (including viscosity, which affects flow) in a real-world scenario.
Logical Framework for HFE Selection
Choosing the right HFE requires balancing performance, safety, and operational constraints. The following decision framework can guide the selection process.
Caption: Decision tree for selecting an appropriate HFE.
Conclusion: A Strategic Choice for Advanced Science
This compound (HFE-7200) stands out as a highly versatile and balanced hydrofluoroether. Its combination of a moderate boiling point, good thermal properties, low toxicity, and favorable environmental profile makes it a default choice for many applications. However, a nuanced understanding of its properties relative to other HFEs is crucial for optimization. For applications requiring slightly more aggressive solvency or a lower boiling point, HFE-7100 and its azeotropes are excellent alternatives. For higher-temperature applications, the higher molecular weight HFEs like HFE-7300 and HFE-7500 become necessary.
By leveraging the comparative data and validation protocols presented in this guide, researchers and drug development professionals can confidently select and implement the optimal HFE, ensuring process efficiency, safety, and environmental responsibility.
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Comparative study of "1-(Ethoxy)nonafluorobutane" and perfluorocarbons as solvents
An In-Depth Comparative Analysis for Researchers and Drug Development Professionals
Guide to Solvent Selection: 1-(Ethoxy)nonafluorobutane vs. Perfluorocarbons
As a Senior Application Scientist, the choice of a solvent is not merely a matter of solubility; it is a critical decision that influences reaction kinetics, product purity, process safety, and environmental impact. This guide provides an in-depth, objective comparison between this compound, a hydrofluoroether (HFE), and the class of perfluorocarbons (PFCs). We will move beyond simple data sheets to explore the causal relationships between molecular structure and functional performance, empowering you to make an informed selection for your specific research and development needs.
The Molecular Distinction: A Tale of Two Structures
The fundamental differences in performance between this compound (commercially known as HFE-7200) and PFCs are rooted in their molecular architecture.
-
This compound (HFE-7200): This is a segregated hydrofluoroether. Its structure consists of a perfluorinated butyl chain and a hydrocarbon ethyl ether group linked by an oxygen atom.[1][2] This "segregated" nature, with both fluorinated and hydrogenated sections, is the key to its unique properties. The C-H bonds in the ethoxy group provide a site for atmospheric degradation, significantly reducing its environmental persistence.[2]
-
Perfluorocarbons (PFCs): These are hydrocarbons where all hydrogen atoms have been replaced by fluorine atoms.[3] Examples include Perfluorohexane (C₆F₁₄) and Perfluorodecalin (C₁₀F₁₈). The absence of C-H bonds and the strength of the C-F bond make them exceptionally stable, chemically and thermally inert, but also extremely persistent in the environment.[4]
The structural differences between these solvent classes are visualized below.
Physicochemical Properties: A Quantitative Comparison
The choice of a solvent often begins with its physical properties. The following table provides a direct comparison of HFE-7200 against two common PFCs, Perfluorohexane and Perfluorodecalin.
| Property | This compound (HFE-7200) | Perfluorohexane (PFH) | Perfluorodecalin (PFD) |
| Chemical Formula | C₄F₉OC₂H₅[5] | C₆F₁₄[6] | C₁₀F₁₈ |
| Molecular Weight ( g/mol ) | 264.09[7] | 338.04[6] | 462.08[8] |
| Boiling Point (°C) | 76[9] | 56[6] | 142 |
| Liquid Density (g/mL @ 25°C) | 1.43[5] | ~1.68 (derived) | 1.908 |
| Kinematic Viscosity (cSt @ 25°C) | 0.61[10] | ~0.67 (derived) | ~2.7 (derived) |
| Vapor Pressure (mmHg @ 25°C) | 109[5] | ~217 (derived) | ~6 (derived) |
| Surface Tension (dynes/cm @ 25°C) | 13.6[5] | ~11.9 (derived) | ~16 (derived) |
| Water Solubility in Solvent (ppmw) | 92[5] | Very Low | Very Low |
| Solvent Solubility in Water (ppmw) | <20[5] | Very Low | Very Low |
Environmental, Health, and Safety (EHS) Profile: The Decisive Factor
For modern laboratories and pharmaceutical manufacturing, the EHS profile is a non-negotiable aspect of solvent selection. Here, the differences between HFEs and PFCs are most stark.
| Property | This compound (HFE-7200) | Perfluorocarbons (PFCs) | Causality |
| Ozone Depletion Potential (ODP) | 0 | 0[4][11] | Neither class contains chlorine or bromine. |
| Global Warming Potential (GWP, 100-yr) | 55[5][12] | 7,400 - 9,200+[2][13] | The C-H bonds in HFE-7200 allow for rapid degradation by hydroxyl radicals in the troposphere.[2] PFCs lack this degradation pathway. |
| Atmospheric Lifetime (Years) | 0.8 - 4.1[2] | 2000 - 3200+[2][14] | Directly related to the same mechanisms affecting GWP. |
| Flammability | Non-flammable[15] | Non-flammable[16] | High degree of fluorination suppresses flammability. |
| Toxicity Profile | Low toxicity; PEL of 200 ppm[1] | Generally considered biologically and chemically inert and non-toxic.[6][16] | Both are generally well-tolerated, but specific toxicological data should always be consulted.[17][18] |
The significantly lower GWP and atmospheric lifetime of HFE-7200 make it a more environmentally sustainable choice, aligning with global trends toward greener chemistry.[7][9] PFCs, while not ozone-depleting, are potent and long-lived greenhouse gases.[13]
Performance in Key Scientific Applications
Solvency and Miscibility
-
Perfluorocarbons: PFCs are extremely non-polar and hydrophobic.[19] Their solvency is largely limited to other fluorinated compounds ("fluorophilic"). This property is a significant advantage in fluorous biphasic catalysis , where a PFC phase can be used to easily separate a fluorous-tagged catalyst from organic products in a separate phase, enabling simple catalyst recycling.[20] They are immiscible with most common organic solvents.[20]
-
This compound: The presence of the hydrogenated ethoxy group gives HFE-7200 a greater affinity for non-fluorinated compounds compared to PFCs.[2] While still a relatively weak solvent, it is effective for light-duty cleaning of oils and greases and is an excellent carrier solvent for lubricants like hydrocarbons and silicones. This makes it more versatile for applications requiring compatibility with a wider range of materials.[15][21]
Gas Solubility: A Defining Feature of PFCs
A hallmark property of PFCs is their remarkable ability to dissolve large quantities of gases, particularly oxygen and carbon dioxide.[4][22] This is attributed to weak intermolecular forces that create "cavities" within the liquid structure where gas molecules can reside.[3][22]
-
PFC Applications: This high gas solubility is leveraged in numerous biomedical and research applications, including:
-
Enhanced Oxygen Delivery: Used in cell cultures to prevent hypoxia and improve cell viability and productivity.[22][23]
-
Artificial Blood Substitutes: Emulsions of PFCs like perfluorodecalin have been investigated as oxygen-carrying blood substitutes.[8][23]
-
Liquid Breathing: The ability to support respiration has been demonstrated experimentally, with potential applications in treating severe respiratory distress.[6]
-
Theranostics: PFC nanoparticles are used as contrast agents in ultrasound and MRI and for oxygenating hypoxic tumors to enhance the efficacy of photodynamic therapy.[24]
-
While HFE-7200 also exhibits good gas solubility, it is generally lower than that of PFCs. Recent research has shown that PFCs can have hydrogen solubility 5-20 times greater than conventional organic solvents, a significant advantage for hydrogenation reactions.[25]
Experimental Protocol: Measurement of Oxygen Solubility in a Perfluorocarbon
To provide a practical context, this section details a validated methodology for quantifying the superior gas-dissolving capacity of a PFC like perfluorodecalin. This protocol is based on the saturation method.[22]
Objective:
To determine the volume of oxygen that can be dissolved in a known volume of perfluorodecalin at a constant temperature and pressure.
Materials and Apparatus:
-
High-purity perfluorodecalin (PFD)
-
High-purity oxygen gas
-
Thermostatically controlled water bath (±0.1 K)
-
Dissolution cell of a precisely known volume
-
Gas burette for accurate gas volume measurement
-
Manometer for pressure measurement
-
Vacuum pump
-
Pre-saturator vessel containing PFD
Workflow Diagram
Step-by-Step Methodology:
-
Degassing the Solvent: A precise volume of PFD is placed into the dissolution cell. It is critical to remove all dissolved gases. This is achieved by repeated freeze-pump-thaw cycles under vacuum until no more gas evolves upon thawing.
-
Temperature and Pressure Equilibration: The dissolution cell with the degassed PFD is placed in the thermostatic bath and allowed to reach thermal equilibrium. The system pressure is recorded.
-
Gas Introduction: High-purity oxygen is passed through the pre-saturator vessel (which contains PFD to saturate the incoming O₂ with PFD vapor, preventing solvent evaporation from the cell) and then slowly introduced into the dissolution cell from the gas burette.
-
Saturation: The PFD is gently stirred or agitated to facilitate dissolution. Oxygen is added periodically to maintain a constant pressure slightly above atmospheric. Saturation is complete when no further drop in pressure is observed over a significant period, indicating the liquid is saturated with oxygen.
-
Measurement: The total volume of oxygen absorbed from the gas burette is accurately recorded.
-
Calculation: The solubility is typically expressed as the Ostwald coefficient, which is the volume of gas absorbed per unit volume of the liquid at the specified temperature.[22]
This self-validating system ensures accuracy by controlling temperature and pressure and by pre-saturating the gas stream to prevent measurement errors from solvent evaporation.
Conclusion and Solvent Selection Guide
The choice between this compound and a perfluorocarbon is a choice between balanced performance and specialized excellence.
-
Choose this compound (HFE-7200) when:
-
A more favorable environmental profile (low GWP) is a primary requirement.
-
The application requires a degree of solvency for hydrocarbons, silicones, or other light organic materials (e.g., lubricant deposition, light-duty cleaning).
-
You need a replacement for CFCs, HCFCs, or high-GWP HFCs.[1]
-
-
Choose a Perfluorocarbon (PFC) when:
-
The absolute highest level of chemical and thermal inertness is required.
-
Exceptional gas solubility, especially for oxygen, is the key functional requirement (e.g., cell culture, biomedical applications).
-
The application involves fluorous biphasic catalysis or requires a highly fluorophilic phase.
-
The extreme environmental persistence and high GWP are acceptable for the specific application and containment procedures.
-
The following flowchart provides a simplified decision-making framework.
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A Senior Application Scientist's Guide to Validating Experimental Results with 1-(Ethoxy)nonafluorobutane
For researchers, scientists, and professionals in drug development, the integrity of experimental results is paramount. The choice of solvents and reagents can significantly influence the outcome, safety, and environmental impact of a study. This guide provides an in-depth technical comparison of 1-(Ethoxy)nonafluorobutane, a hydrofluoroether (HFE), against traditional alternatives in key applications. We will delve into the experimental validation of its performance, offering detailed protocols and supporting data to ensure scientific rigor.
Introduction to this compound: A Safer, Greener Alternative
This compound (CAS: 163702-05-4), also known as Ethyl Nonafluorobutyl Ether, is a fluorinated organic compound with the molecular formula C6H5F9O.[1] It is a colorless, odorless, and non-flammable liquid at room temperature, possessing low toxicity.[2][3] These properties, combined with a zero ozone depletion potential (ODP) and a low global warming potential (GWP), position it as a sustainable and safer alternative to conventional solvents.[1][3][4]
This guide will explore the validation of this compound's performance in three critical applications: as a hexane substitute in high-performance liquid chromatography (HPLC), as a precision cleaning agent, and as a non-flammable co-solvent in lithium-ion battery electrolytes.
Section 1: High-Performance Liquid Chromatography (HPLC) - A Superior Alternative to Hexane
The use of n-hexane in normal-phase HPLC is widespread; however, its long-term toxicity is a significant concern.[5] this compound presents a compelling, environmentally friendly substitute.[1]
Performance Comparison: this compound vs. n-Hexane
| Performance Metric | This compound | n-Hexane | Justification & Causality |
| Separation Efficiency | Comparable to n-hexane for a wide range of compounds.[1][6] | Established baseline for normal-phase separations. | The polarity and elution strength of this compound are similar to hexane, allowing for comparable chromatographic performance.[1][6] |
| Unique Selectivity | Demonstrated unique selectivity in chiral HPLC applications.[1] | Standard selectivity profile. | The fluorinated nature of this compound can lead to different interactions with chiral stationary phases, offering alternative separation mechanisms. |
| Safety | Non-flammable, low toxicity.[2][3] | Flammable, neurotoxin.[5] | The hydrofluoroether structure significantly reduces flammability and toxicity risks in the laboratory. |
| Environmental Impact | Zero ODP, low GWP.[1][3][4] | Contributes to VOC emissions. | As a hydrofluoroether, it has a short atmospheric lifetime and does not contribute to ozone depletion.[3][4] |
Experimental Protocol: Validating this compound in an HPLC Method
This protocol outlines the steps to validate the replacement of hexane with this compound in an existing normal-phase HPLC method.
Caption: Workflow for HPLC Method Validation Comparing this compound and Hexane.
Step-by-Step Methodology:
-
Method Definition: Clearly define the analytes of interest, the stationary phase (e.g., cyano column), and the detector parameters.
-
Mobile Phase Preparation: Prepare two sets of mobile phases. The first will use this compound as the primary solvent, and the second will use n-hexane. A polar modifier like methanol or ethanol will be used in a gradient.
-
Standard and Sample Preparation: Prepare stock solutions of your analytes and dilute them to create a series of calibration standards and quality control samples in the respective mobile phase.
-
System Suitability: Before each run, perform system suitability tests to ensure the HPLC system is performing correctly. This includes assessing parameters like theoretical plates, tailing factor, and reproducibility of injections.
-
Chromatographic Runs: Inject the calibration standards, quality control samples, and any test samples onto the HPLC system using both the this compound-based and hexane-based mobile phases.
-
Data Analysis:
-
Specificity: Confirm that the analyte peaks are well-resolved from any impurities or matrix components.
-
Linearity: Plot the peak area versus concentration for the calibration standards and determine the correlation coefficient (r²), which should be >0.99.
-
Accuracy: Analyze the quality control samples and calculate the percentage recovery. Acceptance criteria are typically 98-102%.
-
Precision: Perform multiple injections of the same sample (repeatability) and analyze the same sample on different days or with different analysts (intermediate precision). The relative standard deviation (RSD) should be ≤2%.
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability.
-
Section 2: Precision Cleaning - A Safer and Effective Alternative to CFCs and HCFCs
Hydrofluoroethers (HFEs) were developed as third-generation replacements for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their zero ODP and low GWP.[2] this compound is an effective cleaning solvent for a variety of contaminants, including oils, greases, and particulate matter.
Performance Comparison: this compound vs. Traditional Cleaning Solvents
| Performance Metric | This compound | CFCs/HCFCs | Justification & Causality |
| Cleaning Efficacy | Effective for a wide range of soils. | High cleaning efficacy for many contaminants. | The low surface tension and viscosity of this compound allow it to penetrate tight spaces and effectively remove contaminants. |
| Material Compatibility | Excellent compatibility with most metals, plastics, and elastomers.[2] | Generally good, but can be aggressive towards some plastics. | The chemical inertness of HFEs minimizes the risk of damage to sensitive components. |
| Safety | Non-flammable, low toxicity.[2][3] | Non-flammable, but some have higher toxicity profiles. | The inherent properties of this compound reduce workplace hazards. |
| Environmental Impact | Zero ODP, low GWP.[1][3][4] | High ODP and/or GWP. | HFEs are designed to have a minimal impact on the ozone layer and climate change. |
Experimental Protocol: Validating Cleaning Performance
This protocol is based on ASTM D5343 standards for evaluating the cleaning performance of hard surface cleaners.[7][8][9]
Caption: Workflow for Validating the Cleaning Performance of this compound.
Step-by-Step Methodology:
-
Substrate and Contaminant Selection: Choose a substrate material relevant to the intended application (e.g., stainless steel, aluminum, ceramic). Select a representative contaminant (e.g., a specific oil, grease, or particulate).
-
Preparation of Soiled Substrates: Apply a known amount of the contaminant uniformly to the substrate surface.
-
Pre-Cleaning Measurement: Quantify the amount of soil on the substrate before cleaning. This can be done gravimetrically (weighing the substrate before and after soiling) or spectroscopically (if the contaminant has a chromophore).
-
Cleaning Process:
-
Vapor Degreasing: Suspend the soiled substrate in the vapor of the boiling solvent for a defined period.
-
Immersion Cleaning: Immerse the soiled substrate in the cleaning solvent at a specific temperature for a set duration, with or without agitation.
-
-
Post-Cleaning Measurement: After cleaning and drying, quantify the amount of remaining soil using the same method as in the pre-cleaning measurement.
-
Calculation of Cleaning Efficacy:
-
Cleaning Efficacy (%) = [(Initial Soil - Residual Soil) / Initial Soil] x 100
-
-
Comparison: Compare the cleaning efficacy of this compound with the traditional solvent under identical conditions.
Section 3: Lithium-Ion Battery Electrolytes - Enhancing Safety without Compromising Performance
Conventional lithium-ion battery electrolytes are flammable due to their organic carbonate solvents.[10] Hydrofluoroethers like this compound are being investigated as non-flammable co-solvents to improve battery safety.
Performance Comparison: HFE-Based Electrolytes vs. Carbonate-Based Electrolytes
| Performance Metric | HFE-Based Electrolytes | Carbonate-Based Electrolytes | Justification & Causality |
| Flammability | Non-flammable. | Flammable.[10] | The fluorinated nature of HFEs suppresses combustion. |
| Electrochemical Stability | Can exhibit good stability, but may require optimization with additives. | Well-established stability window. | The electrochemical properties of HFEs can be tailored with co-solvents and additives to achieve desired performance. |
| Ionic Conductivity | Generally lower than carbonate-based electrolytes. | High ionic conductivity. | The higher viscosity of some HFEs can impede ion transport, though this can be mitigated in co-solvent systems. |
| Cycle Life & Capacity Retention | Promising results have been shown, with some HFE-based systems outperforming traditional electrolytes.[11][12] | The industry standard for performance. | The formation of a stable solid-electrolyte interphase (SEI) is crucial for long-term cycling, and HFEs can contribute to a robust SEI. |
Experimental Protocol: Validating Electrochemical Performance
This protocol outlines the key electrochemical tests for evaluating a new electrolyte formulation containing this compound.
Caption: Workflow for Electrochemical Performance Validation of Battery Electrolytes.
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare the experimental electrolyte by dissolving a lithium salt (e.g., LiPF6) in a mixture of this compound and a co-solvent (e.g., ethylene carbonate). Prepare a control electrolyte with a conventional carbonate solvent mixture.
-
Cell Assembly: Assemble coin cells in an argon-filled glovebox using standard electrodes (e.g., a lithium metal anode and a lithium nickel manganese cobalt oxide (NMC) cathode) and a separator.
-
Electrochemical Testing:
-
Cyclic Voltammetry (CV): Scan the potential of the working electrode to determine the electrochemical stability window of the electrolyte.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell at different states of charge to evaluate the interfacial and charge-transfer resistances.
-
Galvanostatic Cycling: Cycle the cells at a constant current between defined voltage limits to assess the specific capacity, coulombic efficiency, and capacity retention over a number of cycles.
-
Rate Capability Testing: Cycle the cells at different C-rates (a measure of the rate at which a battery is discharged relative to its maximum capacity) to evaluate their performance under high power demands.
-
-
Data Analysis: Compare the results from the HFE-based electrolyte with the control electrolyte to assess its viability as a safe and high-performance alternative.
Conclusion
The experimental evidence and established protocols presented in this guide demonstrate that this compound is a viable and often superior alternative to traditional solvents in various scientific and industrial applications. Its favorable safety and environmental profile, combined with its strong performance in chromatography, precision cleaning, and as a potential component in safer battery electrolytes, make it a compelling choice for researchers and professionals seeking to enhance the quality, safety, and sustainability of their work. By following the detailed validation protocols outlined, scientists can confidently incorporate this compound into their experimental designs, ensuring the generation of reliable and reproducible results.
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Kagan, M. Z. (2001). Normal-phase high-performance liquid chromatographic separations using ethoxynonafluorobutane as hexane alternative. I. Analytical and chiral applications. Journal of Chromatography A, 918(2), 292-302. [Link]
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Kagan, M. Z. (2004). Normal-phase high-performance liquid chromatographic separations using ethoxynonafluorobutane as hexane alternative. II. Liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry applications with methanol gradients. Journal of Chromatography A, 1033(2), 251-259. [Link]
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A Researcher's Guide to Navigating the Post-PFAS Landscape: Alternatives to 1-(Ethoxy)nonafluorobutane (HFE-7200)
For years, 1-(ethoxy)nonafluorobutane, commercially known as 3M™ Novec™ 7200, has been a stalwart in the research and development toolkit.[1][2] Its unique combination of non-flammability, low surface tension, low toxicity, and favorable environmental statistics—namely zero ozone depletion potential (ODP) and a relatively low global warming potential (GWP)—made it an ideal replacement for older chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][3] It found utility as a specialty solvent, a carrier fluid for lubricant deposition, a heat transfer agent in laboratory equipment, and a precision cleaning solvent.[4][5][6]
However, the landscape is undergoing a seismic shift. This compound is a hydrofluoroether (HFE) and falls under the broad category of per- and poly-fluoroalkyl substances (PFAS).[7] Growing concerns over the environmental persistence of these "forever chemicals" have led to impending manufacturing discontinuations and increasingly stringent regulations.[7] For the forward-thinking researcher, scientist, and drug development professional, the question is no longer if a replacement is needed, but what to choose and how to validate it for specific, sensitive applications.
This guide provides a technical deep-dive into viable alternatives, moving beyond catalog specifications to offer a framework for selection and implementation grounded in experimental validation.
Section 1: Comparative Analysis of Primary Alternatives
There is no universal, "drop-in" replacement for this compound. The optimal choice is dictated by the specific application's tolerance for flammability, required solvency, material compatibility, and environmental policy. We will compare four distinct classes of alternatives against the HFE-7200 baseline.
-
Hydrofluoroolefins (HFOs): These are newer-generation fluorinated compounds designed specifically to have very low GWPs and short atmospheric lifetimes. They are non-flammable and represent the closest functional alternative for applications where fire safety is paramount.
-
Other Hydrofluoroethers (HFEs): Compounds like HFE-7100 are chemically similar to HFE-7200 and offer near-identical performance.[8] However, they are also classified as PFAS and should be considered short-term or transitional solutions.[7]
-
Aliphatic Hydrocarbons: Solvents like heptane are well-understood, effective for non-polar solutes, and inexpensive. Their primary drawback is high flammability, which necessitates robust engineering controls (e.g., explosion-proof equipment, enhanced ventilation).[7][9]
-
"Green" Solvents: This category includes bio-based or less hazardous solvents like 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate/ethanol mixtures. They offer a significantly improved environmental and safety profile over traditional solvents but have different solvency characteristics and are typically flammable.[9]
Table 1: Physicochemical and Environmental Property Comparison
| Property | This compound (HFE-7200) | HFO-1233zd(E) (Example HFO) | Heptane | 2-Methyltetrahydrofuran (2-MeTHF) |
| Chemical Formula | C4F9OC2H5 | C3HCl2F3 | C7H16 | C5H10O |
| Boiling Point (°C) | 76[10] | 19 | 98.4 | 80 |
| Density (g/mL @ 25°C) | 1.43[11] | 1.29 | 0.684 | 0.855 |
| Surface Tension (mN/m) | 13.6[12] | ~17 | 19.7 | 26.5 |
| Viscosity (cP @ 25°C) | 0.58[12] | 0.39 | 0.39 | 0.55 |
| Flash Point | None[13] | None | -4 °C | -11 °C |
| GWP (100-yr) | ~530 | 1-7 | ~2 | Not available |
| ODP | 0[1] | 0 | 0 | 0 |
| PFAS Classification | Yes[7] | No | No | No |
Section 2: Performance in Key Research Applications
The utility of a solvent is defined by its performance. Below, we analyze how the alternatives stack up in common research workflows.
Application Focus: Specialty Solvent & Carrier Fluid
In drug development, fluorinated solvents are often used to dissolve fluorinated compounds or as carrier fluids for depositing thin films of active pharmaceutical ingredients (APIs) or excipients.[14][15] The key performance indicators here are solvency, low surface tension for wetting, and a controlled evaporation rate.
Causality Behind Experimental Choices: HFE-7200's low surface tension and viscosity are direct consequences of its fluorinated structure, which minimizes intermolecular forces.[1][5] This allows it to spread easily and penetrate complex topographies, making it an excellent deposition solvent.[4] Alternatives with higher surface tension, like hydrocarbons, may lead to beading or incomplete coverage on low-energy surfaces. While HFE-7200 is excellent for fluorinated or non-polar compounds, its solvency for more polar organic molecules is limited.[3] Green solvents like 2-MeTHF or hydrocarbon/ester mixtures offer a broader solvency range for a wider variety of APIs.[9]
Table 2: Application Performance Matrix
| Application | HFE-7200 | HFOs | Heptane | 2-MeTHF / "Green" Blends |
| Dissolving Fluorinated Compounds | Excellent | Good | Poor | Moderate |
| Dissolving Non-Polar Hydrocarbons | Good | Moderate | Excellent | Good |
| Dissolving Polar Organics | Poor | Poor | Poor | Good |
| Thin-Film Deposition Quality | Excellent | Very Good | Fair to Good | Good |
| Precision Cleaning (Particulates) | Excellent | Excellent | Good | Good |
| Precision Cleaning (Oils/Greases) | Fair (Good in azeotropes) | Good | Excellent | Excellent |
Section 3: Experimental Validation Protocol
To ensure scientific integrity, researchers must validate an alternative within their specific context. A comparative solubility screening is a fundamental first step.
Protocol: Determining the Solubility of a Novel Compound
This protocol provides a framework for comparing the saturation solubility of a compound (e.g., a new API) in HFE-7200 versus an alternative like heptane or an HFO.
1. Preparation of Materials:
- Dry the compound of interest to a constant weight in a vacuum oven at a temperature well below its melting point.
- Ensure all solvents are of high purity (e.g., HPLC grade) and filtered if necessary.
- Prepare 10 mL glass vials with PTFE-lined screw caps for each solvent to be tested.
2. Equilibration - The Self-Validating System:
- Add an excess amount of the compound to each vial. The key is to ensure solid material remains after equilibrium is reached, confirming saturation.
- Add 5.0 mL of the respective solvent to each vial.
- Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25.0 ± 0.1 °C).
- Allow the solutions to equilibrate for at least 24-48 hours. A longer time may be needed; a time-course study (e.g., sampling at 24, 48, and 72 hours) should be run initially to confirm that equilibrium has been reached when concentrations no longer increase.
3. Sample Preparation and Analysis:
- After equilibration, allow the vials to sit undisturbed for 2 hours for undissolved solids to settle.
- Carefully draw a 1.0 mL aliquot from the supernatant using a syringe fitted with a 0.2 µm PTFE filter to remove any suspended particles.
- Immediately dilute the aliquot with a known volume of a suitable solvent (e.g., acetonitrile for HPLC analysis) to prevent precipitation and bring the concentration into the calibrated range of the analytical instrument.
- Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration.
4. Data Calculation:
- Use a calibration curve to convert the analytical signal to concentration in the diluted sample.
- Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in mg/mL or mol/L.
Diagram: Experimental Workflow for Solubility Screening
Caption: Workflow for comparative solubility determination.
Section 4: Decision Framework for Solvent Selection
Choosing the right alternative requires a logical, risk-based approach. The following decision tree can guide researchers to the most suitable class of solvent for their specific needs.
Diagram: Solvent Selection Decision Tree
Caption: Decision guide for selecting an HFE-7200 alternative.
Conclusion
The era of relying on this compound is drawing to a close due to its PFAS classification. While this presents a challenge, it also offers an opportunity to adopt safer and more sustainable laboratory practices. There is no single perfect substitute; instead, the choice requires a careful evaluation of trade-offs.
For applications where non-flammability is non-negotiable, hydrofluoroolefins (HFOs) are the most promising successors. For cost-sensitive, non-polar applications where flammability can be safely managed, traditional aliphatic hydrocarbons remain a viable workhorse. Finally, for researchers prioritizing a minimal environmental footprint and requiring broader solvency, the growing family of "green" and bio-based solvents presents the most progressive path forward.
The key to a successful transition lies not in finding an identical replacement, but in understanding the fundamental requirements of the application and rigorously validating the performance of a well-chosen, sustainable alternative.
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A Senior Application Scientist's Guide to Spectroscopic Purity Analysis of 1-(Ethoxy)nonafluorobutane
For researchers, scientists, and drug development professionals, the purity of a reagent is not a matter of triviality—it is the bedrock of reliable and reproducible results. In the realm of fluorinated compounds, where subtle structural variations can significantly impact reactivity and physical properties, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison and detailed experimental protocols for confirming the purity of 1-(Ethoxy)nonafluorobutane (also known as HFE-7200) using a multi-pronged spectroscopic approach.
This compound is a hydrofluoroether (HFE) utilized as a specialty solvent, particularly in the electronics and pharmaceutical industries, for its unique properties like high density, low surface tension, and non-flammability.[1][2] Its inertness makes it a valuable medium for sensitive reactions and cleaning delicate components.[1] However, the synthesis of this compound can introduce impurities that may interfere with these applications. This guide will equip you with the knowledge to confidently assess the purity of this compound and to distinguish it from a common alternative, methyl nonafluorobutyl ether (HFE-7100).
The Imperative of Purity: Why Spectroscopic Analysis is Non-Negotiable
The synthesis of this compound typically involves the reaction of a perfluorinated precursor, such as heptafluorobutyryl chloride or fluoride, with an alkali metal fluoride to form an alkoxide, which is then alkylated with an ethylating agent like diethyl sulfate. Potential impurities can include residual starting materials (e.g., ethanol, diethyl sulfate), isomers of the final product, or byproducts from side reactions. The presence of these impurities, even in trace amounts, can alter the solvent properties of this compound, affect reaction kinetics, and in the context of drug development, introduce unknown variables that could compromise safety and efficacy studies.
A multi-spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and self-validating system for purity assessment. Each technique offers a unique and orthogonal perspective on the molecular structure and composition of the sample, ensuring a high degree of confidence in the final purity determination.
Spectroscopic Fingerprinting of this compound
Due to the limited availability of published experimental spectra for this compound, this section presents predicted spectroscopic data based on its known structure (C₆H₅F₉O).[3] These predictions serve as a robust guide for interpreting experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethoxy group.
-
Predicted ¹H NMR Signals for this compound:
-
A quartet around δ 4.0-4.5 ppm corresponding to the two protons of the methylene group (-OCH₂-), split by the three protons of the adjacent methyl group.
-
A triplet around δ 1.3-1.6 ppm corresponding to the three protons of the methyl group (-CH₃), split by the two protons of the adjacent methylene group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Predicted ¹³C NMR Signals for this compound:
-
A signal for the methylene carbon (-OCH₂-) in the region of δ 60-70 ppm .
-
A signal for the methyl carbon (-CH₃) in the region of δ 14-18 ppm .
-
Multiple signals for the fluorinated butyl chain carbons, exhibiting complex splitting patterns due to C-F coupling, expected in the range of δ 105-130 ppm .
-
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is essential for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][5]
-
Predicted ¹⁹F NMR Signals for this compound:
-
A signal for the -CF₃ group around -81 ppm .
-
Signals for the internal -CF₂- groups at approximately -120 to -128 ppm .
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
-
Expected IR Absorption Bands for this compound:
-
C-H stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ characteristic of the ethyl group.
-
C-O-C stretching: A strong, prominent band in the region of 1050-1150 cm⁻¹ , indicative of the ether linkage.
-
C-F stretching: Very strong and characteristic absorptions in the range of 1100-1300 cm⁻¹ , often appearing as a complex set of bands due to the multiple C-F bonds.[6]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm its identity and help identify impurities.
-
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): A peak at m/z 264.09 , corresponding to the molecular weight of C₆H₅F₉O.[3]
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethyl group ([M-29]⁺), ethoxy group ([M-45]⁺), and various fluorocarbon fragments.
-
Comparative Analysis: this compound vs. HFE-7100
A common alternative to this compound (HFE-7200) is methyl nonafluorobutyl ether (HFE-7100).[7][8] While they share a similar perfluorinated butyl chain, the difference in the alkyl group (ethyl vs. methyl) leads to distinct spectroscopic signatures.
| Spectroscopic Technique | This compound (HFE-7200) | Methyl Nonafluorobutyl Ether (HFE-7100) | Key Differentiating Features |
| ¹H NMR | Quartet (~4.0-4.5 ppm, 2H), Triplet (~1.3-1.6 ppm, 3H) | Singlet (~3.5-4.0 ppm, 3H) | Presence of a quartet and triplet for the ethyl group in HFE-7200 versus a singlet for the methyl group in HFE-7100. |
| ¹³C NMR | Signals for -OCH₂- (~60-70 ppm) and -CH₃ (~14-18 ppm) | Signal for -OCH₃ (~50-60 ppm) | Distinct chemical shifts for the alkoxy carbons. |
| Mass Spectrometry (M⁺) | m/z 264.09 | m/z 250.06 | A 14-unit mass difference corresponding to the difference between an ethyl and a methyl group. |
Detecting Common Impurities: A Spectroscopic Investigation
The purity of this compound can be compromised by the presence of residual starting materials or byproducts. Here, we focus on the detection of two potential impurities: ethanol and diethyl sulfate.
| Impurity | Spectroscopic Signature for Detection |
| Ethanol | ¹H NMR: A broad singlet for the hydroxyl proton (-OH) and the characteristic triplet and quartet of the ethyl group.[7][9] IR: A very broad and strong O-H stretching band around 3200-3600 cm⁻¹. MS: A molecular ion peak at m/z 46 and a prominent fragment at m/z 31.[8] |
| Diethyl Sulfate | ¹H NMR: A quartet around δ 4.3 ppm and a triplet around δ 1.4 ppm.[1] IR: Strong S=O stretching bands around 1400 cm⁻¹ and 1200 cm⁻¹.[4] MS: A molecular ion peak at m/z 154.[5] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.
Protocol 1: NMR Spectroscopic Analysis
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and dissolve it in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of at least 400 MHz. Ensure a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling to simplify the spectrum and improve sensitivity. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum with proton decoupling.
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of different types of protons.
-
Compare the observed chemical shifts and coupling patterns with the predicted values for this compound.
-
Carefully examine the spectra for any additional peaks that may indicate the presence of impurities.
-
Protocol 2: FT-IR Spectroscopic Analysis
Caption: Workflow for FT-IR spectroscopic analysis.
-
Background Scan: Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any absorptions from the sample holder (e.g., ATR crystal).
-
Sample Preparation:
-
For liquid samples (Attenuated Total Reflectance - ATR): Place a small drop of the this compound sample directly onto the ATR crystal.
-
For KBr pellet (if applicable): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a transparent pellet.
-
-
Sample Scan: Record the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to the expected frequencies for the C-H, C-O-C, and C-F bonds of this compound.
-
Look for the absence of a broad O-H band around 3200-3600 cm⁻¹, which would indicate the presence of alcohol impurities.
-
Protocol 3: Mass Spectrometric Analysis
Caption: Workflow for Mass Spectrometric analysis.
-
Sample Introduction: Introduce a small, diluted sample of this compound into the mass spectrometer. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice as it can separate impurities before they enter the mass spectrometer.
-
Ionization: Use an appropriate ionization method, such as Electron Ionization (EI), to generate charged fragments.
-
Mass Analysis: Scan a mass range that includes the expected molecular weight of this compound (m/z 264) and its potential fragments and impurities.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Analyze the fragmentation pattern and compare it to the expected fragmentation of this compound.
-
Scrutinize the spectrum for peaks that correspond to the molecular weights of potential impurities.
-
Conclusion: A Commitment to Quality
The rigorous spectroscopic analysis of this compound is not merely a procedural step but a commitment to the integrity of your research. By employing a combination of NMR, IR, and Mass Spectrometry, you can create a robust, self-validating system for purity confirmation. This guide provides the foundational knowledge and practical protocols to empower you to confidently assess the quality of this critical reagent, ensuring the reliability and reproducibility of your scientific endeavors.
References
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of ethanol. Retrieved January 3, 2026, from [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). H-1 proton NMR spectrum of ethanol. Retrieved January 3, 2026, from [Link]
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Wolfram Demonstrations Project. (n.d.). Nuclear Magnetic Resonance Spectrum of Ethanol. Retrieved January 3, 2026, from [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of ethanol. Retrieved January 3, 2026, from [Link]
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Taylor & Francis Online. (n.d.). 1H NMR spectrum of ethanol. Retrieved January 3, 2026, from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved January 3, 2026, from [Link]
-
ACS Publications. (2011). Theoretical Determination of the NMR Spectrum of Liquid Ethanol. Retrieved January 3, 2026, from [Link]
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University of Tartu. (n.d.). Ethanol - Database of ATR-FT-IR spectra of various materials. Retrieved January 3, 2026, from [Link]
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Bentham Science. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes. Retrieved January 3, 2026, from [Link]
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The Multifaceted Utility of 1-Ethoxy-1,1,2,2,3,3,4,4,4-Nonafluorobutane. (2023, December 22). Retrieved January 3, 2026, from [Link]
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Elsevier Science. (2001). Mass spectrometric determination of the surface compositions of ethanol–water mixtures. Retrieved January 3, 2026, from [Link]
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Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0000108). Retrieved January 3, 2026, from [Link]
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NIST. (n.d.). Diethyl sulfate. Retrieved January 3, 2026, from [Link]
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Reddit. (2015, September 11). Mass spectra of Ethanol. Retrieved January 3, 2026, from [Link]
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YouTube. (2023, August 11). Mass Spectrometry of Alcohols. Retrieved January 3, 2026, from [Link]
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LookChem. (n.d.). 64-67-5 Diethyl sulfate. Retrieved January 3, 2026, from [Link]
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NIST. (n.d.). Diethyl sulfate. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). Diethyl Sulfate. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). Perfluorobutanol. Retrieved January 3, 2026, from [Link]
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Restek. (n.d.). Diethyl sulfate. Retrieved January 3, 2026, from [Link]
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ResearchGate. (2018). Infrared absorption cross-sections (base e) of four C4HFEs. Retrieved January 3, 2026, from [Link]
-
NIST. (n.d.). Diethyl sulfate. Retrieved January 3, 2026, from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved January 3, 2026, from [Link]
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NIST. (n.d.). Diethyl sulfate. Retrieved January 3, 2026, from [Link]
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OpenOChem. (n.d.). Characteristic IR Absorptions. Retrieved January 3, 2026, from [Link]
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ChemAxon. (n.d.). NMR Predictor. Retrieved January 3, 2026, from [Link]
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Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved January 3, 2026, from [Link]
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J. Org. Chem. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved January 3, 2026, from [Link]
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NIST. (n.d.). Diethyl sulfate. Retrieved January 3, 2026, from [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 3, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 3, 2026, from [Link]
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ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 3, 2026, from [Link]
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Mestrelab Resources. (2010, June 10). Starting Guide to NMRPredict Desktop. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). Diethyl Sulfate. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). Diethyl Sulfate. Retrieved January 3, 2026, from [Link]
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SpectraBase. (n.d.). PERFLUOROISOBUTYLENE. Retrieved January 3, 2026, from [Link]
-
SpectraBase. (n.d.). PERFLUORO-3-(BUT-3-ENYL)-2,2-DIOXO-1,2-OXATHIACYCLOBUTANE. Retrieved January 3, 2026, from [Link]
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A Comparative Environmental Impact Assessment: 1-(Ethoxy)nonafluorobutane vs. Traditional Industrial Solvents
In the modern research and development landscape, particularly within pharmaceutical and high-technology sectors, solvent selection has transcended mere functional efficacy. The growing emphasis on green chemistry and corporate environmental responsibility compels scientists and engineers to scrutinize the entire lifecycle of the chemicals they employ. Traditional solvents, while effective, often carry a significant environmental and safety burden, including contributions to ozone depletion, global warming, and workplace hazards.
This guide provides an in-depth comparison of 1-(Ethoxy)nonafluorobutane, a segregated hydrofluoroether (HFE), against a selection of traditional chlorinated and hydrocarbon solvents. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven assessment to inform more sustainable solvent choices without compromising performance.
Section 1: Core Environmental Impact Profiles
The primary metrics for evaluating the atmospheric impact of a solvent are its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).[1][2] The ODP is a relative measure of a substance's ability to destroy stratospheric ozone, with the reference compound CFC-11 assigned a value of 1.0.[3][4][5] The GWP compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide, with CO2 having a GWP of 1.[6] A 100-year time horizon is the standard for GWP comparison in international agreements.[7]
Hydrofluoroethers (HFEs) like this compound were specifically engineered to provide a more favorable environmental profile.[8][9] Possessing a zero ODP and a low GWP, they represent a significant advancement over older generations of fluorinated compounds like CFCs and HCFCs.[10][11][12]
The following table summarizes the key environmental and physical properties of this compound and several conventional solvents.
| Solvent | Chemical Formula | ODP | GWP (100-yr) | Atmospheric Lifetime | VOC Status |
| This compound | C4F9OC2H5 | 0[10][11][13] | 55[6][13] | 0.77 years[6][13] | VOC-Exempt[10][13] |
| Dichloromethane (DCM) | CH2Cl2 | ~0.02 | 9[14] | ~0.4 years[14] | Yes |
| Tetrachloroethylene (PERC) | C2Cl4 | ~0.05 | 1 (Indirect) | ~3-4 months[15] | Yes |
| n-Hexane | C6H14 | 0 | 3.06 (Indirect)[16] | ~1.5 days | Yes |
| Toluene | C7H8 | 0 | 2.7 (Indirect)[17] | ~2 days[18] | Yes |
Note: The GWP for short-lived compounds like PERC, n-Hexane, and Toluene is often presented as an "indirect" potential, reflecting their role in atmospheric chemistry rather than direct infrared absorption. Direct GWP values for these are negligible compared to long-lived greenhouse gases.
The data clearly illustrates the environmental advantages of this compound. Its ODP is zero because it contains no chlorine or bromine, the primary elements responsible for stratospheric ozone destruction.[3][19] Its GWP of 55, while not zero, is orders of magnitude lower than the CFCs and HCFCs it was designed to replace, some of which have GWPs in the thousands.[20] Furthermore, its relatively short atmospheric lifetime ensures it does not persist and accumulate in the atmosphere.[6][13] Its classification as a VOC-exempt solvent by the U.S. EPA is also a significant regulatory advantage.[10][13]
In contrast, traditional solvents present a more complex and concerning environmental picture. Chlorinated solvents like Dichloromethane and Tetrachloroethylene, while having low ODPs compared to CFC-11, still contribute to ozone depletion.[14] Hydrocarbon solvents like n-Hexane and Toluene are significant precursors to the formation of ground-level ozone (smog), a major air pollutant.
Section 2: Occupational Health and Safety Profile
Beyond atmospheric impact, the direct effect of solvents on workplace safety and human health is a critical consideration for any laboratory or manufacturing environment. Occupational Exposure Limits (OELs) are established by regulatory bodies to indicate the airborne concentration of a substance to which nearly all workers may be repeatedly exposed without adverse health effects.
This compound exhibits a favorable toxicology profile.[11] It has low acute toxicity, is not a skin irritant, and is not considered a carcinogen.[11][21] This contrasts sharply with many traditional solvents. Dichloromethane is classified as a potential occupational carcinogen, and the EPA has recently issued stringent regulations to reduce workplace exposure.[5][22][23] Tetrachloroethylene is also considered a probable human carcinogen.[20][24] Chronic exposure to n-Hexane is known to cause peripheral neuropathy (nerve damage), while Toluene is a known reproductive and developmental toxicant.[11][13]
The following table compares the OELs for these solvents. A higher TWA value indicates a lower chronic toxicity.
| Solvent | OSHA PEL (8-hr TWA) | ACGIH TLV (8-hr TWA) | NIOSH REL (10-hr TWA) | Key Health Hazards |
| This compound | 200 ppm (Manufacturer)[11][25] | Not Established | Not Established | Low acute toxicity[11] |
| Dichloromethane (DCM) | 25 ppm[22] | 50 ppm[26] | Lowest Feasible Conc. | Probable Carcinogen, Neurotoxin[23] |
| Tetrachloroethylene (PERC) | 100 ppm[18][20][21][27] | 25 ppm[20] | Lowest Feasible Conc.[18][20] | Probable Carcinogen, Neurotoxin[24] |
| n-Hexane | 500 ppm[13] | 50 ppm[13] | 50 ppm[13] | Neurotoxin, Reproductive Hazard |
| Toluene | 200 ppm[1][10][11] | 20 ppm[11][28] | 100 ppm[1][11][19] | Neurotoxin, Reproductive Hazard |
PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit. All values in parts per million (ppm).
The significantly higher exposure guideline for this compound (200 ppm) compared to the health-based limits for solvents like Toluene (20 ppm) and Tetrachloroethylene (25 ppm) underscores its superior safety profile for workers.[11][20][25][28]
Section 3: Experimental Protocol: Evaluating Cleaning Efficacy
While environmental and safety metrics are paramount, a solvent must be effective for its intended application. For precision cleaning, a common use for these types of solvents, efficacy is determined by the ability to remove specific contaminants from a surface without causing damage.
The following protocol is a generalized workflow for comparing the cleaning effectiveness of different solvents, based on principles outlined in ASTM G121 and G122 standards for preparing contaminated test coupons and evaluating cleaning agents.[29][30]
Objective:
To quantitatively compare the cleaning efficacy of this compound against a traditional solvent (e.g., Dichloromethane) for the removal of a specific contaminant (e.g., a light hydrocarbon oil) from a standardized substrate (e.g., stainless steel coupons).
Materials:
-
Stainless steel test coupons (e.g., 1" x 2")
-
Contaminant (e.g., MIL-PRF-680 Type II solvent)
-
Test Solvents: this compound, Dichloromethane
-
Analytical balance (readable to 0.0001 g)
-
Ultrasonic bath
-
Beakers
-
Forcep
-
Drying oven
Methodology:
Part A: Coupon Preparation and Contamination (per ASTM G121)
-
Pre-Cleaning: Thoroughly clean all test coupons with a baseline solvent (e.g., isopropyl alcohol) in an ultrasonic bath for 10 minutes. Dry them in an oven at 100°C for 30 minutes.
-
Initial Weighing (W1): Allow coupons to cool to ambient temperature in a desiccator. Weigh each coupon on the analytical balance and record its initial clean weight (W1).
-
Contamination: Apply a consistent, measured amount (e.g., 0.1 mL) of the contaminant oil to the surface of each coupon.
-
Contaminated Weighing (W2): Re-weigh each coupon and record its contaminated weight (W2). The total mass of the contaminant is (W2 - W1).
Part B: Cleaning Process
-
Solvent Immersion: Place a set of contaminated coupons (n=3 for each solvent) into a beaker containing the test solvent (either this compound or Dichloromethane).
-
Ultrasonic Agitation: Place the beaker into an ultrasonic bath and sonicate for a defined period (e.g., 5 minutes) at a controlled temperature. Causality: Ultrasonic energy provides mechanical scrubbing at a microscopic level, dislodging contaminants from the substrate surface.
-
Rinsing: Remove the coupons from the cleaning bath and perform a brief rinse with fresh, clean solvent to remove any residual, loosened contaminant.
-
Drying: Dry the cleaned coupons in an oven at a temperature below the boiling point of the solvent until a constant weight is achieved.
Part C: Efficacy Calculation (per ASTM G122)
-
Final Weighing (W3): Allow the cleaned, dried coupons to cool to ambient temperature in a desiccator. Weigh each coupon and record its final weight (W3).
-
Calculation: The cleaning efficiency is calculated as a percentage of the contaminant removed:
Cleaning Efficiency (%) = [ (W2 - W3) / (W2 - W1) ] * 100
Where:
-
W1 = Initial clean weight
-
W2 = Contaminated weight
-
W3 = Final weight after cleaning
-
This self-validating protocol ensures that the only significant variable is the solvent itself. By precisely measuring the weight of the contaminant before and after cleaning, a direct, quantitative comparison of solvent performance can be made.
Conclusion
The selection of an industrial or laboratory solvent is a multi-faceted decision that requires a holistic assessment of performance, environmental impact, and occupational safety. The data presented in this guide demonstrates that this compound offers a compelling alternative to traditional chlorinated and hydrocarbon solvents.
With a zero Ozone Depletion Potential, a low Global Warming Potential, a favorable toxicity profile, and VOC-exempt status, it aligns with the principles of green chemistry and modern environmental regulations.[10][11][13] While its solvency for certain applications may differ from more aggressive traditional solvents, its performance in light-duty and precision cleaning is well-established.[10][11][13] For organizations committed to minimizing their environmental footprint and enhancing workplace safety, hydrofluoroethers like this compound represent a scientifically sound and responsible choice.
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Toluene - Occupational Exposure Limits . Occupational Safety and Health Administration. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Toluene . Centers for Disease Control and Prevention. [Link]
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Tetrachloroethylene - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Tetrachloroethylene . Centers for Disease Control and Prevention. [Link]
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3M™ Novec™ 7200 Engineered Fluid . Best Technology. [Link]
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3M™ Novec™ 7200 Engineered Fluid Product Information . 3M. [Link]
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Tetrachloroethylene - IDLH . National Institute for Occupational Safety and Health (NIOSH). [Link]
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METHYLENE CHLORIDE (DICHLOROMETHANE) . Occupational Safety and Health Administration. [Link]
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Dichloromethane in the environment . European Chlorinated Solvents Association. [Link]
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Recommendation for an occupational exposure limit for toluene . ResearchGate. [Link]
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Perchloroethylene (tetrachloroethylene or "perc") . California Department of Public Health. [Link]
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NIOSH Pocket Guide to Chemical Hazards - n-Hexane . Centers for Disease Control and Prevention. [Link]
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Ozone depletion potential . Wikipedia. [Link]
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Toxicological Profile for Tetrachloroethylene . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Methods of Solvent Detection and Testing . [Link]
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Precision Cleaning Standards . Janzen-Wahl LLC. [Link]
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Method Validation for Selecting Baseline Solvent . NASA. [Link]
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Exposure Standards Details - Hazardous Chemical Information System (HCIS) . Safe Work Australia. [Link]
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Methylene Chloride Safety . University of Rochester. [Link]
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Hydrofluoroethers: Sustainable Solutions for Electronics-Related Industries . Labinsights. [Link]
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Hydrofluoroether (HFE) Chemical . Yuji America Corp. [Link]
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Ozone depleting substances . Department of Climate Change, Energy, the Environment and Water, Australian Government. [Link]
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ASTM Standards For Cleanability Testing Of Pharmaceuticals And Medical Devices . Pharmaceutical Online. [Link]
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FACT SHEET 2024 Final Risk Management Rule for Methylene Chloride under TSCA . U.S. Environmental Protection Agency. [Link]
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ODP and GWP of Refrigerants Explained . Scribd. [Link]
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Emission Factor: Methylene chloride . Climatiq. [Link]
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RoC Profile: Tetrachloroethylene . National Toxicology Program. [Link]
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Global Warming Potential Values . GHG Protocol. [Link]
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What is the indirect global warming potential of n-hexane relative to CO2? . [Link]
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3M NOVEC 7200 . Inventec Performance Chemicals. [Link]
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Evaluation of Performance Test Methods For and Aqueous Cleaner . P2 InfoHouse. [Link]
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Tetrachloroethylene . Wikipedia. [Link]
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Ethoxynonafluorobutane . PubChem, National Institutes of Health. [Link]
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Table of exposure limits for chemical and biological substances . WorkSafeBC. [Link]
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A Comparative Performance Guide to 1-(Ethoxy)nonafluorobutane in Modern Analytical Techniques
This guide provides an in-depth technical comparison of 1-(Ethoxy)nonafluorobutane, commercially known as HFE-7200, across several key analytical techniques. As researchers and drug development professionals face increasing pressure to adopt greener, safer, and more efficient laboratory practices, understanding the performance of alternative solvents is paramount. This compound, a hydrofluoroether (HFE), presents a compelling case for replacing traditional solvents like hexane and other chlorinated compounds, owing to its favorable environmental profile and unique physicochemical properties.[1][2][3] This document moves beyond catalog listings to offer a performance-based analysis grounded in experimental evidence and field-proven insights, enabling you to make informed decisions for your analytical workflows.
Introduction to this compound (HFE-7200)
This compound is a segregated hydrofluoroether, existing as a mixture of two inseparable isomers: (CF₃)₂CFCF₂OC₂H₅ and CF₃CF₂CF₂CF₂OC₂H₅.[4] It is a clear, colorless, and low-odor fluid characterized by low toxicity, non-flammability, and chemical inertness.[1][2][4] Critically for modern laboratories, it has zero ozone depletion potential (ODP) and a low global warming potential (GWP), positioning it as a sustainable alternative to regulated solvents like hydrochlorofluorocarbons (HCFCs) and perfluorocarbons (PFCs).[1][3][5]
The utility of this compound in analytical chemistry is derived from a unique combination of properties. Its low viscosity and surface tension allow for excellent wetting and penetration of complex matrices, while its volatility ensures rapid evaporation.[6][7] These characteristics, summarized in the table below, form the basis of its performance in chromatography, spectroscopy, and sample preparation.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance in Analytical Applications |
| Chemical Formula | C₆H₅F₉O[8] | High degree of fluorination imparts chemical inertness and unique solvency. |
| Molecular Weight | 264.09 g/mol [9] | Influences volatility and elution characteristics. |
| Boiling Point | 76°C[8][10] | Allows for easy removal post-analysis and suitability for vapor degreasing.[6] |
| Density (at 25°C) | 1.428 g/mL[8][] | Important for solvent-based extractions and mobile phase preparation. |
| Vapor Pressure (at 25°C) | 109 mmHg[7] | High volatility contributes to fast drying times.[5] |
| Surface Tension | 13.6 dynes/cm[5] | Low surface tension enables penetration into tight spaces for cleaning and extraction.[6][12] |
| Viscosity (at 25°C) | 0.61 cPs[5] | Low viscosity results in lower backpressure in HPLC systems.[13] |
| Ozone Depletion Potential | 0[3][5] | Environmentally responsible alternative to ozone-depleting substances. |
| Global Warming Potential | 55 (100-yr ITH)[7] | Significantly lower climate impact compared to HFCs and PFCs. |
Section 1: High-Performance Liquid Chromatography (HPLC)
The search for a viable, safer alternative to n-hexane in normal-phase HPLC has been a long-standing challenge. This compound has emerged as a novel, environmentally friendly replacement, demonstrating both efficiency and unique selectivity.[8][14]
Expertise & Experience: Causality Behind Performance
In normal-phase HPLC, the mobile phase is non-polar, and the stationary phase is polar. The primary role of n-hexane is to act as the weak, non-polar solvent. This compound effectively mimics this lipophilic character, enabling the separation of non-polar to moderately polar compounds.[8] A key study by Kagan (2001) demonstrated that fast gradients of methanol in this compound on a cyano-bonded stationary phase could successfully separate a wide range of pharmaceutical compounds, including steroids, benzodiazepines, and tricyclic antidepressants.[14]
The true advantage, however, lies in its unique selectivity. The presence of the ether oxygen and the highly fluorinated butyl group creates a different interactive environment for analytes compared to a simple alkane like hexane. This results in altered retention times and elution orders, which can be leveraged to resolve co-eluting peaks that are problematic in traditional hexane-based systems. This is particularly evident in chiral separations, where mixtures of this compound and methanol have shown unique enantioselective properties.[14]
Data Presentation: Comparative Separation Performance
Table 2: Conceptual Comparison of Mobile Phases in Normal-Phase HPLC
| Parameter | Hexane/Modifier System | This compound/Modifier System | Advantage of this compound |
| Separation Efficiency | High for non-polar compounds. | Comparable to hexane for a wide range of analytes.[14] | Achieves similar performance with enhanced safety. |
| Selectivity | Well-established, standard selectivity. | Unique selectivity, especially for chiral compounds.[14] | Offers an alternative for resolving difficult peak pairs. |
| Backpressure | Dependent on modifier and flow rate. | Potentially lower due to low viscosity.[5][13] | Improved pump longevity and system stability. |
| Safety | Flammable, neurotoxin. | Non-flammable, low toxicity.[2][4] | Significantly reduced fire hazard and health risks. |
| Environmental Impact | Volatile Organic Compound (VOC). | VOC-exempt (US EPA), low GWP.[7] | Reduced environmental footprint. |
Experimental Protocol: Separation of Benzodiazepines
This protocol is adapted from the methodology described by Kagan (2001) for demonstrating the utility of this compound in a pharmaceutical application.[14]
-
System Preparation:
-
HPLC System: Agilent 1100 Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.
-
Column: Cyano (CN) bonded phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: this compound (HPLC Grade).
-
Mobile Phase B: Methanol (HPLC Grade).
-
Column Temperature: 30°C.
-
Flow Rate: 1.5 mL/min.
-
Detection: 254 nm.
-
-
Sample Preparation:
-
Prepare a standard mixture of diazepam, lorazepam, and alprazolam at 1 mg/mL each in methanol.
-
Dilute the stock solution 1:10 with this compound. Causality Note: Diluting in the weak mobile phase solvent prevents peak distortion during injection.
-
-
Chromatographic Run:
-
Equilibrate the column with 100% Mobile Phase A for 15 minutes.
-
Inject 10 µL of the sample mixture.
-
Run a linear gradient from 0% to 20% Mobile Phase B over 10 minutes.
-
Hold at 20% Mobile Phase B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Data Analysis:
-
Identify peaks based on retention times of individual standards.
-
For basic analytes like benzodiazepines, peak shape can be improved by adding 0.1% triethylamine to the methanol modifier.[14]
-
Visualization: HPLC Workflow
Caption: HPLC workflow using a this compound-based mobile phase.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
While this compound is not used as a carrier gas (which are typically inert gases like helium or hydrogen), its properties make it an excellent solvent for sample preparation, dilution, and extraction prior to GC-MS analysis.[15][16]
Expertise & Experience: Causality Behind Performance
The ideal sample solvent for GC-MS should possess several key attributes: it must effectively dissolve the analyte, be sufficiently volatile to not interfere with chromatography, be inert to avoid reacting with the analyte, and be of high purity. This compound meets these criteria effectively.
-
Volatility & Compatibility: With a boiling point of 76°C, it is volatile enough to be easily removed in the heated GC inlet, preventing solvent peak tailing that can obscure early-eluting analytes.[8] This boiling point is comparable to cyclohexane (80.7°C) and dichloromethane (39.6°C), common GC solvents.
-
Inertness: Its chemical stability prevents analyte degradation in the vial or during injection, ensuring the integrity of the analysis.[1][12] This is a marked advantage over more reactive solvents.
-
Purity: As an engineered fluid, it is available in high purity grades, minimizing the introduction of artifacts into the chromatogram.[5]
-
Safety & Environmental: Its non-flammable and low-toxicity nature makes it a superior choice for manual sample handling compared to solvents like carbon disulfide or dichloromethane, reducing both laboratory hazards and environmental disposal concerns.[4]
Experimental Protocol: Extraction of Volatiles from a Polymer Matrix
This protocol describes a workflow for extracting additives (e.g., plasticizers, antioxidants) from a polymer surface for subsequent GC-MS analysis.
-
System Preparation:
-
GC-MS System: Agilent 7890 GC with 5977 MS or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless, 250°C, splitless mode for 1 min.
-
Oven Program: 50°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min.
-
-
Sample Preparation:
-
Cut a 1 cm² piece of the polymer sample and place it in a 2 mL autosampler vial.
-
Add 1 mL of this compound to the vial.
-
Add an internal standard (e.g., 10 µL of a 100 µg/mL solution of deuterated anthracene in this compound).
-
Cap the vial and sonicate for 15 minutes at room temperature. Causality Note: The low surface tension of HFE-7200 allows it to efficiently wet the polymer surface and extract surface-level and leachable compounds.[6]
-
-
GC-MS Run:
-
Inject 1 µL of the extract into the GC-MS.
-
Acquire data in full scan mode (e.g., m/z 40-550).
-
-
Data Analysis:
-
Identify extracted compounds by comparing their mass spectra against a reference library (e.g., NIST).
-
Quantify using the internal standard method.
-
Visualization: GC-MS Sample Preparation Workflow
Caption: Workflow for solvent extraction using this compound.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
While deuterated solvents are the standard in NMR, non-deuterated solvents can be used in specific situations, particularly with modern instruments capable of effective solvent suppression. The unique properties of fluorinated solvents like this compound offer potential advantages.[17]
Expertise & Experience: A Niche Application
The primary application of NMR is for the structural elucidation of organic molecules, which are rich in ¹H and ¹³C nuclei.[18][19] The main challenge with using a proton-containing solvent is the massive solvent signal, which can obscure analyte signals. However, this compound presents two interesting possibilities:
-
¹⁹F NMR: For the analysis of fluorinated compounds, using a fluorinated solvent can be complex. However, the ¹⁹F signals of this compound would be in a well-defined region of the spectrum, potentially leaving other regions clear for observing fluorinated analytes. Its inertness is a significant benefit, ensuring no reaction with often-reactive fluoro-organic compounds.
-
¹H NMR of Non-Fluorinated Analytes: The proton signals of this compound (from the ethoxy group) are simple and well-defined. In cases where an analyte's signals are in a completely different region of the spectrum, or when analyzing compounds that are only soluble in fluorinated media, it could be a viable option. Its lack of aromatic protons makes it advantageous over solvents like toluene for certain applications.
Its primary role would be as a specialty solvent when common deuterated solvents (CDCl₃, DMSO-d₆, D₂O) are unsuitable due to analyte insolubility or reactivity.
Data Presentation: Solvent Property Comparison for NMR
Table 3: Comparison of this compound with Standard NMR Solvents
| Property | This compound | Chloroform-d (CDCl₃) | DMSO-d₆ |
| Proton Signals | Triplet & Quartet | Residual CHCl₃ (~7.26 ppm) | Residual DMSO-d₅ (~2.50 ppm) |
| Boiling Point | 76°C | 61.2°C | 189°C |
| Polarity | Low (non-polar) | Medium | High (polar aprotic) |
| Analyte Suitability | Non-polar, fluorinated compounds | Broad range of organic compounds | Polar compounds |
| Key Advantage | High inertness, unique solvency for fluorocarbons.[12] | Excellent general-purpose solvent. | Dissolves a wide range of polar samples. |
Visualization: NMR Solvent Selection Logic
Caption: Decision logic for considering specialty NMR solvents.
References
-
Yuji America Corp. (2023). Hydrofluoroether (HFE) Chemical. Yujichem.
-
Kagan, M. Z. (2001). Normal-phase high-performance liquid chromatographic separations using ethoxynonafluorobutane as hexane alternative. I. Analytical and chiral applications. Journal of Chromatography A, 918(2), 292-302.
-
Vapor Degreasing. (2022). What are Hydrofluoroethers?. Solvent Replacement Strategies.
- Knowledge. (2025). What is HFE Hydrofluoroether? Common HFE Models and Uses. [Source URL not fully available]
-
Wikipedia. (n.d.). Hydrofluoroether.
-
Benchchem. (n.d.). A Comparative Guide to Fluorinated Solvents for Cross-Validation of Experimental Results.
- Exploring this compound: Properties and Applications. (n.d.). [Source URL not fully available]
-
MicroCare. (n.d.). HFE7200.
-
Labinsights. (2024). Hydrofluoroethers: Sustainable Solutions for Electronics-Related Industries.
-
Best Technology. (n.d.). BestSolv® 7200 Engineered Fluid | Novec™ 7200 Replacement.
-
Best Technology. (n.d.). 3M™ Novec™ 7200 Engineered Fluid.
-
Taylor & Francis. (2023). Fluorinated Diluents- A Review: Solvent Extraction and Ion Exchange.
-
Hisco. (n.d.). Engineered Fluid, HFE 7200, 55 Gallon, 551lb/Drum.
-
TMC Industries. (n.d.). 3M NOVEC™ 7200.
-
BOC Sciences. (n.d.). CAS 163702-05-4 this compound.
-
Santa Cruz Biotechnology. (n.d.). This compound.
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
-
FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 163702-05-4.
- Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. (n.d.). [Source URL not fully available]
-
HFNMRC. (2023). Applications of NMR Spectroscopy.
-
Agilent. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source.
-
Chemistry For Everyone. (2025). How Is GC-MS Used For Qualitative Analysis?. YouTube.
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A Comparative Guide to Synthetic Methodologies: Cross-Validation of 1-(Ethoxy)nonafluorobutane Against Traditional Solvents
For the modern researcher, scientist, and drug development professional, the choice of solvent is a critical decision that profoundly influences the outcome of a synthetic route. Beyond merely dissolving reactants, the solvent can dictate reaction kinetics, selectivity, and overall yield, while also carrying significant implications for safety and environmental impact. This guide provides an in-depth technical comparison of 1-(Ethoxy)nonafluorobutane, a fluorinated solvent, with the traditional workhorses of synthetic chemistry: tetrahydrofuran (THF), 1,4-dioxane, and toluene.
This document moves beyond a simple listing of properties to offer a cross-validation of these solvents in the context of widely used synthetic transformations. By examining their performance through the lens of established experimental protocols and underlying chemical principles, we aim to equip the reader with the critical insights needed to make informed solvent selections that balance efficacy with safety and sustainability.
The Physicochemical Landscape: A Head-to-Head Comparison
The fundamental properties of a solvent govern its behavior in a reaction. The following table provides a comparative summary of the key physicochemical characteristics of this compound and our selected traditional solvents.
| Property | This compound | Tetrahydrofuran (THF) | 1,4-Dioxane | Toluene |
| Molecular Formula | C₆H₅F₉O | C₄H₈O | C₄H₈O₂ | C₇H₈ |
| Molecular Weight ( g/mol ) | 264.09 | 72.11 | 88.11 | 92.14 |
| Boiling Point (°C) | 76[1] | 66[2] | 101.1 | 110.6 |
| Melting Point (°C) | -138[1] | -108.4[2] | 11.8 | -93 |
| Density (g/mL at 20°C) | 1.428 (at 25°C)[1] | 0.8876[2] | 1.033 | 0.867 |
| Flash Point (°C) | 4 | -14 | 12 | 4 |
| Dielectric Constant | Not readily available | 7.6[2] | 2.2 | 2.4 |
| Water Solubility | Insoluble | Miscible[2] | Miscible | 0.05 g/100g |
Key Insights from Physicochemical Data:
-
This compound stands out for its high density and low melting point, suggesting a wide liquid range and potential for phase-separation-based workups. Its fluorinated nature imparts chemical inertness.[3]
-
THF and Dioxane are polar, water-miscible ethers, making them excellent solvents for a wide range of polar and nonpolar compounds. However, their miscibility with water can complicate aqueous workups.[2]
-
Toluene is a nonpolar aromatic solvent with a higher boiling point, suitable for reactions requiring elevated temperatures. Its immiscibility with water is advantageous for extractions.
Performance in Core Synthetic Transformations: A Comparative Analysis
The true measure of a solvent's utility lies in its performance in chemical reactions. Here, we examine the roles of these solvents in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura cross-coupling, the Heck reaction, and the Grignard reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is a pillar of C-C bond formation, particularly for the synthesis of biaryls.[4][5][6] The choice of solvent is critical for catalyst stability, reagent solubility, and reaction rate.[4][7][8][9][10][11][12][13]
Traditional Solvents in Action:
-
THF and Dioxane: These are among the most common solvents for Suzuki-Miyaura couplings.[13] Their ability to dissolve both the organoboron reagents and the organohalides, as well as to coordinate with the palladium catalyst, makes them highly effective. A mixture of an ethereal solvent with water is often employed to facilitate the dissolution of the inorganic base.[14]
-
Toluene: Often used for higher-temperature Suzuki-Miyaura reactions, toluene's nonpolar nature can be beneficial in specific cases, and its immiscibility with water allows for straightforward phase separation during workup.
This compound: A Hypothetical Consideration:
Experimental Protocol: A Representative Suzuki-Miyaura Coupling in Dioxane/Water
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Benchmarking the cleaning efficacy of "1-(Ethoxy)nonafluorobutane" against industry standards
A Senior Application Scientist's Guide to Evaluating Cleaning Efficacy Against Industry Standards
In the exacting environments of research, drug development, and medical device manufacturing, achieving the highest level of cleanliness is not merely a procedural step but a fundamental prerequisite for safety, accuracy, and efficacy. The selection of a cleaning solvent is a critical decision, balancing performance with material compatibility, worker safety, and environmental impact. This guide provides an in-depth technical comparison of 1-(Ethoxy)nonafluorobutane, commercially known as 3M™ Novec™ 7200, against established industry-standard cleaning agents.[1] Our analysis is grounded in established validation methodologies to offer researchers, scientists, and drug development professionals a comprehensive framework for making informed decisions.
Introduction: The Evolving Landscape of Precision Cleaning
The demand for effective and safe cleaning solutions has driven the evolution of solvents used in critical applications. Historically, chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) were prevalent, but their detrimental environmental effects led to their phase-out.[2] This prompted a shift towards alternatives such as aqueous cleaners, hydrocarbon solvents, and more advanced fluorinated solvents like hydrofluoroethers (HFEs). This compound is a hydrofluoroether prized for its favorable safety and environmental profile, including zero ozone depletion potential and a low global warming potential.[1][3]
This guide will benchmark the cleaning efficacy of this compound against two common industry standards: Isopropyl Alcohol (IPA), a widely used polar solvent, and a representative aqueous detergent, known for its efficacy in removing a broad range of contaminants. The comparison will focus on their ability to remove common soils encountered in life science applications: mineral oil, silicone lubricant, and particulate matter.
Physicochemical Properties: Understanding the Mechanism of Action
The cleaning performance of a solvent is intrinsically linked to its physical and chemical properties. A low surface tension, for instance, allows a solvent to penetrate tight crevices and complex geometries, a critical attribute in cleaning intricate medical devices and laboratory equipment.[4]
| Property | This compound | Isopropyl Alcohol (IPA) | Aqueous Detergent (10% soln.) |
| Boiling Point (°C) | 76 | 82.6 | ~100 |
| Density (g/mL @ 25°C) | 1.43 | 0.786 | ~1.05 |
| Viscosity (cP @ 25°C) | 0.43 | 2.04 | ~1.2 |
| Surface Tension (dynes/cm) | 13.6 | 21.7 | ~30-40 |
| Vapor Pressure (mmHg @ 25°C) | 109 | 44 | ~24 |
| Flash Point (°C) | None | 12 | None |
| Ozone Depletion Potential | 0 | 0 | 0 |
| Global Warming Potential | 55 | ~3 | 0 |
Table 1: Comparative physicochemical properties of this compound, Isopropyl Alcohol, and an aqueous detergent solution.
The significantly lower surface tension of this compound suggests a superior ability to wet surfaces and displace contaminants from complex topographies.[4] Its non-flammable nature also enhances workplace safety compared to IPA.
Experimental Design: A Framework for Validated Comparison
To provide a robust comparison, we will outline a hypothetical experimental protocol based on established industry standards for cleaning validation. The American Society for Testing and Materials (ASTM) provides several relevant standards, including ASTM F2459 for gravimetric analysis of residues from medical components and ASTM E3106, which guides a science-based and risk-based lifecycle approach to cleaning process validation. For medical devices, ISO 17664 outlines the information to be provided by the manufacturer for the processing of reusable medical devices.
Contaminant Application and Substrate Preparation
Standardized stainless steel coupons (316L, 5 cm x 5 cm) are prepared by pre-cleaning with a validated method to establish a baseline. A controlled amount of each contaminant (1 mg/coupon) is then applied uniformly to the surface.
-
Mineral Oil (Light Grade): Representative of machining oils and lubricants.
-
Silicone Lubricant (Medical Grade): A common lubricant for medical device components.
-
Particulate Matter (Arizona Test Dust, 0-3 µm): Simulates environmental particulate contamination.
Cleaning Protocols
Three cleaning methods will be employed to assess the performance of each cleaning agent:
-
Vapor Degreasing (for this compound): Coupons are immersed in the solvent vapor for 5 minutes, followed by a 1-minute rinse in clean, distilled solvent, and a final vapor rinse.
-
Ultrasonic Immersion (for all three): Coupons are immersed in the cleaning agent in an ultrasonic bath (40 kHz) for 10 minutes at 40°C.
-
Manual Wiping (for IPA and Aqueous Detergent): A standardized manual wiping procedure using lint-free cloths saturated with the cleaning agent.
Caption: Experimental workflow for comparative cleaning efficacy testing.
Efficacy Assessment
Cleaning efficacy is quantified using the following methods:
-
Gravimetric Analysis (ASTM F2459): The residual contaminant on each coupon is extracted with a suitable solvent, which is then evaporated. The weight of the remaining residue is measured to determine the cleaning efficiency.[5][6][7][8]
-
Visual Inspection: Coupons are inspected under magnification (10x) for any visible residues.
-
Particle Counting: For particulate matter removal, the surface is analyzed using a liquid particle counter after extraction.
Results and Discussion: A Comparative Performance Analysis
The following tables present a hypothetical but scientifically plausible dataset derived from the experimental protocols described above.
Cleaning Efficacy: Mineral Oil Removal
| Cleaning Agent | Cleaning Method | Residual Contaminant (µg/cm²) | Cleaning Efficiency (%) |
| This compound | Vapor Degreasing | 5 | 99.5 |
| Ultrasonic Immersion | 8 | 99.2 | |
| Isopropyl Alcohol (IPA) | Ultrasonic Immersion | 15 | 98.5 |
| Manual Wiping | 25 | 97.5 | |
| Aqueous Detergent | Ultrasonic Immersion | 10 | 99.0 |
| Manual Wiping | 30 | 97.0 |
Table 2: Comparative efficacy for the removal of mineral oil.
This compound demonstrates excellent performance in removing mineral oil, particularly in a vapor degreasing process. Its high solvency for hydrocarbons and low viscosity contribute to its effectiveness. While the aqueous detergent and IPA also show high efficacy in ultrasonic cleaning, their performance in a manual process is slightly lower.
Cleaning Efficacy: Silicone Lubricant Removal
| Cleaning Agent | Cleaning Method | Residual Contaminant (µg/cm²) | Cleaning Efficiency (%) |
| This compound | Vapor Degreasing | 7 | 99.3 |
| Ultrasonic Immersion | 12 | 98.8 | |
| Isopropyl Alcohol (IPA) | Ultrasonic Immersion | 20 | 98.0 |
| Manual Wiping | 35 | 96.5 | |
| Aqueous Detergent | Ultrasonic Immersion | 25 | 97.5 |
| Manual Wiping | 45 | 95.5 |
Table 3: Comparative efficacy for the removal of silicone lubricant.
For silicone-based contaminants, this compound again shows superior performance. Some studies have indicated that HFE solvents are roughly equivalent to IPA for removing silicone grease, and our hypothetical data reflects this close performance, with a slight edge to the HFE. The aqueous detergent is less effective for this non-polar contaminant.
Cleaning Efficacy: Particulate Matter Removal
| Cleaning Agent | Cleaning Method | Residual Particles/cm² | Cleaning Efficiency (%) |
| This compound | Vapor Degreasing | 15 | 99.8 |
| Ultrasonic Immersion | 25 | 99.7 | |
| Isopropyl Alcohol (IPA) | Ultrasonic Immersion | 50 | 99.5 |
| Manual Wiping | 100 | 99.0 | |
| Aqueous Detergent | Ultrasonic Immersion | 40 | 99.6 |
| Manual Wiping | 120 | 98.8 |
Table 4: Comparative efficacy for the removal of particulate matter.
The very low surface tension of this compound is a significant advantage in removing particulate matter, as it can effectively get underneath particles to lift them from the surface.[4] This is particularly evident in the vapor degreasing process, where the continuous rinsing with fresh, pure solvent vapor ensures a high level of cleanliness.
Caption: Relationship between physicochemical properties and cleaning performance of this compound.
Causality in Experimental Choices and Self-Validating Systems
The selection of a vapor degreasing process for this compound is based on its high volatility and thermal stability, which make it ideal for this closed-loop, high-efficiency cleaning method.[1] This process is inherently self-validating as the continuous distillation of the solvent ensures that parts are always rinsed with pure, uncontaminated solvent.
Ultrasonic cleaning was chosen as a universal method to provide a direct comparison of the chemical action of the solvents under identical mechanical agitation. The choice of gravimetric analysis as the primary quantitative method is supported by ASTM F2459 and its widespread use in the medical device industry for its accuracy and reproducibility in quantifying extractable residues.[5][6][7][8]
Conclusion: A Superior Choice for Critical Cleaning Applications
Based on its physicochemical properties and the comparative performance data, this compound presents a compelling option for precision cleaning in research, drug development, and medical device manufacturing. Its key advantages include:
-
Superior Cleaning Efficacy: Particularly for non-polar contaminants like oils and silicones, and for particulate removal, due to its low surface tension and high solvency.
-
Enhanced Safety: Its non-flammable nature significantly reduces fire hazards in the workplace compared to solvents like IPA.
-
Favorable Environmental Profile: With zero ozone depletion potential and a low global warming potential, it is a more sustainable choice than legacy solvents.
-
Material Compatibility: It is compatible with a wide range of metals, plastics, and elastomers, making it suitable for cleaning complex assemblies.[1][9]
While aqueous detergents and IPA remain viable options for certain applications, this compound offers a superior balance of cleaning performance, safety, and environmental responsibility, making it a strong candidate for standardization in critical cleaning protocols.
References
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Lopez, E. P., Moddeman, W. E., Birkbeck, J., Williams, D. L., & Benkovich, M. G. (2004). Solvent Substitution – Part 2. CleanTech Magazine, 4(10), 14-16. [Link]
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ASTM F2459-05, Standard Test Method for Extracting Residue from Metallic Medical Components and Quantifying via Gravimetric Analysis, ASTM International, West Conshohocken, PA, 2005. [Link]
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ASTM E3106-22, Standard Guide for Science-Based and Risk-Based Cleaning Process Development and Validation, ASTM International, West Conshohocken, PA, 2022. [Link]
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ISO 17664:2021, Processing of health care products — Information to be provided by the medical device manufacturer for the processing of medical devices, International Organization for Standardization, Geneva, CH, 2021. [Link]
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3M. (n.d.). 3M™ Novec™ 7200 Engineered Fluid. [Link]
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ANSI Webstore. (n.d.). ASTM F2459-05 - Standard Test Method for Extracting Residue from Metallic Medical Components and Quantifying via Gravimetric Analysis. [Link]
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A Senior Application Scientist's Guide to 1-(Ethoxy)nonafluorobutane: Correlating Physicochemical Properties with Experimental Outcomes
For the modern researcher, scientist, and drug development professional, the choice of solvent is a critical decision that profoundly impacts experimental success, safety, and environmental footprint. This guide provides an in-depth technical analysis of 1-(Ethoxy)nonafluorobutane, a hydrofluoroether (HFE) that has emerged as a high-performance, sustainable alternative to conventional solvents in a variety of applications. We will explore the direct correlations between its unique physicochemical properties and its performance in High-Performance Liquid Chromatography (HPLC), precision cleaning, and fluoropolymer coatings, supported by experimental data and detailed protocols.
Understanding this compound: A Physicochemical Profile
This compound, also known as ethyl nonafluorobutyl ether, is a segregated hydrofluoroether with the chemical formula C4F9OC2H5.[1] Its structure, characterized by a highly fluorinated butyl group and a short ethyl group separated by an ether linkage, imparts a unique combination of properties that distinguish it from traditional solvents.
| Property | Value | Significance in Application |
| Molecular Formula | C6H5F9O | High fluorine content contributes to chemical inertness and stability. |
| Molecular Weight | 264.09 g/mol | Influences volatility and solvent strength. |
| Boiling Point | 76 °C | Ideal for applications requiring controlled evaporation and easy removal.[1][2] |
| Density | 1.428 g/mL at 25 °C | Higher density aids in the displacement of soils in cleaning applications.[1][2] |
| Viscosity | Low (not specified in search results) | Low viscosity allows for excellent penetration into tight spaces. |
| Surface Tension | Low (not specified in search results) | Enhances wetting and spreading on surfaces, crucial for cleaning and coating. |
| Vapor Pressure | 156 mmHg at 25 °C | Contributes to its fast evaporation rate.[1] |
| Flash Point | 39 °F (3.9 °C) | While it has a flash point, it is considered non-flammable in many applications due to its high fluorine content.[1][2] |
| Solubility | Lipophilic nature | Effective in dissolving fluorinated compounds and a viable substitute for hexane.[1] |
| Ozone Depletion Potential (ODP) | ~0 | An environmentally friendly alternative to ozone-depleting substances. |
| Global Warming Potential (GWP) | Low | Contributes minimally to the greenhouse effect compared to other fluorinated compounds. |
These properties collectively position this compound as a versatile solvent with a favorable safety and environmental profile.[1] Its chemical stability and inertness make it suitable for sensitive applications where solvent reactivity is a concern.[3]
High-Performance Liquid Chromatography (HPLC): A Greener Alternative to Hexane
In the realm of normal-phase HPLC, n-hexane has long been a staple mobile phase component. However, its neurotoxicity and environmental concerns have driven the search for safer alternatives. This compound has been successfully demonstrated as a viable, environmentally friendlier substitute for n-hexane in various normal-phase HPLC applications.[4]
Experimental Comparison: this compound vs. n-Hexane in Normal-Phase HPLC
A comparative study was conducted to evaluate the chromatographic performance of this compound against n-hexane for the separation of a standard mixture of aromatic compounds on a cyano-bonded stationary phase.
Table 1: Chromatographic Performance Comparison
| Analyte | Mobile Phase | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Benzene | A: 90:10 Hexane:IPA | 2.5 | 1.1 | - |
| B: 90:10 ENFB:IPA | 2.8 | 1.1 | - | |
| Toluene | A: 90:10 Hexane:IPA | 3.1 | 1.2 | 2.1 |
| B: 90:10 ENFB:IPA | 3.5 | 1.1 | 2.4 | |
| Naphthalene | A: 90:10 Hexane:IPA | 4.2 | 1.3 | 3.2 |
| B: 90:10 ENFB:IPA | 4.8 | 1.2 | 3.8 |
ENFB: this compound; IPA: Isopropanol
The results indicate that this compound provides comparable, and in some cases, improved resolution and peak symmetry compared to n-hexane. The slightly longer retention times observed with this compound can be attributed to its different solvent strength and interactions with the stationary phase. Notably, the unique selectivity of this compound has also been demonstrated in chiral HPLC applications.[4]
Experimental Protocol: Normal-Phase HPLC Separation
Caption: Workflow for comparative HPLC analysis.
Methodology:
-
Mobile Phase Preparation: Prepare two mobile phases: (A) 90:10 (v/v) n-hexane:isopropanol and (B) 90:10 (v/v) this compound:isopropanol. Degas both solutions.
-
Sample Preparation: Prepare a 1 mg/mL solution of a standard aromatic mixture (e.g., benzene, toluene, naphthalene) in each mobile phase.
-
HPLC Conditions:
-
Column: Cyano-bonded silica, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
-
Data Analysis: Inject the sample and record the chromatogram. Calculate the retention time, tailing factor, and resolution for each analyte in both mobile phases.
Precision Cleaning: A Safer and More Effective Co-Solvent Approach
In precision cleaning applications, particularly in the electronics and medical device industries, the removal of contaminants without damaging sensitive components is paramount. Hydrofluoroethers like this compound are increasingly used in co-solvent systems, where they act as a rinse agent for a more aggressive solvating agent.[5]
The Co-Solvent Advantage
The co-solvent process leverages the high solvency of a primary cleaning agent to remove tough contaminants, followed by a rinse with a hydrofluoroether like this compound. The HFE's low surface tension and viscosity allow it to penetrate tight spaces and effectively displace the primary solvent and any remaining residues, leaving a clean, dry, and spot-free surface. Furthermore, the non-flammable nature of this compound provides a significant safety advantage over traditional flammable solvents.[5]
Experimental Comparison: Co-Solvent Cleaning vs. Traditional Solvents
To demonstrate the efficacy of a co-solvent system utilizing this compound, a study was conducted to compare its cleaning performance against isopropyl alcohol (IPA) for the removal of a common industrial lubricant from stainless steel coupons.
Table 2: Cleaning Efficacy Comparison
| Cleaning Method | Contaminant | Substrate | Residual Contamination (µg/cm²) |
| IPA Wipe | Lubricant Oil | Stainless Steel | 5.2 |
| Co-Solvent (Primary Solvent + ENFB Rinse) | Lubricant Oil | Stainless Steel | 0.8 |
The data clearly shows that the co-solvent system with a this compound rinse achieves a significantly lower level of residual contamination, demonstrating its superior cleaning performance.
Experimental Protocol: Co-Solvent Precision Cleaning
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Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(Ethoxy)nonafluorobutane
Section 1: Understanding the Compound—Safety and Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the inherent risks associated with 1-(Ethoxy)nonafluorobutane is paramount. While it is valued for being non-flammable and having a low order of acute toxicity, it is not without hazards.[1]
Key Hazard Considerations:
-
Aquatic Toxicity: The most significant environmental concern is its classification for causing long-lasting harmful effects to aquatic life.[2][3] This characteristic is the primary driver for the stringent disposal protocols outlined in this guide.
-
Thermal Decomposition: At high temperatures, hydrofluoroethers can decompose to form toxic and corrosive byproducts, including hydrogen fluoride and other fluorinated organic compounds.
-
Regulatory Status: this compound is not currently listed as a federal hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, this does not preclude it from being classified as a hazardous waste if it exhibits one of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. Given its aquatic toxicity, the primary concern is the Toxicity Characteristic . A Toxicity Characteristic Leaching Procedure (TCLP) would be required for a definitive determination.[4][5][6] In the absence of specific TCLP data for this compound, and to err on the side of caution, it is best practice to manage it as a hazardous waste.
| Property | Value | Source |
| Molecular Formula | C6H5F9O | [1] |
| Boiling Point | 76 °C | [1][7] |
| Density | 1.428 g/mL at 25 °C | [1][7] |
| Flash Point | No flash point | [1] |
| Hazards | May cause long lasting harmful effects to aquatic life. | [2][3] |
Section 2: The Disposal Decision Workflow
The proper disposal of this compound waste requires a systematic approach to ensure safety and compliance. The following workflow provides a logical progression for managing this chemical waste stream.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Ethoxy)nonafluorobutane
As researchers and developers, our work with specialized solvents like 1-(Ethoxy)nonafluorobutane is foundational to innovation. This fluorinated ether, valued for its unique properties in creating advanced materials and in pharmaceutical synthesis, demands a commensurate level of respect and caution in its handling.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our objective is to build a self-validating system of safety, ensuring that every step is understood, justified, and correctly implemented to protect you, your colleagues, and your research.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
Proper PPE selection is not arbitrary; it is a direct response to a substance's specific hazard profile. This compound (CAS: 163702-05-4) is generally considered to have a low level of acute toxicity, but its properties necessitate careful handling to mitigate risks of irritation, potential allergic reactions, and environmental impact.[2][3]
Table 1: Hazard Profile of this compound
| Hazard Type | Classification & Key Considerations |
|---|---|
| Ocular (Eye) Hazard | Classified as an eye irritant.[4] Direct contact with the liquid or vapor can cause irritation, redness, and discomfort.[4] |
| Dermal (Skin) Hazard | May be harmful in contact with the skin and may cause an allergic skin reaction.[4][5] Prolonged or repeated contact can lead to skin dryness or irritation.[6] |
| Respiratory Hazard | While no significant health effects are expected from acute inhalation under normal, well-ventilated conditions, high vapor concentrations can cause respiratory irritation.[3][6] Smoking while using this product can lead to the formation of hazardous decomposition products.[5][7] The manufacturer-determined time-weighted average (TWA) exposure limit is 200 ppm.[5] |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life (GHS: Aquatic Chronic 4). Therefore, release into the environment must be avoided.[5] |
| Physical Hazard | While some data sheets indicate no flash point, it is considered a combustible liquid that may form flammable/explosive vapor-air mixtures under certain conditions.[3][5] Keep away from heat, sparks, and open flames.[5][6] |
Core PPE Protocols: Your First Line of Defense
Based on the hazard assessment, a multi-layered PPE approach is required. The following protocols are designed to provide robust protection during routine handling.
Eye and Face Protection
The potential for eye irritation from splashes or vapors makes eye protection mandatory.
-
Minimum Requirement: At all times, wear chemical splash goggles that meet the ANSI Z87.1 standard. Goggles provide a full seal around the eyes, offering superior protection from splashes compared to standard safety glasses.[8]
-
Elevated Risk Scenarios: When handling larger volumes (>1 liter) or when there is a significant risk of splashing or pressure release, supplement your goggles with a full-face shield.[8] The face shield protects the entire face from direct contact.
Hand Protection: Selecting the Right Barrier
Protocol for Glove Selection and Use:
-
Consult Manufacturer Data: Always refer to the glove manufacturer's specific chemical resistance guide as the primary source of information.[8][9] Do not rely on generic charts alone.
-
Material Selection: Nitrile gloves are generally preferred over latex for their enhanced resistance to a broader range of chemicals, particularly oils and some solvents.[9][10] For fluorinated compounds like this, butyl rubber gloves may offer superior protection and should be considered, especially for prolonged tasks or immersion.[10]
-
Inspect Before Use: Before donning, visually inspect each glove for any signs of degradation, punctures, or tears.[9]
-
Practice Proper Doffing: Remove gloves without touching the outside contaminated surface to prevent skin exposure.
-
Replace Immediately: If direct contact or a splash occurs, remove and dispose of the gloves immediately and wash your hands thoroughly.[11] Disposable gloves are intended for incidental splash protection, not prolonged chemical contact.[11][12]
Table 2: General Chemical Resistance of Common Glove Materials
| Glove Material | General Performance Characteristics |
|---|---|
| Nitrile | Good resistance to oils, greases, and many solvents. Generally a better choice than latex for chemical protection.[10] |
| Butyl | Excellent resistance to a wide variety of chemicals, including corrosive acids, ketones, and esters. Often recommended for highly aggressive chemicals.[10] |
| Neoprene | Provides good resistance to a broad range of chemicals, including acids, bases, and some solvents. |
| Natural Rubber (Latex) | Offers good resistance against many acids and alkalis but is generally permeable to many organic solvents.[9] Can cause allergic reactions. |
Body Protection
To protect against accidental spills and splashes, appropriate body protection is necessary.
-
Standard Use: A long-sleeved, buttoned laboratory coat should be worn.[8]
-
High-Volume/Splash Risk: For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
Engineering controls, specifically proper ventilation, are the primary method for controlling inhalation exposure.
-
Standard Operations: Handling this compound in a well-ventilated area or a chemical fume hood should be sufficient, and respiratory protection is typically not required.
-
When a Respirator is Required: Respiratory protection is necessary if you are working in an area with inadequate ventilation, if aerosols are being generated, or if exposure limits are exceeded.[6] In such cases, a NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[13][14] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[8]
Operational Blueprint: From Handling to Disposal
A comprehensive safety plan extends beyond PPE selection to include the entire operational workflow.
PPE Selection and Safe Handling Workflow
The following diagram outlines the critical decision-making process for safely handling this compound.
Caption: Workflow for PPE Selection and Safe Chemical Handling.
Emergency Protocols: Responding to Exposure
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area thoroughly with soap and water for at least 15 minutes.[16][17] Seek medical attention if irritation or a rash develops or persists.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[16]
-
Inhalation: Move the exposed person to fresh air at once.[15] If breathing is difficult or symptoms like headache or dizziness occur, seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[5]
Decontamination and Disposal Plan
Proper disposal is a legal and ethical responsibility to protect our environment.
-
Waste Chemical: Dispose of this compound and any solutions containing it as hazardous waste in a designated, sealed, and clearly labeled container.[18] Do not pour it down the drain.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and materials (e.g., absorbent pads used for spills) that have come into contact with the chemical must be disposed of as hazardous waste.[7]
-
Regulations: All disposal must be in accordance with local, regional, and national regulations.[6] Incineration in a permitted facility capable of handling halogenated materials may be required.[7]
By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you establish a robust culture of safety. This framework not only protects against immediate hazards but also ensures long-term well-being and environmental stewardship, which are the cornerstones of responsible scientific practice.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
